Df cep
Description
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Properties
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)/t36-,37+,39+,56?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGBIHVUNIYKC-SBOMZNRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of C-Terminally Encoded Peptides (CEPs) in Plant Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-terminally encoded peptides (CEPs) have emerged as a critical class of peptide hormones in plants, orchestrating a range of physiological and developmental processes. These small, post-translationally modified peptides are central to nutrient sensing, particularly nitrogen availability, and act as long-distance signals to modulate root system architecture, nodulation in legumes, and overall plant growth. This technical guide provides a comprehensive overview of the core aspects of CEP biology, including their structure, biosynthesis, and signaling mechanisms. Detailed experimental protocols for key research methodologies are provided, alongside quantitative data and visual representations of the signaling pathways to facilitate a deeper understanding and further investigation into this important field. The conservation of the CEP signaling pathway across various plant species highlights its potential as a target for agricultural innovation and the development of novel compounds to enhance crop resilience and nutrient uptake efficiency.
Introduction to C-Terminally Encoded Peptides (CEPs)
C-terminally encoded peptides (CEPs) are a family of small, secreted signaling peptides, typically 15 amino acids in length, that play pivotal roles in plant development and responses to environmental cues.[1][2] First identified in Arabidopsis thaliana, CEPs are encoded by small open reading frames and are characterized by a conserved C-terminal domain.[1] The precursor protein contains an N-terminal secretion signal, a variable region, and one or more CEP domains at the C-terminus.[1] Following translation, the precursor undergoes proteolytic processing and post-translational modifications, such as hydroxylation of proline residues, to produce the mature, biologically active peptide.[1]
The primary and most well-characterized function of CEPs is their role as "N-hunger" signals.[3][4] Under conditions of nitrogen starvation, CEP genes are upregulated in the roots.[2][3][4] The mature CEP peptides are then transported via the xylem to the shoot, where they are perceived by specific receptors.[5][6] This initiates a systemic signaling cascade that ultimately leads to enhanced nitrogen uptake and assimilation in the roots, as well as alterations in root architecture to optimize nutrient foraging.[3][5] Beyond nitrogen signaling, CEPs have been implicated in lateral root formation, symbiotic nodulation in legumes, and responses to other abiotic stresses.[1][7][8]
Structure and Biosynthesis of CEPs
The defining feature of CEPs is their conserved 15-amino acid C-terminal domain.[2] While the overall sequence of the precursor protein can be variable, this CEP domain is highly conserved across different plant species. Post-translational modifications, particularly the hydroxylation of proline residues, are crucial for the biological activity of CEP peptides.[1]
The biosynthesis of CEPs follows a typical secretory pathway. The CEP gene is transcribed and translated into a pre-propeptide, which is directed to the endoplasmic reticulum by its N-terminal signal peptide. Within the secretory pathway, the signal peptide is cleaved, and the pro-peptide undergoes further proteolytic processing to release the mature CEP domain. Additionally, specific proline residues within the CEP domain are hydroxylated by prolyl 4-hydroxylases. The mature, modified CEP peptide is then secreted into the apoplast, from where it can act locally or be transported long-distance through the vasculature.[6]
The CEP Signaling Pathway
The perception and transduction of the CEP signal are mediated by a family of Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs), known as CEP Receptors (CEPRs). In Arabidopsis, the primary receptors are CEPR1 and CEPR2.[6]
The signaling cascade is initiated when a mature CEP peptide binds to the extracellular domain of its cognate CEPR in the shoot, primarily in the phloem companion cells and parenchyma cells.[5][6] This binding event is thought to induce a conformational change in the receptor, leading to the activation of its intracellular kinase domain.
The activated CEPR then phosphorylates downstream signaling components, initiating a cascade that leads to the expression of a group of genes known as CEP DOWNSTREAM (CEPD). CEPD genes encode small, mobile proteins that act as secondary signals. These CEPD proteins are transported from the shoot back to the roots via the phloem.[9]
In the roots, CEPDs upregulate the expression of nitrate (B79036) transporters, such as NRT2.1, thereby enhancing the capacity of the roots to take up nitrate from the soil.[5][6] This systemic loop allows the plant to coordinate the nitrogen demand of the shoot with the nitrogen uptake activity of the roots.
Signaling Pathway Diagram
Caption: The systemic CEP signaling pathway in response to nitrogen starvation.
Physiological Roles of CEPs
The primary role of CEPs is in the systemic regulation of nitrogen acquisition. However, their influence extends to various other aspects of plant physiology and development.
| Physiological Role | Description | Key Plant Species Studied |
| Nitrogen Demand Signaling | Act as long-distance signals from root to shoot to indicate nitrogen starvation, leading to enhanced nitrate uptake in roots.[3][4][5] | Arabidopsis thaliana, Medicago truncatula |
| Lateral Root Development | Negatively regulate lateral root emergence and growth.[1][2] | Arabidopsis thaliana, Medicago truncatula |
| Symbiotic Nodulation | Positively regulate the number of symbiotic nodules in legumes.[7][8] | Medicago truncatula, Lotus japonicus |
| Phosphate (B84403) and Sulfate (B86663) Uptake | Application of CEP1 has been shown to enhance the uptake of phosphate and sulfate in addition to nitrate.[3] | Medicago truncatula, Arabidopsis thaliana |
| Abiotic Stress Response | CEP gene expression is modulated by various abiotic stresses, suggesting a broader role in stress signaling.[1][2] | Glycine max, Sorghum bicolor, Oryza sativa |
Experimental Protocols
Solid-Phase Peptide Synthesis of CEPs
This protocol outlines the manual solid-phase synthesis of a typical 15-amino acid CEP peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Diethyl ether
-
Acetonitrile
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin substitution) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DDT) to the resin and incubate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide by reverse-phase HPLC and verify its identity by mass spectrometry.
Quantitative Real-Time PCR (qRT-PCR) for CEP Gene Expression
This protocol describes the quantification of CEP gene expression in Arabidopsis roots under nitrogen-deficient conditions.
Materials:
-
Arabidopsis thaliana seedlings
-
Nitrogen-replete (e.g., 10 mM KNO₃) and nitrogen-free liquid or solid media
-
Liquid nitrogen
-
RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Gene-specific primers for target CEP gene(s) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Plant Growth and Treatment:
-
Germinate and grow Arabidopsis seedlings on nitrogen-replete medium for a specified period (e.g., 7 days).
-
Transfer half of the seedlings to nitrogen-free medium and the other half to fresh nitrogen-replete medium (control).
-
Harvest root tissue at desired time points (e.g., 0, 24, 48 hours) and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from the frozen root tissue using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.
-
Run the qPCR reactions in a real-time PCR system with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative expression of the target CEP gene using the 2-ΔΔCt method, normalizing to the reference gene expression.
-
Root System Architecture Analysis
This protocol details a method for quantifying the effect of synthetic CEP peptides on the root system architecture of Arabidopsis.
Materials:
-
Arabidopsis thaliana seeds
-
Square petri plates with agar-solidified growth medium (e.g., 0.5x MS)
-
Synthetic CEP peptide stock solution
-
Flatbed scanner
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin or RhizoVision Explorer)
Procedure:
-
Seedling Growth:
-
Sterilize and sow Arabidopsis seeds on square petri plates containing growth medium.
-
Grow the plates vertically in a growth chamber for 4-5 days.
-
-
Peptide Treatment:
-
Transfer seedlings of uniform size to fresh plates containing the growth medium supplemented with different concentrations of the synthetic CEP peptide (e.g., 0, 0.1, 1, 10 µM).
-
-
Image Acquisition:
-
After a specified treatment period (e.g., 5-7 days), scan the plates using a flatbed scanner at high resolution (e.g., 600 dpi).
-
-
Image Analysis:
-
Use image analysis software to measure various root system parameters, including:
-
Primary root length
-
Total number of lateral roots
-
Lateral root density (number of lateral roots per cm of primary root)
-
Average lateral root length
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the control and peptide-treated groups.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for investigating the effects of a CEP peptide.
Conclusion and Future Directions
C-terminally encoded peptides represent a fascinating and crucial component of the intricate signaling networks that govern plant growth and adaptation. Their role as systemic signals for nitrogen demand is well-established, and ongoing research continues to unveil their involvement in a multitude of other physiological processes. The conservation of the CEP signaling pathway across diverse plant species underscores its fundamental importance and presents exciting opportunities for agricultural applications.
Future research in this field will likely focus on several key areas:
-
Deciphering the full spectrum of CEP functions: Investigating the roles of different CEP family members and their potential functional redundancy or specificity.
-
Elucidating the downstream signaling components: Identifying and characterizing the proteins that act downstream of CEPRs and CEPDs to mediate the diverse physiological responses.
-
Translational research: Exploring the potential of applying synthetic CEPs or genetically engineering the CEP signaling pathway to improve nutrient use efficiency and stress tolerance in crop plants.
-
Interactions with other signaling pathways: Understanding how CEP signaling is integrated with other hormonal and metabolic pathways to fine-tune plant growth and development.
A deeper understanding of CEP biology holds immense promise for developing innovative strategies to enhance agricultural productivity and sustainability in a changing global environment. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals to contribute to this exciting and impactful field.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Micrografting techniques for testing long-distance signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adaptation of a seedling micro-grafting technique to the study of long-distance signaling in flowering of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. Analysis of the Root System Architecture of Arabidopsis Provides a Quantitative Readout of Crosstalk between Nutritional Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CEP signaling coordinates plant immunity with nitrogen status - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C-terminally Encoded Peptide (CEP) Signaling in Root Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The root system is fundamental to plant survival and productivity, responsible for water and nutrient uptake, anchorage, and interaction with the soil microbiome. The architecture of the root system is highly plastic, adapting to a dynamic soil environment. This plasticity is orchestrated by a complex network of signaling molecules, among which C-terminally Encoded Peptides (CEPs) have emerged as critical regulators. This technical guide provides an in-depth overview of the basic functions of CEP signaling in root development, detailing the molecular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Signaling Pathways
CEP signaling primarily modulates root system architecture in response to nutrient availability, particularly nitrogen (N). The signaling cascade involves the production of CEP peptides in the roots, their transport, perception by receptors, and the activation of downstream responses that affect both primary and lateral root development.
Systemic Nitrogen Demand Signaling
Under conditions of localized nitrogen deficiency, specific CEP genes are upregulated in the nitrogen-starved parts of the root.[1][2][3] The resulting CEP peptides act as long-distance signals, traveling through the xylem to the shoot.[1][3][4] In the shoot, CEPs are perceived by the Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) CEP RECEPTOR 1 (CEPR1) and CEPR2.[2][5][6] This binding event triggers the expression of CEP DOWNSTREAM 1 (CEPD1) and CEPD2 genes.[1][2][3] The CEPD proteins are then transported from the shoot back to the roots via the phloem, where they upregulate the expression of high-affinity nitrate (B79036) transporters like NRT2.1 in nitrogen-replete root sections, thereby enhancing nitrogen uptake.[1][2][3]
Local Control of Lateral Root Development
CEP signaling also exerts local control over lateral root (LR) development. The receptors XIP1/CEPR1 and CEPR2 function in the root to suppress LR initiation and emergence.[5][7] Overexpression of CEP5 or external application of CEP5 peptides leads to a decrease in LR density, while knockdown of CEP5 results in an increased number of early-stage LR primordia.[8] This suggests that CEP5 acts as an inhibitory signal in LR formation.[8] The expression of CEP5 itself is repressed by auxin, a key promoter of LR development, indicating a complex interplay between these signaling pathways.[8]
Integration with Carbon Status
CEP signaling also integrates information about the plant's carbon status, primarily through sucrose (B13894). Sucrose promotes LR growth, but it also upregulates the expression of several CEP genes.[1][9] The resulting CEP peptides, acting through CEPR1 in both the root and the shoot, dampen the sucrose-induced enhancement of LR growth.[9] This suggests a homeostatic mechanism where CEP signaling acts as a brake to prevent excessive root growth when carbon is abundant, potentially to balance resource allocation between roots and shoots.[10]
Quantitative Data on CEP Signaling Effects
The effects of CEP signaling on root development and gene expression have been quantified in several studies. The following tables summarize key findings.
Table 1: Effects of CEP Peptides on Root Architecture
| Species | Treatment | Parameter | Observation | Reference |
| Arabidopsis thaliana | 1 µM CEP5 | Lateral Root Length | Inhibition of lateral root elongation. | [9] |
| Arabidopsis thaliana | 1 µM CEP5 | Mature Cortical Cell Length (LR) | Reduced. | [9] |
| Arabidopsis thaliana | 1 µM CEP5 | Meristem Zone Size (LR) | Reduced. | [9] |
| Arabidopsis thaliana | cep3 knockout | Primary Root Growth | Increased under various stress conditions. | [11][12] |
| Arabidopsis thaliana | cep3 knockout | Lateral Root Formation | Increased under various stress conditions. | [11][12] |
| Medicago truncatula | MtCEP1 overexpression | Lateral Root Emergence | Inhibited. | [13] |
| Medicago truncatula | MtCEP1 overexpression | Nodule Formation | Increased. | [13] |
Table 2: Transcriptomic Response to CEP Peptides
| Species | Peptide Treatment | Number of Differentially Expressed Genes (DEGs) | Upregulated | Downregulated | Reference |
| Medicago truncatula | MtCEP1 Domain 1 | 2,466 | 1,349 | 1,117 | [14][15] |
| Medicago truncatula | MtCEP1 Domain 2 | 2,149 | 1,278 | 871 | [14] |
| Medicago truncatula | AtCEP1 | 1,099 | 617 | 482 | [14][15] |
Table 3: Effects of CEP Peptides on Nutrient Uptake
| Species | Peptide Treatment (1 µM) | Nutrient | Effect on Uptake Rate | Reference |
| Arabidopsis thaliana | AtCEP1 | Nitrate | Significantly enhanced (p < 0.01). | [14][15] |
| Arabidopsis thaliana | AtCEP1 | Phosphate (B84403) | Significantly enhanced (p < 0.05). | [14][15] |
| Arabidopsis thaliana | AtCEP1 | Sulfate | Significantly enhanced (p < 0.05). | [14][15] |
| Medicago truncatula | MtCEP1 Domain 1 | Nitrate | Significantly enhanced (p < 0.001). | [14][15] |
| Medicago truncatula | AtCEP1 | Nitrate | Significantly enhanced (p < 0.05). | [14][15] |
Experimental Protocols
Root Growth Assays
Objective: To assess the effect of synthetic CEP peptides on primary and lateral root growth.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and relevant mutants, e.g., cepr1).
-
Square Petri dishes (120 x 120 mm).
-
Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar (B569324).
-
Synthetic CEP peptides (e.g., AtCEP5) dissolved in sterile water to create a stock solution.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Surface-sterilize seeds and sow them on half-strength MS agar plates.
-
Vernalize the seeds at 4°C for 2-3 days in the dark.
-
Germinate and grow the seedlings vertically in a growth chamber for 5-6 days.
-
Prepare treatment plates by adding the synthetic CEP peptide stock solution to the molten MS agar to the desired final concentration (e.g., 1 µM). Pour plates and allow them to solidify.
-
Transfer seedlings of uniform size to the treatment and control (no peptide) plates.
-
Grow the seedlings vertically for an additional 4-10 days.
-
At the end of the treatment period, remove the plates and scan them using a flatbed scanner.
-
Measure primary root length and the number and length of emerged lateral roots using image analysis software (e.g., ImageJ).
GUS Staining for Reporter Gene Analysis
Objective: To visualize the spatial expression pattern of CEP or CEPR genes using promoter-GUS fusion lines.
Materials:
-
Transgenic plants expressing a promoter::GUS construct.
-
GUS staining solution:
-
100 mM sodium phosphate buffer (pH 7.0).
-
10 mM EDTA.
-
0.5 mM potassium ferricyanide.
-
0.5 mM potassium ferrocyanide.
-
0.1% (v/v) Triton X-100.
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in dimethylformamide.
-
-
70% ethanol (B145695).
-
Microscope.
Procedure:
-
Harvest plant tissues (e.g., whole seedlings, roots) and immediately immerse them in ice-cold 90% acetone (B3395972) for 20-30 minutes for fixation.
-
Rinse the tissues with 100 mM sodium phosphate buffer (pH 7.0).
-
Immerse the tissues in the GUS staining solution.
-
Apply a vacuum for 5-10 minutes to facilitate substrate infiltration.
-
Incubate the samples at 37°C for several hours to overnight, depending on the strength of the promoter.
-
After incubation, stop the reaction by removing the staining solution.
-
Destain the tissues by incubating them in 70% ethanol, changing the ethanol several times until chlorophyll (B73375) is completely removed and the tissues are clear.
-
Observe the blue staining pattern under a dissecting or compound microscope and document the results.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of target genes (e.g., CEP, CEPD, NRT2.1) in response to specific treatments.
Materials:
-
Plant tissues from control and treated samples.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers.
-
qPCR instrument.
Procedure:
-
RNA Extraction: Harvest plant tissues and immediately freeze them in liquid nitrogen to prevent RNA degradation. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target gene and a reference gene (e.g., Actin or Ubiquitin).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values for each sample. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
CEP signaling plays a multifaceted and crucial role in regulating root development. It acts as a systemic signal to communicate the plant's nitrogen status between roots and shoots, and as a local signal to fine-tune lateral root architecture. Furthermore, its integration with carbon signaling pathways highlights its importance in coordinating overall plant growth and resource allocation. The experimental protocols outlined in this guide provide a foundation for further investigation into this complex signaling network. A deeper understanding of CEP signaling holds significant potential for the development of strategies to enhance nutrient use efficiency and optimize root systems for improved crop performance.
References
- 1. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Receptor Signaling Controls Lateral Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CEP peptide hormones: key players in orchestrating nitrogen-demand signalling, root nodulation, and lateral root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lateral root growth in Arabidopsis is controlled by short and long distance signaling through the LRR RLKs XIP1/CEPR1 and CEPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP–CEPR1 signalling inhibits the sucrose-dependent enhancement of lateral root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CEP5 and XIP1/CEPR1 regulate lateral root initiation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
The Pivotal Role of CEP Peptides in Plant Nitrogen Uptake: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen is an essential macronutrient for plant growth and development, yet its availability in the soil is often a limiting factor. Plants have evolved sophisticated mechanisms to sense and respond to fluctuating nitrogen levels, ensuring optimal uptake and utilization. A key component of this intricate regulatory network is a family of small signaling peptides known as C-TERMINALLY ENCODED PEPTIDES (CEPs). This technical guide provides a comprehensive overview of the current understanding of CEP peptide function in plant nitrogen uptake, detailing the signaling pathways, summarizing quantitative data, and outlining key experimental protocols. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of plant science, agricultural biotechnology, and the development of novel plant growth enhancers.
Introduction
The efficient acquisition of nitrogen is paramount for plant survival and productivity. Plants primarily absorb nitrogen from the soil in the form of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺). The spatial and temporal heterogeneity of these ions in the soil necessitates a dynamic and systemic signaling network to coordinate nitrogen demand in the shoot with uptake activity in the roots. CEP peptides have emerged as crucial long-distance signals in this process, acting as "N-hunger signals" that communicate the plant's nitrogen status from the roots to the shoots.[1][2]
Under nitrogen-deficient conditions, specific CEP genes are upregulated in the roots.[2][3] The resulting CEP peptides are then transported via the xylem to the shoot, where they are perceived by specific receptors. This perception initiates a downstream signaling cascade that ultimately leads to an enhanced capacity for nitrogen uptake in the roots, particularly in nitrogen-rich patches.[1][2][4] Understanding the molecular players and their interactions within the CEP signaling pathway is therefore critical for developing strategies to improve nitrogen use efficiency in crops, a cornerstone of sustainable agriculture.
The CEP Signaling Pathway
The systemic N-demand signaling pathway mediated by CEP peptides is a multi-step process involving perception, downstream signaling, and physiological response.
2.1. CEP Peptide Production and Transport:
Under low nitrogen conditions, the expression of CEP genes is induced in root cells.[3] The resulting pre-propeptides undergo post-translational modifications, including hydroxylation, to produce mature, 15-amino-acid CEP peptides.[5] These mature peptides are secreted into the xylem and transported to the aerial parts of the plant.[3][4]
2.2. Perception by CEP Receptors:
In the shoot, specifically within the vasculature, CEP peptides are recognized and bound by Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs). In Arabidopsis thaliana, the primary receptors are CEPR1 (also known as XIP1) and CEPR2.[4][5][6] The binding of CEP peptides to these receptors is the critical first step in initiating the downstream signaling cascade.
2.3. Downstream Signaling Cascade:
Upon CEP binding, the CEPR1/CEPR2 receptors trigger an intracellular signaling pathway. A key outcome of this is the upregulation of genes encoding phloem-mobile polypeptides, namely CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[4][7][8] These glutaredoxin-domain-containing proteins act as the shoot-to-root signals.[4]
2.4. Regulation of Nitrate Transporters:
CEPD1 and CEPD2 are transported from the shoot to the roots via the phloem.[3][8] In the roots, they promote nitrogen uptake through at least two mechanisms:
-
Transcriptional Regulation: CEPD polypeptides upregulate the expression of key nitrate transporter genes, most notably NRT2.1, which encodes a high-affinity nitrate transporter.[3][4][8] They may also influence the expression of the dual-affinity transporter NRT1.1.[3][8]
-
Post-Translational Regulation: Recent evidence suggests that CEP signaling also involves the post-translational activation of nitrate transporters. The CEPD-induced phosphatase, CEPH, dephosphorylates NRT2.1, thereby enhancing its transport activity.[3]
This systemic loop ensures that roots located in nitrate-rich soil patches have an increased capacity to absorb this vital nutrient to compensate for deficiencies in other parts of the root system.
Signaling Pathway Diagram
Caption: Systemic nitrogen demand signaling pathway mediated by CEP peptides.
Quantitative Data on CEP-Mediated Nutrient Uptake
The application of synthetic CEP peptides has been shown to significantly enhance the uptake of not only nitrate but also other essential nutrients like phosphate (B84403) and sulfate. The following tables summarize key quantitative findings from studies on Arabidopsis thaliana and Medicago truncatula.
Table 1: Effect of AtCEP1 Peptide on Nutrient Uptake in Arabidopsis thaliana
| Nutrient | Treatment | Specific Nutrient Uptake Rate (nmol/mg root DW/h) | P-value | Reference |
| Nitrate | Control | ~35 | - | [2] |
| 1 µM AtCEP1 | ~60 | p < 0.01 | [2] | |
| Phosphate | Control | ~5 | - | [2] |
| 1 µM AtCEP1 | ~8 | p < 0.05 | [2] | |
| Sulfate | Control | ~2 | - | [2] |
| 1 µM AtCEP1 | ~3.5 | p < 0.05 | [2] | |
| Data are approximate values derived from graphical representations in the cited literature. |
Table 2: Effect of CEP Peptides on Nutrient Uptake in Medicago truncatula
| Nutrient | Treatment | Specific Nutrient Uptake Rate (nmol/mg root DW/h) | P-value | Reference |
| Nitrate | Control | ~25 | - | [2] |
| 1 µM AtCEP1 | ~40 | p < 0.05 | [2] | |
| 1 µM MtCEP1 | ~55 | p < 0.001 | [2] | |
| Phosphate | Control | ~4 | - | [2] |
| 1 µM AtCEP1 | ~4.5 | Not Significant | [2] | |
| 1 µM MtCEP1 | ~7 | p < 0.001 | [2] | |
| Sulfate | Control | ~1.5 | - | [2] |
| 1 µM AtCEP1 | ~1.8 | Not Significant | [2] | |
| 1 µM MtCEP1 | ~2.5 | p < 0.1 | [2] | |
| Data are approximate values derived from graphical representations in the cited literature. |
Table 3: Dose-Dependent Effect of MtCEP1D1 on Nitrate Uptake in Medicago truncatula
| Nitrate Concentration | Treatment | Specific Nitrate Uptake Rate (% of Control) | Reference |
| 100 µM | 100 nM MtCEP1D1 | ~170% | [9] |
| 500 µM | 1 µM MtCEP1D1 | ~240% | [9] |
| Data are approximate values derived from graphical representations in the cited literature. |
These data clearly demonstrate the potent and conserved role of CEP peptides in enhancing nutrient acquisition across different plant species.
Key Experimental Protocols
Investigating the role of CEP peptides in nitrogen uptake involves a variety of molecular and physiological techniques. Detailed methodologies for some of the key experiments are provided below.
Synthetic Peptide Treatment and Root Growth Assay
This protocol is used to assess the effect of exogenously applied CEP peptides on root growth and architecture.
Methodology:
-
Plant Material and Growth Conditions:
-
Sterilize seeds (e.g., Arabidopsis thaliana) and sow them on half-strength Murashige and Skoog (MS) agar (B569324) medium.
-
Stratify seeds at 4°C for 2-3 days to synchronize germination.
-
Grow seedlings vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
-
Peptide Treatment:
-
Phenotypic Analysis:
-
Remove the plates and scan them using a flatbed scanner.
-
Measure primary root length, lateral root number, and lateral root density using image analysis software (e.g., ImageJ).
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.[10]
-
Experimental Workflow: Peptide Treatment and Root Growth Assay
Caption: Workflow for assessing the effect of CEP peptides on root growth.
¹⁵N Uptake Assay
This assay directly measures the rate of nitrate uptake by the roots using a stable isotope tracer.
Methodology:
-
Plant Growth:
-
Grow plants hydroponically or on agar plates under defined nitrogen conditions (e.g., nitrogen-starved or nitrogen-replete).
-
-
Pre-treatment:
-
Transfer the plants to a solution containing 0.1 mM CaSO₄ for 1 minute to rinse the roots.[11]
-
-
Labeling:
-
Washing:
-
Quickly wash the roots in a solution of 0.1 mM CaSO₄ for 1 minute to remove external ¹⁵NO₃⁻.[11]
-
-
Sample Preparation and Analysis:
-
Calculation:
-
Calculate the nitrate influx rate based on the ¹⁵N enrichment of the tissue, the duration of the labeling period, and the root dry weight.
-
GUS Staining for Reporter Gene Analysis
This histochemical assay is used to visualize the spatial expression pattern of genes involved in the CEP signaling pathway by fusing their promoters to the β-glucuronidase (GUS) reporter gene.
Methodology:
-
Tissue Preparation:
-
Harvest tissues from transgenic plants carrying a Promoter::GUS construct.
-
For some tissues, a fixation step in ice-cold 90% acetone (B3395972) for at least 2 hours can improve results.[13] Physical disruption, such as making small incisions, can also enhance substrate penetration in dense tissues.[13]
-
-
Staining:
-
Immerse the tissue in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide).[13][14][15] The buffer typically contains potassium ferricyanide (B76249) and potassium ferrocyanide.
-
Incubate the samples at 37°C for a period ranging from one hour to overnight, depending on the strength of the promoter.[14][15][16]
-
-
Destaining:
-
After staining, rinse the tissues and clear chlorophyll (B73375) by incubating in 70% ethanol. This step may need to be repeated until the green tissues become white, making the blue GUS stain clearly visible.[14][16]
-
-
Microscopy:
-
Observe the stained tissues under a dissecting or compound microscope to determine the cellular and tissue-specific localization of GUS activity.
-
Split-Luciferase Complementation (Split-LUC) Assay
This in vivo assay is used to investigate protein-protein interactions, such as the interaction between CEP peptides and their receptors.[17][18][19]
Methodology:
-
Vector Construction:
-
Transient Expression:
-
Luciferase Assay:
-
After a period of incubation to allow for protein expression (e.g., 2-3 days for N. benthamiana), infiltrate the leaf tissue or add the substrate (luciferin) to the protoplast suspension.
-
Measure the luminescence signal using a luminometer or a sensitive CCD camera. A strong luminescence signal indicates that the two proteins of interest are interacting, bringing the NLuc and CLuc fragments into close proximity and reconstituting a functional luciferase enzyme.[17][20]
-
-
Data Analysis:
-
Quantify the luminescence intensity and compare it to negative controls (e.g., co-expression of one fusion protein with an unfused NLuc or CLuc fragment) to determine the specificity of the interaction.
-
Conclusion and Future Directions
The discovery and characterization of the CEP peptide signaling pathway have significantly advanced our understanding of how plants systemically regulate nitrogen uptake. It is now clear that CEPs, their receptors, and the downstream CEPD signals form a sophisticated root-shoot-root communication network that is essential for adapting to heterogeneous nitrogen availability. The quantitative data unequivocally show that manipulating this pathway can lead to enhanced nutrient acquisition.
Despite these advances, several key questions remain:
-
Specificity and Redundancy: How do the different members of the CEP and CEPR gene families contribute to nitrogen signaling and other developmental processes?
-
Crosstalk with Other Hormones: How does the CEP pathway interact with other hormonal signaling pathways, such as those for auxin and cytokinin, to integrate various environmental and developmental cues?
-
Translational Potential: Can the application of synthetic CEP peptides or the genetic manipulation of the CEP signaling pathway be effectively used to improve nitrogen use efficiency and yield in major crop species under field conditions?
Future research in these areas will be crucial for harnessing the full potential of the CEP signaling pathway to develop more resilient and productive crops, contributing to global food security in a sustainable manner. The experimental protocols outlined in this guide provide a solid foundation for researchers to further unravel the complexities of this fascinating signaling network.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 10. Frontiers | Plant elicitor Peptides regulate root hair development in Arabidopsis [frontiersin.org]
- 11. GARP transcription factors repress Arabidopsis nitrogen starvation response via ROS-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GUS Gene Assay [cas.miamioh.edu]
- 15. static.igem.wiki [static.igem.wiki]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Split luciferase complementation assay to study protein-protein interactions in Arabidopsis protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Evolutionary Diversification of the CEP Gene Family in Angiosperms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-TERMINALLY ENCODED PEPTIDE (CEP) gene family represents a class of small signaling peptides crucial for regulating a multitude of developmental processes in plants, particularly in response to environmental cues.[1][2] These peptides are integral to orchestrating root and shoot architecture, nutrient acquisition, and symbiotic interactions.[3][4][5] This technical guide provides an in-depth analysis of the evolutionary diversification of the CEP gene family in angiosperms, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The emergence of CEP genes is traced to seed plants, with significant diversification observed within angiosperm lineages, suggesting their role in the evolution of novel traits.[6][7] Understanding the intricacies of the CEP signaling network offers potential avenues for the development of novel strategies to enhance crop resilience and productivity.
Introduction to the CEP Gene Family
The C-TERMINALLY ENCODED PEPTIDE (CEP) family encodes small, secreted signaling peptides that play pivotal roles in plant growth and development.[1][6] These peptides are characterized by a conserved 15-amino acid domain at or near their C-terminus and are derived from larger precursor proteins.[1][8] The mature, biologically active peptide is typically 14 or 15 amino acids long and can undergo post-translational modifications, such as the hydroxylation of proline residues.[1]
CEP peptides act as non-cell-autonomous signals, regulating fundamental processes including:
-
Root and Shoot Development: CEPs are known to negatively regulate primary and lateral root growth.[1][2] Overexpression of certain CEP genes can lead to reduced root elongation and smaller shoot systems.[1]
-
Nutrient Signaling: CEP signaling is a key component of systemic nitrogen (N) demand signaling.[3][4] Under low nitrogen conditions, root-derived CEPs travel to the shoot, where they trigger a systemic response to enhance nitrate (B79036) uptake in other parts of the root system.[9]
-
Symbiotic Nodulation: In legumes, CEP peptides positively regulate the formation of nitrogen-fixing root nodules, a process that is crucial for symbiotic nitrogen fixation.[3][10]
-
Stress Responses: Expression of CEP genes is often modulated by various environmental cues, including nitrogen limitation, salinity, osmotic stress, and elevated CO2 levels, indicating their role in mediating plant responses to abiotic stresses.[1]
The evolutionary history of the CEP gene family is confined to seed plants, with no canonical members found in earlier diverging lineages like mosses and lycophytes.[1][6] This suggests that the emergence of CEP signaling was a significant event in the evolution of vascular plants. A comprehensive survey of 106 plant genomes identified 916 CEP genes in angiosperms and gymnosperms, highlighting a significant diversification of this gene family, particularly within the Poaceae and Solanaceae families.[6]
Quantitative Data on CEP Gene Diversification
The number of CEP genes varies considerably across different angiosperm species, reflecting the dynamic evolutionary history of this gene family. The following table summarizes the number of identified canonical CEP genes in selected angiosperm and gymnosperm species from a comprehensive genomic survey.
| Plant Group | Family | Species | Number of CEP Genes |
| Angiosperms | Brassicaceae | Arabidopsis thaliana | 12 |
| Fabaceae | Medicago truncatula | 13 | |
| Poaceae | Oryza sativa | 19 | |
| Solanaceae | Solanum lycopersicum | 17 | |
| Rosaceae | Malus domestica | 25 | |
| Prunus persica | 14 | ||
| Vitaceae | Vitis vinifera | 11 | |
| Gymnosperms | Pinaceae | Picea abies | 16 |
| Pinus taeda | 14 | ||
| Gnetophyta | Gnetum gnemon | 1 |
Data compiled from Ogilvie et al., 2014 and Liu et al., 2022.[6][11]
Experimental Protocols
This section details the key experimental methodologies employed in the study of the CEP gene family, from identification to functional characterization.
Identification of CEP Genes in Plant Genomes
A systematic, motif-based approach is more robust than traditional BLAST searches for identifying canonical CEP genes across diverse plant genomes.[6]
Protocol:
-
Genome-wide ORF Prediction: Scan all available open reading frames (ORFs) from the target plant genome assemblies.
-
N-terminal Secretion Signal (NSS) Prediction: Utilize tools like SignalP to identify ORFs encoding a putative N-terminal secretion signal, a characteristic feature of secreted peptides.
-
CEP Domain Identification:
-
Develop a position-specific probability matrix (PSPM) using a set of known, canonical CEP domain sequences.
-
Use this PSPM to scan the ORFs (that have a predicted NSS) for the presence of one or more canonical CEP domains.
-
-
Filtering and Annotation:
-
Filter out "group II CEPs" or "CEP-likes" which are phylogenetically distinct from the canonical CEPs.[6]
-
Manually curate the identified genes to confirm the presence of all characteristic features of a CEP gene.
-
Phylogenetic Analysis
Phylogenetic analysis is essential to understand the evolutionary relationships and diversification of CEP genes within and between species.
Protocol:
-
Sequence Alignment: Align the full-length amino acid or nucleotide sequences of the identified CEP genes using a multiple sequence alignment program like ClustalW or MAFFT.
-
Phylogenetic Tree Construction:
-
Use methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with MrBayes) to construct the phylogenetic tree.
-
Assess the statistical support for the tree topology using bootstrapping or posterior probabilities.
-
-
Tree Visualization and Interpretation: Visualize the tree using software like FigTree to interpret the evolutionary relationships, including gene duplication and divergence events.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the expression levels of CEP genes in different tissues or under various experimental conditions.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the plant tissue of interest using a suitable method (e.g., Trizol-based extraction).
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target CEP genes and suitable reference genes (for normalization).
-
Validate the primer efficiency and specificity.
-
-
qRT-PCR Reaction:
-
Perform the qRT-PCR reaction using a SYBR Green-based or probe-based detection method on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.
-
Functional Characterization using Synthetic Peptides and Mutant Analysis
The biological function of CEP peptides is often investigated by applying synthetic peptides to plants and by analyzing the phenotypes of loss-of-function mutants.
Protocol:
-
Peptide Synthesis: Synthesize the 15-amino acid CEP domain peptides, often with hydroxylated prolines to mimic the native, active form.
-
Phenotypic Assays:
-
Root Growth Assays: Grow seedlings on agar (B569324) plates supplemented with the synthetic CEP peptide at various concentrations and measure primary root length and lateral root density.
-
Nodulation Assays (for legumes): Grow legume seedlings with rhizobial inoculation in the presence or absence of the synthetic CEP peptide and quantify nodule number and development.
-
-
Mutant Analysis:
-
Obtain or generate loss-of-function mutants (e.g., T-DNA insertion lines or CRISPR/Cas9-mediated knockouts) for the CEP genes or their receptors.
-
Characterize the phenotype of the mutants under various conditions to elucidate the function of the gene.
-
-
Grafting Experiments: Perform grafting experiments between wild-type and mutant plants to distinguish between local and systemic signaling effects.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with CEP gene function.
CEP Signaling Pathway in Nitrogen Demand
Caption: CEP-mediated systemic nitrogen demand signaling pathway.
Experimental Workflow for CEP Gene Functional Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Diversification of the C-TERMINALLY ENCODED PEPTIDE (CEP) gene family in angiosperms, and evolution of plant-family specific CEP genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversification of the C-TERMINALLY ENCODED PEPTIDE (CEP) gene family in angiosperms, and evolution of plant-family specific CEP genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
The CEP Signaling Pathway: A Technical Guide to its Core Components and Mechanisms
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The C-TERMINALLY ENCODED PEPTIDE (CEP) signaling pathway is a critical peptide-mediated signaling cascade in plants that plays a pivotal role in coordinating growth and development with environmental cues, particularly nutrient availability. This pathway involves a sophisticated system of long-distance communication between the roots and shoots to regulate nitrogen (N) uptake, root system architecture, symbiotic nodulation, and stress responses. This technical guide provides an in-depth overview of the core components of the CEP pathway, elucidates its primary signaling mechanisms, presents key quantitative data, and details the experimental protocols essential for its investigation.
Core Components of the CEP Signaling Pathway
The CEP signaling pathway is comprised of several key molecular players, from the peptide ligands to their receptors and downstream signaling molecules. These components work in concert to transmit information about the plant's nutritional status and orchestrate appropriate physiological responses.
| Component Category | Name(s) | Function | Key References |
| Peptide Ligands | C-TERMINALLY ENCODED PEPTIDEs (CEPs) | Small, 15-amino acid peptides synthesized in roots under nutrient limitation (especially low nitrogen). They act as root-to-shoot mobile signals. Post-translational modifications, such as proline hydroxylation, are crucial for their activity. | [1][2][3] |
| Receptors | CEP RECEPTOR 1 (CEPR1), CEPR2, COMPACT ROOT ARCHITECTURE 2 (CRA2) | Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) located on the plasma membrane. CEPR1, found in the shoot's phloem, is the primary receptor for systemic N-demand signaling. CRA2 is the ortholog in Medicago truncatula. | [1][4][5] |
| Downstream Signals | CEP DOWNSTREAM 1 (CEPD1), CEPD2 | Phloem-mobile polypeptides synthesized in the shoot upon CEP-CEPR1 interaction. They act as the descending shoot-to-root signal to communicate nitrogen demand. | [6][7] |
| Downstream Effectors | CEPD-INDUCED PHOSPHATASE (CEPH) | A protein phosphatase 2C (PP2C) family member induced in roots by CEPD signals. CEPH activates nitrate (B79036) transporters. | [1] |
| Upstream Regulators | HBI1, TCP20 | Transcription factors that physically interact and bind to the promoters of CEP genes to increase their expression under low nitrogen conditions. | [1] |
| Final Targets | NITRATE TRANSPORTER 2.1 (NRT2.1), NRT1.1 | High-affinity and dual-affinity nitrate transporters in the roots. Their expression and activity are upregulated by the CEP pathway to enhance nitrate uptake from N-rich soil patches. | [1][2][6] |
The CEP Signaling Cascade in Systemic Nitrogen Demand
The most well-characterized function of the CEP pathway is the systemic regulation of nitrogen acquisition, which allows the plant to efficiently forage for nitrogen in heterogeneous soil environments. This process involves a complex root-shoot-root signaling loop.
-
Initiation in N-Deprived Roots : When a portion of the root system experiences nitrogen limitation, the transcription factors HBI1 and TCP20 induce the expression of CEP genes.[1]
-
Root-to-Shoot Signal (CEP) : The resulting CEP peptides are secreted and enter the xylem, traveling as long-distance signals to the shoot.[1]
-
Perception in the Shoot : In the shoot's vasculature, CEP peptides are perceived by the CEPR1 receptor.[1]
-
Shoot-to-Root Signal (CEPD) : Activation of CEPR1 triggers the expression of CEPD1 and CEPD2 genes in the leaves. These CEPD polypeptides are the descending signals that move down to the entire root system via the phloem.[6][7]
-
Activation of N-Uptake in N-Rich Roots : In root sections that are in contact with nitrogen-rich soil, the arriving CEPD signals initiate a dual-action response to boost nitrate uptake:[1]
-
Transcriptional Upregulation : CEPDs promote the transcription of nitrate transporter genes, such as NRT2.1, increasing the abundance of transporter proteins.[6]
-
Post-Translational Activation : CEPDs also induce the expression of the CEPH phosphatase. CEPH activates NRT2.1 protein activity by dephosphorylating a specific serine residue (Ser501), which otherwise represses transporter activity.[1]
-
This elegant system ensures that the plant expends energy on nitrate uptake only in those parts of the root system where nitrogen is actually available, thereby optimizing nutrient acquisition.
Caption: Systemic nitrogen demand signaling mediated by the CEP pathway.
Additional Roles of CEP Signaling
Beyond nitrogen demand, the CEP pathway regulates other critical aspects of plant life.
-
Root System Architecture : CEP signaling is a negative regulator of lateral root development. Overexpression of CEP genes or external application of CEP peptides reduces the number and length of lateral roots.[1] This is achieved by reducing the size of the lateral root meristem and the length of mature cells.[1] This function helps balance the plant's investment in root foraging versus other metabolic needs.
-
Symbiotic Nodulation : In legumes, the CEP pathway plays a dual role. While it inhibits lateral root development, it positively regulates the formation of nitrogen-fixing nodules. The receptor CRA2 mediates both programs, but through divergent downstream pathways.[5] The pro-nodulation effect involves the inhibition of ethylene (B1197577) signaling, which is a negative regulator of nodulation.[1][5]
-
Immunity and Stress Response : Emerging evidence indicates that CEP signaling coordinates plant immunity with nitrogen status.[6] CEPs can induce immune responses and are required for resistance against certain pathogens.[6] The expression of CEP genes is also modulated by various abiotic stresses, suggesting a broader role in environmental adaptation.[4]
Caption: Diverse regulatory roles of CEP signaling in plant development.
Quantitative Data Summary
Quantitative analysis of the CEP pathway has revealed significant changes in gene expression and physiological responses. The following table summarizes representative data from studies on Arabidopsis thaliana.
| Parameter | Condition / Genotype | Quantitative Change | Implication | Reference |
| Gene Expression | CEPH expression in roots of cepd mutant vs. WT (Low N) | log₂ Fold Change > 3.2 | CEPD proteins are strong inducers of the CEPH phosphatase required for NRT2.1 activation. | [8] |
| Gene Expression | CEPD1 expression in shoots of cepr1 mutant vs. WT | Significantly reduced | CEPR1 is essential for the upstream induction of the shoot-to-root CEPD1 signal. | [9] |
| Physiological Response | Primary root growth of cepr1 mutant vs. WT | ~10-fold reduction in sensitivity to inhibition by trans-zeatin (B1683218) (tZ) cytokinin | Demonstrates a significant intersection and co-dependency between the CEP and cytokinin signaling pathways in root growth regulation. | [3] |
| Physiological Response | Lateral root growth in cepr1 mutant vs. WT | Enhanced lateral root growth in the presence of sucrose | CEPR1 acts to curtail the extent of sucrose-dependent lateral root growth, linking carbon status to root architecture. | [10] |
Key Experimental Methodologies
Investigating the CEP signaling pathway requires a combination of genetic, molecular, and physiological techniques. Detailed protocols for key experiments are provided below.
Split-Root Assay for Systemic Signaling
This assay is fundamental for demonstrating long-distance, systemic signaling in response to heterogeneous nutrient supplies.
Objective: To show that a localized nitrogen deficiency in one part of the root system can induce a compensatory response in a distant, nitrogen-replete part of the root system.
Caption: Experimental workflow for a split-root assay.
Detailed Protocol:
-
Seedling Preparation: Germinate Arabidopsis thaliana seeds on a standard vertical agar (B569324) plate (e.g., 1/2 MS medium) for 5-7 days until the primary root is established and the first lateral roots emerge.[11]
-
Root System Division: Carefully excise the primary root tip. Allow the seedling to recover for several days until two dominant lateral roots have elongated. Alternatively, for plants with established lateral roots, the main root can be gently split.[12]
-
Transfer to Split-Plate: Prepare a square petri dish containing two separate agar compartments divided by a plastic barrier. Fill one compartment with nitrogen-deficient medium (-N) and the other with nitrogen-replete medium (+N).
-
Placement: Aseptically transfer the seedling to the split-plate, placing one of the two main roots into the -N compartment and the other into the +N compartment, ensuring the root-shoot junction is on the divider.[11]
-
Incubation: Seal the plate and grow vertically for 5-7 days under controlled conditions.
-
Harvesting and Analysis: Separately harvest the root tissue from the -N and +N sides.
-
Gene Expression: Immediately freeze tissue in liquid nitrogen for RNA extraction. Perform qRT-PCR to measure the expression of target genes (e.g., NRT2.1).
-
Nitrate Uptake: To measure uptake rates, incubate the plates with ¹⁵N-labeled nitrate for a defined period before harvesting and analyze the tissue using mass spectrometry.
-
-
Expected Result: In wild-type plants, the expression of NRT2.1 will be significantly higher in the roots on the +N side compared to control plants grown with +N on both sides, demonstrating a systemic "N-hunger" signal. This response will be absent or reduced in cep or cepr1 mutants.
GUS Reporter Gene Assay for Gene Expression Analysis
This histochemical technique is used to visualize the spatial expression pattern of a gene of interest in response to CEP signaling.
Objective: To determine in which tissues a target gene (e.g., CEPD1) is expressed following treatment with a CEP peptide.
Caption: Workflow for a GUS (β-glucuronidase) reporter assay.
Detailed Protocol:
-
Plant Material: Use transgenic plants expressing the β-glucuronidase (GUS) reporter gene under the control of the promoter of your gene of interest (e.g., pCEPD1::GUS).
-
Treatment: Grow seedlings hydroponically or on agar plates. Apply synthetic CEP1 peptide (e.g., at 1 µM concentration) and a mock treatment (buffer only) for a specified duration (e.g., 3-24 hours).
-
Fixation: Harvest whole seedlings and fix the tissue by immersing in ice-cold 90% acetone (B3395972) for 20-30 minutes.[13]
-
Staining: Rinse the seedlings and submerge them in GUS staining buffer containing the substrate X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide).[13] Vacuum infiltrate for 5-10 minutes to ensure substrate penetration and incubate at 37°C for several hours to overnight in the dark.
-
Clearing: Stop the reaction and remove chlorophyll by replacing the staining solution with 70% ethanol. Change the ethanol several times until tissues are clear.[14]
-
Visualization: Mount the cleared seedlings on a microscope slide in 50% glycerol (B35011) and observe using a light microscope with DIC optics.
-
Expected Result: Tissues where the promoter is active will show a characteristic blue precipitate, revealing the precise spatial expression pattern induced by the CEP peptide. For a pCEPD1::GUS line, blue staining is expected in the leaf vasculature following CEP treatment.
In Vivo Peptide-Receptor Binding Assay
This method uses fluorescently tagged peptides and cross-linking to visualize and confirm the physical interaction between a CEP peptide and its receptor in plant tissues.[15]
Objective: To demonstrate direct binding of a CEP peptide to its receptor (e.g., CEP1 to CEPR1) in the vascular tissue of leaves.
Caption: Workflow for an in vivo peptide-receptor cross-linking assay.
Detailed Protocol:
-
Peptide Synthesis: Synthesize or obtain a biologically active CEP peptide conjugated to a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC).
-
Tissue Preparation: Isolate vascular tissue from the leaves of wild-type (WT) plants and, as a negative control, a receptor knockout mutant (e.g., cepr1).[15]
-
Binding Reaction: Incubate the isolated vascular tissues with the FITC-tagged CEP peptide in a binding buffer. For competition assays, a parallel reaction can be included with an excess of unlabeled CEP peptide.[15]
-
Cross-linking: Add formaldehyde (B43269) to the reaction to covalently cross-link the peptide to its receptor in close proximity. Quench the reaction after a short incubation.[15]
-
Washing: Wash the tissues extensively to remove all non-specifically bound and unbound fluorescent peptides.
-
Microscopy: Mount the washed vascular strands and visualize using a confocal laser scanning microscope.
-
Expected Result: A strong fluorescent signal will be observed associated with the vascular cells of the WT tissue. This signal will be significantly reduced or absent in the cepr1 mutant tissue and in the WT tissue from the competition assay, confirming a specific interaction between the CEP peptide and the CEPR1 receptor.[15]
Conclusion and Future Directions
The CEP signaling pathway represents a sophisticated mechanism for integrating nutrient status with plant growth and development. The core components—CEP peptides, CEPR receptors, and CEPD signals—form a robust root-shoot-root communication axis that is crucial for optimizing nitrogen foraging and modulating root system architecture. While significant progress has been made, several areas warrant further investigation:
-
Identification of Downstream Components: The molecular players acting downstream of CEPD signals in the root to regulate transcription are still being uncovered. Identifying the specific transcription factors and other regulatory proteins will provide a more complete picture of the cascade.
-
Crosstalk with Other Hormones: The pathway clearly intersects with cytokinin, auxin, and ethylene signaling.[1][5][16] A deeper understanding of the molecular basis of this crosstalk is needed to appreciate how plants integrate diverse internal and external signals.
-
Translational Potential: Manipulating the CEP pathway holds promise for agricultural applications. Enhancing the N-demand signal could potentially improve nitrogen use efficiency in crops, reducing the need for fertilizers and promoting sustainable agriculture.
This guide provides a foundational understanding of the CEP pathway for researchers. The detailed methodologies herein offer a starting point for further exploration into this fascinating and vital plant signaling network.
References
- 1. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genome-Wide Analysis of the CEP Gene Family in Cotton and a Functional Study of GhCEP46-D05 in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shoot-to-root mobile polypeptides involved in systemic regulation of nitrogen acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Ensuring robustness in scientific research, split-root assays as an example case - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Split-root systems: detailed methodology, alternative applications, and implications at leaf proteome level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ableweb.org [ableweb.org]
- 15. A new method to visualize CEP hormone-CEP receptor interactions in vascular tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Long Reach of Need: A Technical Guide to CEP Hormone Long-Distance Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-TERMINALLY ENCODED PEPTIDE (CEP) hormones have emerged as critical long-distance signaling molecules in plants, orchestrating a sophisticated dialogue between the roots and shoots to regulate nutrient uptake, root system architecture, and overall plant growth in response to environmental cues. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CEP hormone action, with a focus on their role as systemic signals. We will delve into the core signaling pathway, present quantitative data from key studies, detail essential experimental protocols, and visualize the intricate signaling networks. This document is intended to serve as a comprehensive resource for researchers in plant biology and professionals in the agricultural and pharmaceutical sectors who are interested in leveraging this signaling pathway for crop improvement and the development of novel agrochemicals.
The Core CEP Long-Distance Signaling Pathway
The canonical CEP long-distance signaling pathway is activated in response to nitrogen starvation. Roots experiencing nitrogen deficiency produce and secrete CEP peptides, which then embark on a journey to the shoot to signal the plant's nutritional status.
-
CEP Production in the Roots: Under low-nitrogen conditions, the expression of CEP genes is induced in the roots. These genes encode precursor proteins that are processed to yield mature, 15-amino-acid CEP peptides.[1][2]
-
Xylem-Mediated Root-to-Shoot Transport: The mature CEP peptides are secreted into the xylem and transported to the aerial parts of the plant.[3][4] This ascent through the plant's vascular system is the first leg of their long-distance signaling journey.
-
Perception in the Shoot by CEPRs: In the shoot, specifically in the phloem companion cells, CEP peptides are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs) known as CEP RECEPTORs (CEPRs).[4][5] The primary receptor involved in this long-distance signaling is CEPR1, also known as XYLEM INTERMIXED WITH PHLOEM 1 (XIP1).[6] In legumes like Medicago truncatula, the ortholog is COMPACT ROOT ARCHITECTURE 2 (CRA2).[4][7]
-
Generation of a Shoot-to-Root Signal: The binding of CEP to its receptor in the shoot triggers a downstream signaling cascade that results in the production of shoot-derived mobile signals. These signals are glutaredoxins known as CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[4]
-
Phloem-Mediated Shoot-to-Root Transport: CEPD1 and CEPD2 are translocated from the shoot back to the roots via the phloem.[4] This descending signal carries the message of nitrogen demand from the shoot to the entire root system.
-
Upregulation of Nitrate (B79036) Transporters in the Roots: Upon arriving in the roots, CEPDs upregulate the expression of high-affinity nitrate transporters, most notably NRT2.1.[4] This upregulation enhances the capacity of the roots to take up nitrate from the soil, particularly in nitrogen-rich patches.
-
Post-Translational Activation of Nitrate Transporters: Beyond transcriptional regulation, CEP signaling also leads to the post-translational activation of NRT2.1. This is achieved through a CEPD-induced phosphatase (CEPH) that dephosphorylates NRT2.1 at Serine 501, a modification known to inhibit its activity.[4]
This intricate root-shoot-root communication loop allows the plant to systemically respond to localized nitrogen availability, ensuring optimal nutrient acquisition and allocation.
Quantitative Data on CEP Hormone Action
The following tables summarize key quantitative findings from studies on CEP hormone signaling, providing a clear overview of the magnitude of their effects on various physiological and molecular processes.
Table 1: Effect of CEP Peptides on Nutrient Uptake
| Plant Species | Peptide and Concentration | Nutrient | % Increase in Uptake Rate (High-Affinity Range) | Reference |
| Medicago truncatula | MtCEP1D1 (100 nM) | Nitrate | 70% | [1][8] |
| Medicago truncatula | MtCEP1D1 (1 µM) | Nitrate | 140% | [1][8] |
| Arabidopsis thaliana | AtCEP1 (1 µM) | Nitrate | Significant increase (p < 0.01) | [1] |
| Arabidopsis thaliana | AtCEP1 (1 µM) | Phosphate | Significant increase (p < 0.05) | [1] |
| Arabidopsis thaliana | AtCEP1 (1 µM) | Sulfate | Significant increase (p < 0.05) | [1] |
| Medicago truncatula | AtCEP1 (1 µM) | Nitrate | Significant increase (p < 0.05) | [1] |
| Medicago truncatula | MtCEP1D1 (1 µM) | Nitrate | Significant increase (p < 0.001) | [5] |
Table 2: Effect of CEP Peptides on Root System Architecture
| Plant Species | Peptide and Concentration | Parameter | Observation | Reference |
| Arabidopsis thaliana | CEP3 H (1 µM) | Primary Root Growth Rate | Significantly slower than untreated | [9] |
| Arabidopsis thaliana | CEP3, CEP5, CEP9.1 (1 µM) | Emerged Lateral Root Density | Significantly decreased | [10] |
| Medicago truncatula | MtCEP1 domain 1 & 2 (10⁻⁶ M to 10⁻⁷ M) | Lateral Root Formation | Significantly inhibited | [11] |
| Arabidopsis thaliana & Medicago truncatula | CEP application | Lateral Root Gravitropic Set-Point Angle | 7–15° shallower | [4] |
Table 3: Transcriptional Regulation in Response to CEP Signaling
| Plant Species | Treatment | Gene | Fold Change in Expression | Tissue | Reference |
| Medicago truncatula | MtCEP1 overexpression | 89 genes | Significantly upregulated | Roots | [2] |
| Medicago truncatula | MtCEP1 overexpression | 116 genes | Significantly downregulated | Roots | [2] |
| Arabidopsis thaliana | CEP treatment | CEPD1 | Upregulated | Roots | [12] |
| Cassava | MeCEP6 overexpression | NRT2 transporters | Enhanced expression | - | [13] |
| Cassava | MeCEP6 overexpression | Auxin-related genes | Suppressed expression | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to investigate CEP long-distance signaling.
Split-Root Assay
This technique is instrumental in demonstrating the systemic nature of a signal by physically separating the root system into two or more compartments, each of which can be subjected to different treatments.
Objective: To demonstrate that a signal produced in one part of the root system in response to a local stimulus can elicit a response in a distant, untreated part of the root system.
Methodology:
-
Plant Growth: Germinate and grow seedlings (e.g., Arabidopsis thaliana) on a sterile solid medium. When the primary root has reached a sufficient length and lateral roots are beginning to emerge, carefully transfer the seedling to the split-root system.
-
System Setup: A split-root system can be created using petri dishes with a physical divider or by cutting the agar (B569324) to create two separate compartments. The main root is placed on the divider, with lateral roots growing into each compartment.
-
Treatment Application: Apply the treatment to one side of the root system (e.g., low nitrogen medium) while the other side is exposed to a control or different treatment (e.g., high nitrogen medium).
-
Observation and Analysis: After a defined period, assess the response in both the treated and untreated sides of the root system. This can include measuring gene expression (e.g., NRT2.1 via qRT-PCR or GUS reporter lines), physiological responses (e.g., nitrate uptake using ¹⁵N), or developmental changes (e.g., lateral root growth).
-
Controls: Include control plants where both sides of the root system are exposed to the same conditions (e.g., both high nitrogen or both low nitrogen).
Grafting
Grafting involves joining the tissues of two different plants so that they continue their growth as a single organism. This technique is invaluable for determining the directionality of a long-distance signal (i.e., root-to-shoot or shoot-to-root).[14][15][16]
Objective: To determine whether the perception of a signal in the shoot is required for a response in the root, or vice versa.
Methodology:
-
Plant Material: Use wild-type plants and mutants for the genes of interest (e.g., cepr1 receptor mutant).
-
Grafting Procedure:
-
Scion and Rootstock Preparation: Germinate seeds on sterile medium. At a young seedling stage (e.g., 4-5 days old for Arabidopsis), make a clean transverse cut through the hypocotyl of both the scion (the upper part of the plant) and the rootstock (the lower part with the root system).
-
Junction: Carefully place the cut surface of the scion onto the cut surface of the rootstock. A small piece of silicone tubing can be used to hold the graft union together.
-
Healing: Transfer the grafted plants to a high-humidity environment for several days to allow the vascular tissues to reconnect.
-
-
Experimental Combinations: Create various grafting combinations:
-
Wild-type scion / Wild-type rootstock (Control)
-
cepr1 scion / cepr1 rootstock (Mutant control)
-
Wild-type scion / cepr1 rootstock
-
cepr1 scion / Wild-type rootstock
-
-
Treatment and Analysis: Once the grafts are established, subject the plants to the experimental conditions (e.g., nitrogen starvation). Analyze the systemic response (e.g., NRT2.1 expression in the roots) to determine in which tissue the receptor is required for the long-distance signal to be perceived and transduced.
GUS Histochemical Staining
The β-glucuronidase (GUS) reporter system is a powerful tool for visualizing gene expression patterns in plant tissues.[3][17][18]
Objective: To determine the spatial expression pattern of genes involved in the CEP signaling pathway (e.g., CEP promoters, CEPR1, CEPD1).
Methodology:
-
Plant Material: Use transgenic plants carrying a construct where the promoter of the gene of interest is fused to the uidA (GUS) gene.
-
Staining Solution: Prepare a staining solution containing 5-bromo-4-chloro-3-indolyl glucuronide (X-Gluc) as the substrate.
-
Tissue Preparation and Staining:
-
Excise the tissue of interest (e.g., roots, leaves).
-
Immerse the tissue in the GUS staining solution.
-
Incubate at 37°C for a period ranging from a few hours to overnight, depending on the strength of the promoter.
-
-
Chlorophyll Removal: For green tissues, de-stain with 70% ethanol (B145695) to remove chlorophyll, which can obscure the blue GUS stain.
-
Visualization: Observe the stained tissues under a light microscope to identify the cells and tissues where the gene is expressed, indicated by the presence of a blue precipitate.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive technique used to measure the relative abundance of specific mRNA transcripts, providing a quantitative measure of gene expression.[19][20][21]
Objective: To quantify the changes in the expression of target genes (e.g., CEPD1, NRT2.1) in response to CEP hormone treatment.
Methodology:
-
RNA Extraction: Isolate total RNA from plant tissues that have been subjected to the desired treatments (e.g., control vs. CEP peptide application).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Primer Design: Design and validate primers that are specific to the target genes and a set of stably expressed reference genes (housekeeping genes) for normalization.
-
PCR Amplification: Perform the PCR reaction in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA. The machine measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target genes to the Ct values of the reference genes.
-
Calculate the relative fold change in gene expression between different treatments using a method such as the 2-ΔΔCt method.
-
Visualizing the Network: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, provide visual representations of the CEP long-distance signaling pathway and key experimental workflows.
Caption: The CEP long-distance signaling pathway for nitrogen demand.
Caption: Workflow for a split-root assay to study systemic signaling.
Caption: Logical framework of a grafting experiment to identify the site of signal perception.
Conclusion and Future Directions
The discovery and characterization of the CEP long-distance signaling pathway have significantly advanced our understanding of how plants coordinate their growth and nutrient acquisition in a dynamic environment. This intricate communication network, involving mobile peptides and their receptors, highlights the remarkable plasticity of plant development.
For researchers, several key questions remain. The full complement of downstream targets of CEPD proteins is yet to be elucidated. The mechanisms of CEP peptide processing and transport are still being unraveled. Furthermore, the extent of crosstalk between CEP signaling and other hormonal pathways, such as those for cytokinins and auxins, warrants further investigation.
For professionals in drug development and agriculture, the CEP signaling pathway presents exciting opportunities. The development of synthetic CEP peptide analogs or molecules that modulate CEPR activity could lead to novel agrochemicals that enhance nutrient use efficiency in crops. By manipulating this pathway, it may be possible to engineer plants with more robust root systems that are better adapted to nutrient-poor soils, ultimately contributing to a more sustainable and productive agricultural future. This technical guide provides a solid foundation for these future endeavors, offering a comprehensive overview of the current state of knowledge and the experimental tools needed to further explore this fascinating area of plant biology.
References
- 1. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 2. The peptide-encoding CEP1 gene modulates lateral root and nodule numbers in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GUS Gene Assay [cas.miamioh.edu]
- 4. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histochemical Staining of β-Glucuronidase and Its Spatial Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new method to visualize CEP hormone-CEP receptor interactions in vascular tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. A C-Terminally Encoded Peptide, MeCEP6, Promotes Nitrate Uptake in Cassava Roots [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The Use of Grafting to Study Systemic Signaling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GUS Assay in Plants - Lifeasible [lifeasible.com]
- 18. GUS reporter system - Wikipedia [en.wikipedia.org]
- 19. Evaluation of Candidate Reference Genes for Normalization of Quantitative RT-PCR in Soybean Tissues under Various Abiotic Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selection and validation of reference genes for qRT‐PCR analysis during fruit ripening of red pitaya (Hylocereus polyrhizus) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oaepublish.com [oaepublish.com]
CEP Peptides: Emerging Orchestrators of Plant Abiotic Stress Responses
A Technical Guide for Researchers and Drug Development Professionals
C-TERMINALLY ENCODED PEPTIDES (CEPs) are a class of small signaling peptides that have emerged as crucial regulators of plant growth, development, and adaptation to environmental challenges. Initially characterized for their roles in nitrogen signaling and root architecture modulation, a growing body of evidence highlights their significant involvement in mediating responses to a wide array of abiotic stresses, including drought, salinity, osmotic stress, and nutrient deficiencies. This technical guide provides an in-depth overview of the current understanding of CEP peptide function in abiotic stress tolerance, with a focus on quantitative data, experimental methodologies, and the underlying signaling networks.
Quantitative Insights into CEP-Mediated Stress Responses
The functional roles of CEP peptides in abiotic stress have been elucidated through various quantitative analyses, including gene expression studies, phenotypic characterizations of mutants and overexpression lines, and measurements of physiological parameters. The following tables summarize key quantitative data from seminal studies in the field.
Table 1: Regulation of CEP Gene Expression Under Abiotic Stress
| Plant Species | CEP Gene | Stress Condition | Tissue | Fold Change/Regulation | Reference |
| Arabidopsis thaliana | AtCEP3 | Salinity, Osmotic Stress, N-starvation | Root | Upregulated | [1][2] |
| Arabidopsis thaliana | AtCEP5 | Osmotic Stress (50 mM Mannitol) | Seedling | Overexpression enhances tolerance | [3] |
| Oryza sativa (Rice) | OsCEP8, OsCEP9, OsCEP10 | Salinity, Drought | Seedling | Highly Upregulated | [4] |
| Oryza sativa (Rice) | OsCEP3 | Cadmium Stress | Seedling | Upregulated | [4] |
| Zea mays (Maize) | ZmCEP7 | Heat Stress | Seedling | Induced | [4] |
| Medicago truncatula | MtCEP1 | Nitrogen Deprivation | Seedling | Significantly Enhanced Transcript Abundance | [5] |
| Cucumis sativus (Cucumber) | CsCEP3 | Salinity | Primary Root | Significantly Induced | [6] |
| Solanum lycopersicum (Tomato) | SlCEPs | Nitrate (B79036)/Ammonium Status | Roots and Shoots | Differentially Regulated | [7][8] |
Table 2: Phenotypic Effects of Altered CEP Signaling Under Abiotic Stress
| Plant Species | Genotype/Treatment | Stress Condition | Phenotypic Change | Quantitative Effect | Reference |
| Arabidopsis thaliana | atcep3 mutant | Various abiotic stresses | Enhanced primary and lateral root growth | - | [2][4] |
| Arabidopsis thaliana | CEP5 Overexpression (CEP5OE) | Osmotic Stress (50 mM Mannitol) | Increased rosette size | Significant difference (p < 0.01) | [3] |
| Arabidopsis thaliana | Synthetic AtCEP1 application | - | Arrested root growth | - | [8] |
| Medicago truncatula | Synthetic MtCEP1 application | - | Reduced lateral root number | ~50% reduction | [9] |
| Cucumis sativus (Cucumber) | Synthetic CsCEP3 peptide application | Salinity | Partially suppresses growth inhibition of primary root | - | [10] |
| Solanum lycopersicum (Tomato) | Synthetic SlCEP9 and SlCEP11 peptides | Salinity (100 mM NaCl) | Improved root resistance | - | [7] |
Table 3: CEP Peptide Impact on Nutrient Uptake Under Stress
| Plant Species | Peptide Treatment | Nutrient | Change in Uptake Rate | Reference |
| Medicago truncatula | 100 nM CEP1 | Nitrate | 70% increase | [5][9] |
| Medicago truncatula | 1 µM CEP1 | Nitrate | 140% increase | [5][9] |
| Arabidopsis thaliana | 1 µM AtCEP1 | Phosphate, Sulfate | Significantly enhanced | [9] |
| Medicago truncatula | AtCEP1 and MtCEP1D1 | Nitrate | Significantly enhanced | [9] |
Core Signaling Pathways in CEP-Mediated Stress Response
CEP peptides exert their effects by binding to leucine-rich repeat receptor-like kinases (LRR-RLKs) on the cell surface, initiating a downstream signaling cascade. The primary receptors identified to date are CEP RECEPTOR 1 (CEPR1), also known as XYLEM INTERMIXED WITH PHLOEM 1 (XIP1), and CEPR2.[3][11] In some contexts, COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago truncatula also functions as a CEP receptor.[4][12]
Upon perception by CEPRs in the shoot, a systemic signal is generated involving the expression of shoot-derived polypeptides, CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[4][7] These molecules then travel down to the roots to regulate target gene expression, such as nitrate transporters (NRTs), thereby modulating nutrient uptake in response to nitrogen demand, a process often linked to stress conditions.[4][9]
Recent studies have also uncovered crosstalk between CEP signaling and other phytohormone pathways, particularly auxin and abscisic acid (ABA), in the context of abiotic stress. For instance, CEP5 has been shown to promote osmotic and drought stress tolerance by stabilizing AUX/IAA transcriptional repressors, thereby attenuating auxin signaling.[3][11][13] In cucumber, CsCEP3 is suggested to modulate the ABA signaling pathway to alleviate the inhibitory effects of salinity on root growth.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The CEP5 Peptide Promotes Abiotic Stress Tolerance, As Revealed by Quantitative Proteomics, and Attenuates the AUX/IAA Equilibrium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Annotation Reveals CEP Function in Tomato Root Development and Abiotic Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Research progress of peptides discovery and function in resistance to abiotic stress in plant - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Crop Potential: A Technical Guide to Investigating CEP Peptide Functions
A Preliminary Investigation of C-TERMINALLY ENCODED PEPTIDE (CEP) Functions in Crop Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-TERMINALLY ENCODED PEPTIDEs (CEPs) are a class of small signaling peptides that have emerged as critical regulators of plant growth and development, particularly in response to environmental cues. These peptide hormones are pivotal in orchestrating nitrogen (N) demand signaling, root system architecture, and symbiotic interactions, all of which are fundamental to crop productivity and resilience. This technical guide provides an in-depth overview of the core functions of CEPs in crop species, detailed experimental protocols for their investigation, and a framework for future research and application in agricultural biotechnology.
Core Functions of CEP Peptides in Crop Species
CEP peptides primarily function as systemic signals that communicate the nitrogen status of the roots to the shoots, thereby regulating nutrient uptake and root development. Their roles can be broadly categorized into three main areas:
-
Nitrogen Demand Signaling: In response to nitrogen limitation in the soil, specific CEP genes are upregulated in the roots.[1] The resulting CEP peptides are transported via the xylem to the shoot, where they are perceived by CEP RECEPTOR 1 (CEPR1) or its orthologs.[2] This perception triggers a downstream signaling cascade, leading to the production of a shoot-to-root signal (CEPD - CEP DOWNSTREAM) that enhances the expression and activity of nitrate (B79036) transporters in nitrogen-replete patches of the root system.[2][3]
-
Root System Architecture: CEP peptides are significant modulators of root development. Generally, exogenous application or overexpression of CEPs leads to an inhibition of primary root growth and a reduction in lateral root formation.[4] This allows the plant to balance its resource allocation between exploring new soil volumes and exploiting nutrient-rich zones.
-
Nodulation in Legumes: In leguminous crops such as soybean, CEP peptides act as positive regulators of nodulation, the symbiotic relationship with nitrogen-fixing rhizobia. Overexpression of specific CEP genes has been shown to increase the number of nodules, thereby enhancing the plant's nitrogen-fixing capacity.
Quantitative Data on CEP Function in Crop Species
The following tables summarize the available quantitative data on the effects of CEP peptides in various crop species.
Table 1: Effect of CEP Overexpression or Application on Root Architecture in Rice
| Crop | Gene/Peptide | Experimental Approach | Observed Effect | Quantitative Change | Reference |
| Rice (Oryza sativa) | OsCEP6.1 | Overexpression | Inhibition of root and shoot growth | 17% reduction in shoot height, 20% reduction in root length | [Sui et al., 2016] |
Table 2: Effect of CEP Gene Manipulation on Nodulation in Soybean
| Crop | Gene | Experimental Approach | Observed Effect | Quantitative Change | Reference |
| Soybean (Glycine max) | GmCEP6 | Overexpression | Increased nodule number | 2.875 to 4 times increase in nodule number | [Wang et al., 2023] |
| Soybean (Glycine max) | GmCEP6 | Knock-out (CRISPR-Cas9) | Decreased nodule number | Significant decrease in nodule number | [Wang et al., 2023] |
Table 3: Effect of Synthetic CEP Peptide Application on Root Growth in Wheat
| Crop | Peptide | Concentration | Observed Effect | Quantitative Change | Reference |
| Wheat (Triticum aestivum) | TaCEP15 | 1 µM | Inhibition of primary root length | Average root length of 10.1 cm vs. 14.7 cm in control | [Yang et al., 2025] |
Signaling Pathways and Experimental Workflows
CEP Signaling Pathway
The canonical CEP signaling pathway illustrates the systemic communication from root to shoot and back to the root to regulate nitrogen uptake.
Experimental Workflow for CEP Function Investigation
A systematic approach is crucial for elucidating the function of CEP genes in a new crop species. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols
Gene Expression Analysis: GUS Reporter Gene Assay
This protocol is for the histochemical localization of CEP gene expression using a GUS (β-glucuronidase) reporter system.
Materials:
-
Transgenic plant tissues expressing a CEPpromoter::GUS fusion.
-
GUS staining solution:
-
100 mM sodium phosphate (B84403) buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM potassium ferricyanide
-
0.5 mM potassium ferrocyanide
-
0.1% (v/v) Triton X-100
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)
-
-
70% (v/v) ethanol (B145695).
Procedure:
-
Excise plant tissues and place them in a 1.5 mL microfuge tube or a multi-well plate.
-
Add enough GUS staining solution to completely submerge the tissue.
-
Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.
-
Incubate the samples at 37°C for several hours to overnight, depending on the expression level.
-
Remove the staining solution and add 70% ethanol to destain the tissues by removing chlorophyll.
-
Replace the ethanol solution as needed until the tissues are clear.
-
Visualize the blue staining, indicating GUS activity, under a dissecting microscope.
Root System Architecture Phenotyping
This protocol provides a general method for analyzing root system architecture in response to synthetic CEP peptide treatment.
Materials:
-
Crop seedlings.
-
Agar (B569324) plates or hydroponic system.
-
Synthetic CEP peptides.
-
Root scanning hardware and image analysis software (e.g., WinRHIZO).
Procedure:
-
Germinate seeds on agar plates or in a hydroponic system containing appropriate growth medium.
-
For agar plate assays, transfer seedlings of uniform size to new plates containing different concentrations of the synthetic CEP peptide.
-
For hydroponic systems, add the synthetic CEP peptide to the nutrient solution to the final desired concentration.
-
Grow the plants for a specified period (e.g., 7-14 days).
-
Carefully remove the plants and wash the roots to remove any agar or debris.
-
Scan the entire root system using a flatbed scanner with a transparent tray.
-
Analyze the scanned images using root analysis software to quantify parameters such as primary root length, lateral root number, and lateral root density.
Legume Nodulation Assay
This protocol is for assessing the effect of CEP peptides on nodulation in leguminous crops like soybean.
Materials:
-
Legume seedlings.
-
Rhizobium inoculum.
-
Growth pouches or pots with sterile vermiculite/perlite mixture.
-
Nitrogen-free nutrient solution.
-
Synthetic CEP peptides.
Procedure:
-
Germinate surface-sterilized seeds and grow them in growth pouches or pots.
-
Inoculate the seedlings with a suspension of an appropriate Rhizobium strain.
-
Treat the plants with the desired concentration of synthetic CEP peptide, either by adding it to the nutrient solution or by direct application to the roots.
-
Grow the plants for 3-4 weeks under controlled conditions.
-
Carefully harvest the root systems and wash them gently to expose the nodules.
-
Count the number of nodules per plant.
-
Optionally, nodules can be excised to check for leghemoglobin content (a pink/red interior indicates active nitrogen fixation).
Conclusion and Future Directions
The investigation of CEP peptide functions in crop species holds immense promise for the development of novel strategies to enhance nutrient use efficiency, optimize root systems for better water and nutrient acquisition, and improve symbiotic nitrogen fixation. While significant progress has been made in model plants and some crops, further research is needed to:
-
Characterize the diversity and function of CEP and CEPR gene families in a wider range of agronomically important crops, including maize and wheat.
-
Elucidate the downstream signaling components that mediate the diverse physiological responses to CEPs.
-
Investigate the interplay between CEP signaling and other hormonal pathways in regulating plant development and stress responses.
-
Translate the fundamental knowledge of CEP function into practical applications for crop improvement through genetic engineering or the development of peptide-based biostimulants.
This technical guide provides a foundational framework for researchers to explore the multifaceted roles of CEP peptides in crop biology, with the ultimate goal of contributing to a more sustainable and productive agricultural future.
References
The Role of C-terminally Encoded Peptides (CEPs) in Legume Nodulation: A Technical Guide
Abstract
Legume nodulation is a highly regulated and energetically demanding process that allows for the symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia. This intricate process is controlled by a complex network of signaling molecules, among which C-terminally Encoded Peptides (CEPs) have emerged as crucial positive regulators. This technical guide provides an in-depth exploration of the role of CEPs in legume nodulation, intended for researchers, scientists, and drug development professionals. It covers the core signaling pathways, presents quantitative data on CEP activity, and details the experimental protocols used to elucidate their function.
Introduction
The establishment of nitrogen-fixing root nodules in legumes is a critical adaptation to low-nitrogen environments.[1][2] This symbiotic relationship is initiated by a molecular dialogue between the plant and rhizobia, leading to the development of specialized organs—nodules—where atmospheric nitrogen is converted into ammonia. The number of nodules is tightly controlled by the plant to balance the benefits of nitrogen fixation against the energetic costs of supporting the symbionts.[3]
C-terminally Encoded Peptides (CEPs) are a family of small, secreted signaling peptides that have been identified as key players in the systemic regulation of nodulation.[1][4][5] Produced in the roots in response to nitrogen starvation, CEPs act as long-distance signals to the shoot, promoting the plant's receptiveness to rhizobial infection and nodule formation.[6][7][8] This guide will delve into the molecular mechanisms underlying CEP signaling, the quantitative aspects of their activity, and the experimental approaches used to study their role in this vital symbiotic process.
The CEP Signaling Pathway in Legume Nodulation
The CEP signaling pathway is a systemic circuit that communicates the nitrogen status of the roots to the shoots, thereby influencing the plant's overall capacity for nodulation. The central components of this pathway include the CEP peptides themselves, their receptor in the shoot, and the downstream signaling cascade that ultimately regulates nodule development in the roots.
Key Components of the CEP Signaling Pathway
-
CEP Peptides: These are small peptides, typically 15 amino acids in length, derived from larger precursor proteins.[4][7] In the model legume Medicago truncatula, several CEPs, such as MtCEP1 and MtCEP7, have been shown to positively regulate nodulation.[6][9][10] Their expression is induced by low nitrogen conditions and rhizobial inoculation.[7][9]
-
COMPACT ROOT ARCHITECTURE 2 (CRA2): This leucine-rich repeat receptor-like kinase (LRR-RLK) has been identified as the primary receptor for CEP peptides in Medicago truncatula.[2][4][11] CRA2 is expressed in the vasculature of both roots and shoots, but its shoot-localized activity is critical for promoting nodulation.[6] While direct binding of CEPs to CRA2 has been challenging to demonstrate biochemically, genetic evidence strongly supports its role as the CEP receptor.[12]
-
ETHYLENE (B1197577) INSENSITIVE 2 (EIN2)/SICKLE (SKL): The promotion of nodulation by the MtCEP1 peptide requires the symbiotic signaling pathway and is dependent on the ethylene signaling component EIN2 (also known as SKL in Medicago truncatula).[2][4] MtCEP1 appears to modulate EIN2-dependent symbiotic responses, counteracting the inhibitory effect of ethylene on nodulation.[2][4]
-
miR2111: This microRNA is a shoot-to-root systemic effector that is activated downstream of the CEP-CRA2 interaction.[6] It is involved in the long-distance signaling that promotes nodulation.
Signaling Cascade
The current model for CEP-mediated regulation of nodulation involves the following steps:
-
CEP Production in Roots: Under low nitrogen conditions, CEP genes are upregulated in the roots, leading to the production and secretion of CEP peptides.[7][9]
-
Long-Distance Transport to Shoots: The CEP peptides are transported from the roots to the shoots via the xylem.
-
Perception by CRA2 in Shoots: In the shoot vasculature, CEP peptides are perceived by the CRA2 receptor.[6]
-
Downstream Signaling in Shoots: Activation of CRA2 initiates a downstream signaling cascade in the shoot, which involves the activation of the systemic effector miR2111.[6]
-
Shoot-to-Root Signal Transduction: A signal, which includes miR2111, is then transmitted from the shoot back to the roots.
-
Modulation of Ethylene Signaling and Promotion of Nodulation: In the roots, this systemic signal interacts with the ethylene signaling pathway, dependent on EIN2/SKL, to promote rhizobial infections and the development of nodules.[2][4] The MtCEP1/MtCRA2 pathway has been shown to inhibit the ethylene signaling pathway, making the roots more susceptible to rhizobial infection.
Quantitative Data on CEP Activity
The biological activity of CEP peptides is concentration-dependent and can be influenced by post-translational modifications, such as hydroxylation of proline residues.[4]
Table 1: Effective Concentrations of CEP Peptides on Nodulation and Lateral Root Formation in Medicago truncatula
| Peptide | Application Site | Effective Concentration Range | Observed Effect | Reference |
| MtCEP1 | Root | 1 µM | Inhibition of lateral root formation, enhancement of nodulation.[7][8] | Imin et al., 2013 |
| SymCEP7 | Shoot | 10 pM - 1 nM | Promotion of nodulation without affecting lateral root number.[6] | Laffont et al., 2020 |
| SymCEP7 | Root | µM range | Promotion of nodulation.[6] | Laffont et al., 2020 |
| Various MtCEPs (1, 2, 4, 5, 6, 8, 12) | Root | 1 µM | Repression of lateral root emergence and promotion of nodulation.[9][13][14] | Zhu et al., 2021 |
Table 2: Regulation of CEP Gene Expression in Medicago truncatula Roots
| Gene | Condition | Fold Upregulation | Reference |
| MtCEP1, 2, 4, 5, 6, 7, 8, 9, 12, 13 | Nitrogen starvation | Not specified | Zhu et al., 2021 |
| MtCEP1, 2, 7, 9, 12 | Rhizobial inoculation | Not specified | Zhu et al., 2021 |
| Eight MtCEP genes (including MtCEP1) | Shift to N-free medium for 4 days | 4- to 36-fold | Imin et al., 2013 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of CEPs in legume nodulation.
Peptide Synthesis and Purification
Objective: To obtain pure, biologically active CEP peptides for application assays.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized using an automated peptide synthesizer following the Fmoc/tBu strategy.[15] The synthesis starts from the C-terminal amino acid anchored to an insoluble resin support.[16]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[17] A gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is used to elute the peptide.
-
Quality Control: The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF MS).[15]
Medicago truncatula Growth and Inoculation
Objective: To cultivate Medicago truncatula plants for nodulation assays under controlled conditions.
Protocol:
-
Seed Scarification and Sterilization: Seeds are scarified with concentrated sulfuric acid, followed by surface sterilization with bleach.
-
Germination: Sterilized seeds are germinated on water agar (B569324) plates in the dark.
-
Plant Growth: Germinated seedlings are transferred to agar plates containing a nitrogen-free Fåhraeus medium.[4] Plants are grown vertically in a growth chamber with controlled light and temperature.
-
Rhizobial Inoculation: An overnight culture of Sinorhizobium meliloti is diluted and applied to the roots of the seedlings.[18] Inoculation can be done by either spot inoculation on the root tip or by flooding the plate.[18]
-
Nodule Scoring: Nodules are typically counted 14-28 days post-inoculation.[18]
CEP Peptide Application Assays
Objective: To assess the biological activity of synthetic CEP peptides on nodulation and lateral root development.
Protocol:
-
Root Application: Synthetic CEP peptides are added to the growth medium of Medicago truncatula seedlings at the desired concentration (e.g., 1 µM).[13]
-
Shoot Application: For systemic signaling studies, a solution containing the CEP peptide is applied to the shoots (e.g., cotyledons) of the seedlings.[6]
-
Phenotypic Analysis: The number of nodules and lateral roots are quantified at a specific time point after treatment and compared to a mock-treated control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the expression levels of CEP genes in response to different stimuli.
Protocol:
-
RNA Extraction: Total RNA is extracted from root tissues using a commercial kit or a standard protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qRT-PCR: The PCR reaction is performed using a real-time PCR system with SYBR Green I Master Mix.[19] Gene-specific primers are used to amplify the target CEP genes and a reference gene for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.
Promoter-GUS Fusion and Histochemical Staining
Objective: To visualize the spatial and temporal expression pattern of CEP genes.
Protocol:
-
Vector Construction: The promoter region of a CEP gene is cloned into a binary vector upstream of the β-glucuronidase (GUS) reporter gene (uidA).
-
Agrobacterium-mediated Transformation: The construct is introduced into Agrobacterium rhizogenes, which is then used to transform Medicago truncatula to generate composite plants with transgenic hairy roots.[10][20]
-
GUS Staining: Root tissues are harvested and incubated in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).[21][22][23] The GUS enzyme cleaves X-Gluc, producing a blue precipitate in the cells where the promoter is active.
-
Microscopy: The stained tissues are observed under a microscope to determine the localization of GUS activity.
RNA-Seq for Transcriptome Analysis
Objective: To identify genes and pathways regulated by CEP signaling on a genome-wide scale.
Protocol:
-
Experimental Design and Sample Collection: Root tissues from CEP-overexpressing or CEP-treated plants and corresponding controls are collected.
-
RNA Extraction and Library Preparation: High-quality total RNA is extracted, and RNA-seq libraries are prepared according to the manufacturer's instructions.
-
Sequencing: The libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to CEP signaling.[24]
Visualizations of Signaling Pathways and Workflows
CEP Signaling Pathway in Legume Nodulation
Caption: CEP signaling pathway for the positive regulation of legume nodulation.
Experimental Workflow for Studying CEP Function
Caption: Workflow for the synthesis, application, and analysis of CEPs.
Conclusion and Future Directions
CEPs have been firmly established as integral components of the long-distance signaling network that governs legume nodulation in response to environmental nitrogen availability. The CEP/CRA2 signaling module provides a crucial positive regulatory input, counteracting the inhibitory effects of ethylene and fine-tuning the plant's symbiotic capacity. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this pathway.
Future research in this field will likely focus on several key areas. The identification of the direct downstream targets of the CRA2 receptor in the shoot remains a critical unanswered question. A deeper understanding of the interplay between CEP signaling and other hormonal pathways, beyond ethylene, will provide a more holistic view of nodulation control. Furthermore, exploring the diversity of CEP peptides and their receptors across different legume species could reveal conserved and species-specific mechanisms of nodulation regulation. From a translational perspective, the manipulation of the CEP signaling pathway holds promise for enhancing nitrogen fixation efficiency in crop legumes, potentially leading to more sustainable agricultural practices. The development of synthetic CEP analogues or small molecules that can modulate CRA2 activity could pave the way for novel biostimulants to improve crop yields.
References
- 1. plantae.org [plantae.org]
- 2. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Identification of Medicago Peptides Involved in Macronutrient Responses and Nodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Medicago SymCEP7 hormone increases nodule number via shoots without compromising lateral root number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The peptide-encoding CEP1 gene modulates lateral root and nodule numbers in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multigene editing reveals that MtCEP1/2/12 redundantly control lateral root and nodule number in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agrobacterium rhizogenes-transformed roots of Medicago truncatula for the study of nitrogen-fixing and endomycorrhizal symbiotic associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CEP peptide-CRA2 receptor module promotes arbuscular mycorrhizal symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Multigene editing reveals that MtCEP1/2/12 redundantly control lateral root and nodule number in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. longlab.stanford.edu [longlab.stanford.edu]
- 19. mdpi.com [mdpi.com]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. GUS Gene Assay [cas.miamioh.edu]
- 22. web.uri.edu [web.uri.edu]
- 23. ableweb.org [ableweb.org]
- 24. Deep Sequencing of the Medicago truncatula Root Transcriptome Reveals a Massive and Early Interaction between Nodulation Factor and Ethylene Signals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of C-TERMINALLY ENCODED PEPTIDEs (CEPs) with Soil Microbes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
C-TERMINALLY ENCODED PEPTIDEs (CEPs) are a class of small, secreted peptide hormones that have emerged as critical regulators of plant development, nutrient acquisition, and interactions with soil microorganisms.[1][2] Initially identified for their role in systemic nitrogen (N) demand signaling, CEPs are now understood to be central players in orchestrating symbiotic relationships with nitrogen-fixing rhizobia and arbuscular mycorrhizal fungi.[3][4][5] This guide provides a comprehensive technical overview of the molecular mechanisms underlying CEP-microbe interactions, focusing on the signaling pathways, quantitative effects, and detailed experimental protocols used to elucidate these functions. The information presented is intended to serve as a foundational resource for researchers aiming to harness these pathways for agricultural innovation and the development of novel biostimulants.
Core Signaling Pathways in CEP-Mediated Plant-Microbe Interactions
CEP peptides function as both local and long-distance signals, coordinating plant responses to soil nutrient availability and microbial presence.[6][7][8] The signaling cascades are primarily initiated by the binding of mature CEP peptides to Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) on the cell surface.[9]
Systemic Nitrogen Demand Signaling
Under nitrogen-limited conditions, specific CEP genes are upregulated in the roots.[10][11] The resulting CEP peptides act as "N-hunger signals," which are transported to the shoot via the xylem.[6][7] In the shoot vasculature, these peptides are perceived by CEP RECEPTOR 1 (CEPR1), also known as XYLEM INTERMIXED WITH PHLOEM 1 (XIP1).[6][9] This binding event triggers a downstream signaling cascade that leads to the production of shoot-derived signals, such as CEP DOWNSTREAM (CEPD) polypeptides. These signals then travel back to the roots to upregulate the expression of high-affinity nitrate (B79036) transporters (e.g., NRT2.1), enhancing nitrogen uptake in N-rich soil patches.[6][11][12]
Caption: Systemic nitrogen demand signaling pathway mediated by CEP peptides.
Regulation of Symbiotic Nodulation with Rhizobia
In legumes, CEP signaling plays a crucial positive role in regulating the formation of nitrogen-fixing root nodules.[10] This process is primarily mediated by the CEP receptor COMPACT ROOT ARCHITECTURE 2 (CRA2), a homolog of CEPR1.[9][13] Under low nitrogen conditions, root-produced CEPs, particularly from genes like MtCEP1 and MtCEP7 in Medicago truncatula, travel to the shoot and bind to the CRA2 receptor.[13][14][15] This shoot-controlled pathway stimulates nodulation in the roots.[14] The MtCEP1-CRA2 module has been shown to interact with the ethylene (B1197577) signaling pathway by trans-phosphorylating and inhibiting ETHYLENE INSENSITIVE 2 (EIN2), making the roots more susceptible to rhizobial infection.[16] This positive regulation acts independently of the well-known Autoregulation of Nodulation (AON) pathway, which negatively controls nodule number via CLE peptides.[10][14]
References
- 1. plantae.org [plantae.org]
- 2. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant-microbe interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP peptide hormones: key players in orchestrating nitrogen-demand signalling, root nodulation, and lateral root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The CEP peptide-CRA2 receptor module promotes arbuscular mycorrhizal symbiosis - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]
- 6. academic.oup.com [academic.oup.com]
- 7. CEP peptide hormones: key players in orchestrat... [scoop.it]
- 8. mdpi.com [mdpi.com]
- 9. A CEP Peptide Receptor-Like Kinase Regulates Auxin Biosynthesis and Ethylene Signaling to Coordinate Root Growth and Symbiotic Nodulation in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Impact of Plant Peptides on Symbiotic Nodule Development and Functioning [frontiersin.org]
- 11. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 12. Soybean CEP6 Signaling Peptides Positively Regulate Nodulation | MDPI [mdpi.com]
- 13. Rhizobium symbiotic efficiency meets CEP signaling peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. plantae.org [plantae.org]
The Function of CEP Peptides in Plant-Microbe Symbioses: A Technical Guide
C-terminally Encoded Peptides (CEPs) are a class of small, secreted signaling peptides that have emerged as critical regulators of plant development and nutrient acquisition. Initially identified for their role in systemic nitrogen (N) demand signaling, their functions have expanded to include the intricate coordination of symbiotic relationships with beneficial soil microbes. This technical guide provides an in-depth overview of the function and signaling mechanisms of CEP peptides in both nitrogen-fixing root nodule symbiosis and arbuscular mycorrhizal symbiosis, tailored for researchers, scientists, and professionals in drug development.
Core Function of CEP Peptides in Symbioses
CEP peptides act as key signaling molecules that enable plants to modulate their symbiotic interactions in response to their nutritional status. Under nutrient-limiting conditions, specific CEP genes are expressed in the roots. The resulting peptides then travel systemically to the shoot, where they are perceived by receptors, triggering a downstream signaling cascade that ultimately enhances the plant's receptivity to symbiotic microbes in the roots. This systemic signaling allows the plant to balance the high energetic costs of symbiosis with its nutritional needs.[1][2]
Role in Nitrogen-Fixing Root Nodule Symbiosis
In legumes, the symbiosis with nitrogen-fixing rhizobia bacteria is tightly regulated. CEP peptides are central to this regulation, acting as positive effectors of nodulation, particularly under low nitrogen availability.[2]
-
Induction by Low Nitrogen: The expression of several CEP genes, notably MtCEP1 and MtCEP7 in Medicago truncatula, is upregulated in response to N-starvation.[2][3]
-
Promotion of Nodulation: Exogenous application of synthetic CEP peptides or overexpression of CEP genes leads to an increase in the number and size of root nodules.[2][3] This enhancement makes the nodulation process partially tolerant to the inhibitory effects of high nitrate (B79036) levels.[3]
-
Systemic Control: CEPs produced in the roots act as a systemic signal. They are perceived in the shoot by the Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK) COMPACT ROOT ARCHITECTURE 2 (CRA2), which then orchestrates the plant's increased susceptibility to rhizobial infection in the roots.[4][5][6]
Role in Arbuscular Mycorrhizal Symbiosis (AMS)
The CEP/CRA2 signaling module is not exclusive to nodulation and also plays a crucial role in promoting symbiosis with arbuscular mycorrhizal (AM) fungi, which primarily enhances phosphate (B84403) (Pi) uptake.
-
Induction by Low Phosphate: A subset of CEP genes is induced under the low-phosphate conditions that favor AM symbiosis.[1][7]
-
Enhancement of Mycorrhizal Colonization: Overexpression of MtCEP1 enhances AMS from the initial stages of fungal entry.[1][7] Conversely, loss-of-function mutations in the CRA2 receptor lead to a decrease in mycorrhizal colonization.[1][7]
-
Downstream Regulation: In the context of AMS, the CEP/CRA2 pathway influences the biosynthesis of strigolactones, a class of hormones essential for establishing AM interactions, and regulates genes involved in phosphate homeostasis.[1][7] Interestingly, in tomato, the downregulation of SlCEP2 during AM symbiosis appears to promote lateral root formation, suggesting species-specific regulatory roles.[8][9]
The CEP/CRA2 Signaling Pathway
The mechanism of CEP action involves a systemic signaling loop from root to shoot and back. The pathway integrates nutrient status with hormonal signaling to balance symbiotic organ development against other developmental programs like lateral root formation.
Under low nitrogen or phosphate conditions, CEP genes are transcribed in the roots. The CEP peptides are then transported via the xylem to the shoot. In the shoot vasculature, CEPs bind to the CRA2 receptor.[10] This binding initiates a downstream signaling cascade that generates a shoot-to-root signal. This signal, upon reaching the roots, modulates hormonal pathways to promote symbiosis. Specifically, the activated CRA2 pathway can phosphorylate ETHYLENE (B1197577) INSENSITIVE 2 (EIN2), repressing ethylene signaling which normally inhibits nodulation.[5][11] Simultaneously, it can repress auxin biosynthesis genes like YUCCA2 (YUC2), leading to reduced lateral root formation, thereby allocating resources towards nodulation.[5]
A similar pathway operates in arbuscular mycorrhizal symbiosis, where low phosphate is the initial trigger. The downstream targets in the root, however, shift to include genes controlling strigolactone synthesis and phosphate transport.
Quantitative Data Summary
The effects of CEP peptides and their signaling components have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effect of CEP Peptides and CRA2 Receptor on Nodulation
| Species | Genetic Modification / Treatment | Effect on Nodule Number | Effect on Nodule Size/Fixation | Reference |
| Medicago truncatula | Overexpression of MtCEP1 | Increased | Increased size and N-fixation | [2] |
| Medicago truncatula | 1 µM synthetic MtCEP1 peptide | Increased | Increased size | [2] |
| Medicago truncatula | cra2 mutant | Reduced | Not specified | [5] |
| Glycine max (Soybean) | Overexpression of GmCEP6 | Increased ~4-fold at 28 DPI | Not specified | [12] |
Table 2: Effect of CEP Peptides and CRA2 Receptor on Arbuscular Mycorrhizal Symbiosis (AMS)
| Species | Genetic Modification / Treatment | Effect on AMS Colonization | Reference |
| Medicago truncatula | Overexpression of MtCEP1 | Enhanced | [1][7] |
| Medicago truncatula | cra2 mutant | Decreased | [1][7] |
| Solanum lycopersicum (Tomato) | AM Symbiosis | Downregulation of SlCEP2 expression | [8] |
Experimental Protocols and Workflows
Investigating the function of CEP peptides involves a combination of genetic, molecular, and physiological approaches. The general workflow begins with identifying candidate CEP genes and proceeds through functional validation using peptide treatments and genetic mutants, culminating in detailed physiological and microscopic analyses.
Protocol 1: Synthetic Peptide Treatment Assay
This protocol describes the application of synthetic CEP peptides to seedlings grown on agar (B569324) plates to observe effects on root architecture and symbiosis.
1. Peptide Preparation:
- Synthesize the 15-amino acid mature CEP peptide.[13]
- Dissolve the peptide in sterile water or a suitable solvent to create a concentrated stock solution (e.g., 1 mM).
- Validate the peptide structure and purity using mass spectrometry.[14]
2. Plant Growth Medium:
- Prepare a suitable plant growth medium (e.g., Fåhraeus medium for legumes, half-strength Murashige & Skoog for general studies).[13][14]
- Autoclave the medium and allow it to cool to approximately 50-60°C.
- Add the synthetic peptide from the stock solution to the medium to achieve the desired final concentration (e.g., 100 nM to 1 µM).[15] Also prepare control plates without the peptide.
- Pour the medium into sterile petri dishes.
3. Seed Sterilization and Germination:
- Surface-sterilize seeds (e.g., using sulfuric acid followed by sodium hypochlorite).
- Germinate seeds on water agar plates in the dark for 1-2 days.
4. Treatment and Observation:
- Transfer germinated seedlings to the peptide-containing and control plates.
- For symbiosis studies, inoculate the seedlings with rhizobia or AM fungi spores at the time of transfer.
- Grow the plates vertically in a growth chamber under controlled conditions (e.g., 16-h photoperiod, 22°C).[14]
- After a set period (e.g., 7-21 days), scan the plates and measure primary root length, lateral root number, and nodule number using software like ImageJ.[14]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This protocol is for quantifying the expression levels of CEP genes or their downstream targets.
1. Sample Collection and RNA Extraction:
- Harvest plant tissue (e.g., roots, shoots) from plants grown under different conditions (e.g., high vs. low nitrate).
- Immediately freeze the tissue in liquid nitrogen.
- Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's protocol.[16]
2. DNase Treatment and cDNA Synthesis:
- Perform an on-column or in-solution DNase I digestion to remove any contaminating genomic DNA.[16]
- Assess RNA purity and integrity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.[17]
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. qPCR Reaction and Analysis:
- Design primers specific to the target genes, aiming for an amplicon length of 60-150 bp.[16]
- Prepare the qPCR reaction mix: cDNA template (diluted), forward and reverse primers (200-400 nM each), and a SYBR Green master mix.[16][18]
- Run the reaction on a qPCR machine using a standard thermal profile: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).[16]
- Include a melt curve analysis at the end to verify primer specificity.
- Calculate relative gene expression using the ΔΔCt method, normalizing to one or more stable reference genes (e.g., Actin, EF1α).[19]
Protocol 3: Staining and Microscopy for Arbuscular Mycorrhizal Colonization
This protocol allows for the visualization and quantification of fungal structures within plant roots.
1. Root Clearing:
- Gently wash harvested roots to remove soil and debris.
- Place the roots in a cassette and immerse them in a 10% potassium hydroxide (B78521) (KOH) solution.
- Heat the samples in a water bath at 90°C for 30-60 minutes (time varies by species) until roots are cleared and pigments are removed.[20]
- Rinse the roots thoroughly with water to remove the KOH.
2. Acidification:
- Soak the cleared roots in a 1% hydrochloric acid (HCl) solution for 5-10 minutes to acidify the tissue, which aids in staining.[21]
- Rinse the roots with water.
3. Fungal Staining:
- Immerse the roots in a staining solution, such as 0.05% Trypan Blue in lactoglycerol or Chlorazol Black E.[20][22]
- Heat the samples again at 90°C for 5-10 minutes or leave them at room temperature overnight.
- Destain the roots by placing them in a solution of glycerol (B35011) and water to remove excess stain from the root cortical cells, leaving the fungal structures stained blue or black.
4. Microscopy and Quantification:
- Mount the stained root segments on a microscope slide in a drop of glycerol.
- Observe the slides under a compound microscope to identify fungal structures like hyphae, vesicles, and arbuscules.[21][23]
- Quantify the percentage of root length colonized by AM fungi using methods like the gridline-intersect method.[20][24]
Conclusion and Future Directions
CEP peptides are integral components of a sophisticated signaling network that allows plants to fine-tune their symbiotic relationships based on environmental nutrient cues. The CEP/CRA2 pathway represents a central hub that balances the trade-off between vegetative growth (lateral root formation) and symbiotic nutrient acquisition (nodulation and mycorrhization). For drug development and agricultural applications, manipulating this pathway holds promise for enhancing nutrient use efficiency and promoting beneficial plant-microbe interactions. Future research will likely focus on identifying the full complement of CEP receptors, elucidating the precise nature of the shoot-to-root signal, and exploring how this pathway can be optimized in crop species to improve sustainability and yield.
References
- 1. The CEP peptide-CRA2 receptor module promotes arbuscular mycorrhizal symbiosis - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]
- 2. Frontiers | Impact of Plant Peptides on Symbiotic Nodule Development and Functioning [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Rhizobium symbiotic efficiency meets CEP signaling peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CEP Peptide Receptor-Like Kinase Regulates Auxin Biosynthesis and Ethylene Signaling to Coordinate Root Growth and Symbiotic Nodulation in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Arbuscular mycorrhizal symbiosis enhances tomato lateral root formation by modulating CEP2 peptide expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Medicago SymCEP7 hormone increases nodule number via shoots without compromising lateral root number - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of reference genes for qPCR in hairy root cultures of peanut - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of Reference Genes for Accurate RT-qPCR Normalization in Aeluropus littoralis Under Drought, Cold, and ABA Treatments [mdpi.com]
- 20. 2.2.2 Root and soil colonisation by mycorrhizal fungi – ClimEx Handbook [climexhandbook.w.uib.no]
- 21. Rapid Staining Technique for Visualizing Arbuscular Mycorrhizal Fungi (AMF) Colonization in Legume Roots [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Microscopy Techniques for Interpreting Fungal Colonization in Mycoheterotrophic Plants Tissues and Symbiotic Germination of Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mycorrhizas.info [mycorrhizas.info]
Methodological & Application
Application Notes and Protocols for Utilizing Synthetic CEP Peptides in Plant Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-terminally encoded peptides (CEPs) are a class of small signaling peptides that play crucial roles in various aspects of plant growth, development, and response to environmental cues.[1][2] Synthetic CEP peptides offer a powerful tool for researchers to investigate these processes, providing a means to exogenously manipulate CEP signaling pathways and understand their downstream effects.[3][4] These application notes provide detailed protocols for key experiments involving synthetic CEP peptides, summarize quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.
CEP peptides are involved in regulating root system architecture, including primary and lateral root development, and are key players in nitrogen (N) demand signaling.[1][2][5][6] They act as long-distance signals, communicating the nitrogen status of the roots to the shoots, which in turn regulates the expression of nitrate (B79036) transporters in the roots.[1][3][7] In legumes, CEPs also play a significant role in nodulation.[6][8][9] Furthermore, emerging evidence suggests their involvement in abiotic stress responses.[1][2][10]
Key Applications of Synthetic CEP Peptides
-
Investigation of Root System Architecture: Studying the effects of CEPs on primary root elongation and lateral root formation.[1][5][11]
-
Nutrient Uptake Assays: Quantifying the impact of CEPs on the uptake of essential nutrients like nitrate, phosphate, and sulfate.[3][7][12]
-
Gene Expression Analysis: Identifying downstream target genes and understanding the molecular mechanisms of CEP signaling.[3][13]
-
Nodulation Assays in Legumes: Assessing the role of CEPs in the symbiotic relationship between legumes and rhizobia.[6][8][9]
-
Abiotic Stress Response Studies: Evaluating the function of CEPs in mediating plant responses to environmental stresses such as drought and osmotic stress.[1][10]
Data Presentation: Quantitative Effects of Synthetic CEP Peptides
The following tables summarize the quantitative effects of synthetic CEP peptides as reported in various studies.
Table 1: Effects of Synthetic CEP Peptides on Root Growth
| Plant Species | Peptide | Concentration (µM) | Effect on Primary Root Length | Effect on Lateral Root Number/Density | Reference |
| Arabidopsis thaliana | AtCEP1 | 1 | - | - | [3] |
| Arabidopsis thaliana | CEP3, CEP5, CEP9.1 | 1 | Decreased | Decreased density | [11] |
| Brassica rapa | BrCEP3 | 1 | - | - | [1] |
| Medicago truncatula | MtCEP1 | 1 | - | Reduction | [12] |
| Medicago truncatula | MtCEP1, 2, 4–6, 8, 12 | Not specified | - | Significant reduction | [14] |
Table 2: Effects of Synthetic CEP Peptides on Nutrient Uptake
| Plant Species | Peptide | Concentration (µM) | Nutrient | % Increase in Uptake Rate | Reference |
| Arabidopsis thaliana | AtCEP1 | 1 | Nitrate | ~70% | [7] |
| Arabidopsis thaliana | AtCEP1 | 1 | Phosphate | Significant increase | [3][12] |
| Arabidopsis thaliana | AtCEP1 | 1 | Sulfate | Significant increase | [3][12] |
| Medicago truncatula | MtCEP1D1 | 0.1 | Nitrate | 70% | [7] |
| Medicago truncatula | MtCEP1D1 | 1 | Nitrate | 140% | [7] |
| Medicago truncatula | AtCEP1 | 1 | Nitrate | Significant increase | [3][12] |
| Medicago truncatula | MtCEP1 domain 1 | 1 | Nitrate | Significant increase | [3][12] |
Table 3: Effects of Synthetic CEP Peptides on Gene Expression
| Plant Species | Peptide | Concentration | Target Genes | Effect | Reference |
| Arabidopsis thaliana | AtCEP1 | Not specified | AtNRT1.1, AtNRT2.1, AtNRT3.1 | Induced expression | [3] |
| Medicago truncatula | MtCEP1D1, MtCEP1D2 | Not specified | Auxin-related genes | Decreased expression | [3][7] |
| Medicago truncatula | MtCEP1 | Not specified | NRT/NPF transporters | Upregulated | [3][7] |
| Phaseolus vulgaris | CEP1 | 10⁻⁷ M, 10⁻⁸ M | Symbiotic signaling genes (PvENOD40, PvSYMRK, etc.) | Enhanced transcription | [8] |
Experimental Protocols
Protocol 1: Root Growth Assay
This protocol details the methodology for assessing the impact of synthetic CEP peptides on the root system architecture of Arabidopsis thaliana.
1. Materials:
- Arabidopsis thaliana seeds (e.g., Col-0)
- Synthetic CEP peptides (e.g., AtCEP1, CEP3, CEP5)
- Murashige and Skoog (MS) medium including vitamins
- Sucrose (B13894)
- MES buffer
- Phytagel or Agar (B569324)
- Petri dishes (square or round)
- Sterile water
- Micropipettes and sterile tips
- Growth chamber or incubator
- Scanner and image analysis software (e.g., ImageJ)
2. Procedure:
- Seed Sterilization:
- Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in 20% bleach with a drop of Tween-20.
- Rinse the seeds 4-5 times with sterile water.
- Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
- Media Preparation:
- Prepare half-strength (½) MS medium.
- Add 1% (w/v) sucrose and 0.5 g/L MES buffer. Adjust pH to 5.7.
- Add a gelling agent (e.g., 0.8% agar or 0.4% phytagel).
- Autoclave the medium and cool to ~50-60°C.
- Add the synthetic CEP peptide to the desired final concentration (e.g., 1 µM) from a sterile stock solution. Also, prepare control plates without any peptide.
- Pour the medium into sterile Petri dishes and allow it to solidify.
- Plating and Growth:
- Plate the stratified seeds on the prepared agar plates.
- Seal the plates with micropore tape and place them vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
- Data Collection and Analysis:
- After a set period (e.g., 7-12 days), remove the plates and scan them at high resolution.
- Measure the primary root length and count the number of emerged lateral roots using image analysis software.
- Calculate lateral root density (number of lateral roots per unit length of the primary root).
- Perform statistical analysis (e.g., t-test or ANOVA) to compare peptide-treated plants with controls.
Protocol 2: Nutrient Uptake Assay using a Hydroponic System
This protocol describes a method to measure the effect of synthetic CEP peptides on nutrient uptake rates in plants like Medicago truncatula or Arabidopsis thaliana.[3][4]
1. Materials:
- Plant seedlings (Medicago truncatula or Arabidopsis thaliana)
- Hydroponic growth system (e.g., aerated tanks or custom chambers)[3][12]
- Nutrient solution (e.g., modified Hoagland solution)
- Synthetic CEP peptides
- Nutrient deprivation solution
- Ion chromatograph or other ion-specific measurement instrument
- Peristaltic pumps (optional, for automated sampling)
2. Procedure:
- Plant Growth:
- Germinate and grow seedlings in the hydroponic system with a complete nutrient solution for a suitable period (e.g., 11 days for Medicago truncatula).[12]
- Peptide Treatment:
- Transfer the plants to a nutrient deprivation solution.
- Add the synthetic CEP peptide to the solution at the desired concentration (e.g., 100 nM or 1 µM).[7][12] Include a no-peptide control.
- Incubate the plants in the treatment solution for a specific duration (e.g., 48 hours).[3][7]
- Nutrient Uptake Assay:
- Transfer individual plants to assay tubes containing a defined nutrient solution with the respective peptide treatment.
- Collect samples of the nutrient solution at different time points over a short duration.
- Nutrient Concentration Measurement:
- Determine the concentration of the nutrient of interest (e.g., nitrate, phosphate, sulfate) in the collected samples using ion chromatography.[3]
- Data Analysis:
- Calculate the rate of nutrient depletion from the solution over time.
- Normalize the uptake rate to a plant-specific parameter, such as root length or biomass, to get the specific nutrient uptake rate.
- Compare the uptake rates between peptide-treated and control plants using statistical tests.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to analyze changes in gene expression in response to synthetic CEP peptide treatment.
1. Materials:
- Plant seedlings
- Synthetic CEP peptides
- Liquid nitrogen
- RNA extraction kit
- DNase I
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers for target and reference genes
- Real-time PCR system
2. Procedure:
- Treatment and Sample Collection:
- Grow seedlings under controlled conditions (e.g., on agar plates or in a hydroponic system).
- Treat the seedlings with the synthetic CEP peptide at the desired concentration and for a specific duration (e.g., 3 hours for early responses).[3]
- Harvest the relevant tissue (e.g., roots), flash-freeze it in liquid nitrogen, and store it at -80°C.
- RNA Extraction and cDNA Synthesis:
- Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qRT-PCR):
- Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
- Run the qPCR reaction in a real-time PCR system.
- Include no-template controls and melt curve analysis to ensure reaction specificity.
- Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using a method like the 2-ΔΔCt method, normalizing the expression of the target gene to one or more stable reference genes.
- Perform statistical analysis to identify significant differences in gene expression between treated and control samples.
Signaling Pathways and Experimental Workflows
CEP Signaling Pathway in Nitrogen Demand
The following diagram illustrates the systemic signaling pathway initiated by CEP peptides in response to nitrogen demand.
References
- 1. tandfonline.com [tandfonline.com]
- 2. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 8. Exogenous Application of ENOD40 and CEP1 Peptides Boosts Symbiotic Signaling Gene Expression and Productivity in Common Bean [mdpi.com]
- 9. The Medicago SymCEP7 hormone increases nodule number via shoots without compromising lateral root number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The CEP5 Peptide Promotes Abiotic Stress Tolerance, As Revealed by Quantitative Proteomics, and Attenuates the AUX/IAA Equilibrium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Synthetic CEP Peptide Treatment of Plant Roots
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminally Encoded Peptides (CEPs) are a class of small signaling peptides that play crucial roles in plant development, nutrient uptake, and stress responses.[1][2][3] Synthetic CEP peptides offer a powerful tool for researchers to investigate these processes and for the development of novel agricultural products aimed at enhancing crop performance. These application notes provide detailed protocols for the application of synthetic CEP peptides to plant roots, enabling the study of their effects on root system architecture and nutrient acquisition. The protocols are designed for use in controlled laboratory settings and are applicable to model plant species such as Arabidopsis thaliana and Medicago truncatula, with potential for adaptation to other plant species.
Data Summary: Effects of Synthetic CEP Peptides on Plant Roots
The following table summarizes quantitative data from studies on the application of synthetic CEP peptides to plant roots, providing a reference for expected outcomes and effective concentration ranges.
| Plant Species | Peptide & Concentration | Treatment Duration | Observed Effect | Reference |
| Medicago truncatula | MtCEP1D1 (100 nM) | 48 hours | 70% increase in nitrate (B79036) uptake rate | [4] |
| Medicago truncatula | MtCEP1D1 (1 µM) | 48 hours | 140% increase in nitrate uptake rate | [4] |
| Medicago truncatula | AtCEP1 & MtCEP1D1 (1 µM) | 7 days | ~50% reduction in lateral root number | [5] |
| Arabidopsis thaliana | AtCEP1 (1 µM) | 48 hours | Significant enhancement of nitrate, phosphate, and sulfate (B86663) uptake | [5] |
| Arabidopsis thaliana | AtCEP3 (1 µM) | 10 days | Inhibition of primary root growth | [6] |
Experimental Protocols
Protocol 1: Analysis of Root System Architecture in Response to CEP Peptides on Agar (B569324) Plates
This protocol details the steps for observing the effects of synthetic CEP peptides on primary root growth and lateral root formation using an agar plate-based system.
Materials:
-
Sterile petri dishes (100 mm x 15 mm)
-
Half-strength Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and solidified with 1% agar.
-
Synthetic CEP peptide stock solution (e.g., 1 mM in sterile water)
-
Sterilized seeds of the plant species of interest
-
Growth chamber with controlled light and temperature conditions
-
Flatbed scanner for imaging
-
Image analysis software (e.g., ImageJ with the SmartRoot plugin)
Procedure:
-
Prepare Growth Medium: Autoclave the half-strength MS medium. Allow it to cool to approximately 50-60°C.
-
Add Peptides: Add the synthetic CEP peptide stock solution to the molten agar medium to achieve the desired final concentration (e.g., 1 µM). Also, prepare control plates without the peptide. Pour the medium into sterile petri dishes and allow them to solidify.
-
Seed Sterilization and Plating: Surface-sterilize seeds using your standard laboratory protocol. Place the sterilized seeds on the surface of the agar plates.
-
Germination and Growth: Stratify the seeds if required by the plant species. Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Grow the seedlings for the desired period (e.g., 7-10 days).
-
Imaging and Analysis: At the end of the treatment period, scan the plates using a flatbed scanner. Measure primary root length and count the number of lateral roots using image analysis software.[7]
Protocol 2: Nutrient Uptake Assay in a Hydroponic System
This protocol describes a method to assess the impact of CEP peptides on nutrient uptake by plant roots in a hydroponic setup.[5][8]
Materials:
-
Hydroponic tanks or containers
-
Aeration system (e.g., aquarium pump and air stones)
-
Plant growth medium (e.g., nutrient deprivation solution)
-
Synthetic CEP peptide stock solution
-
Seedlings of the plant species of interest
-
Ion chromatograph for nutrient analysis
Procedure:
-
Plant Growth: Grow seedlings in a complete nutrient solution in the hydroponic system for a specified period (e.g., 11 days).[9]
-
Nutrient Deprivation and Peptide Treatment: Transfer the plants to a nutrient deprivation solution. Add the synthetic CEP peptide to the solution to the desired final concentration (e.g., 1 µM).[9] Include a control group without the peptide. Aerate the solution and leave the plants for the treatment duration (e.g., 48 hours).[4][5]
-
Nutrient Uptake Measurement: After the treatment period, transfer the plants to a fresh nutrient solution containing the ions of interest (e.g., nitrate, phosphate, sulfate) at known concentrations.
-
Sample Collection: Collect aliquots of the nutrient solution at specific time points (e.g., 0, 3, 6, 24 hours) to measure the depletion of nutrients.
-
Ion Chromatography Analysis: Analyze the concentration of the target nutrients in the collected samples using an ion chromatograph.[9]
-
Data Calculation: Calculate the nutrient uptake rate per unit of root length or root fresh weight.
Visualizations
CEP Peptide Signaling Pathway
The following diagram illustrates the signaling cascade initiated by CEP peptide perception at the root, leading to systemic nitrogen demand signaling.
Caption: CEP peptide signaling pathway for systemic nitrogen demand.
Experimental Workflow for Root Phenotyping
This diagram outlines the key steps in the experimental workflow for analyzing the effect of CEP peptides on root architecture.
Caption: Experimental workflow for root phenotyping on agar plates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
High-throughput screening of SSP effects on nutrient uptake.
Application Note & Protocol
Topic: High-Throughput Screening of Small Molecule Effects on Nutrient Uptake
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nutrient uptake is a fundamental cellular process essential for growth, proliferation, and survival. Cells import nutrients such as glucose, amino acids, and lipids via specialized membrane transport proteins, primarily from the Solute Carrier (SLC) superfamily.[1][2] Dysregulation of these transporters is implicated in numerous diseases, including metabolic disorders, neurological conditions, and cancer, making them attractive targets for therapeutic intervention.[1][2] High-throughput screening (HTS) of small molecule libraries offers a powerful approach to identify and characterize novel modulators of these nutrient transporters, providing starting points for drug discovery programs.[3][4]
This application note provides a detailed protocol for a non-radioactive, fluorescence-based HTS assay to identify small molecules that modulate glucose uptake. The protocol utilizes 2-NBDG, a fluorescent glucose analog, which is taken up by cells through glucose transporters and accumulates intracellularly, providing a quantitative measure of glucose import.[5] The described workflow is optimized for a 384-well plate format, suitable for large-scale screening campaigns.
Assay Principle
The assay is based on the fluorescent 2-deoxyglucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).[5] Like glucose, 2-NBDG is transported into cells by glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase, trapping it within the cytoplasm. This intracellular accumulation leads to a measurable increase in fluorescence intensity, which is directly proportional to the rate of glucose uptake. Small molecules that inhibit or enhance the function of glucose transporters will cause a decrease or increase in 2-NBDG accumulation, respectively.
Key Applications
-
Primary Screening: Identification of "hit" compounds from large small-molecule libraries that inhibit or activate nutrient transporters.
-
Lead Optimization: Characterization of the potency and efficacy of analog compounds during the lead optimization phase of drug discovery.
-
Mechanism of Action Studies: Elucidation of the cellular pathways affected by a compound of interest.
-
Disease Modeling: Studying the effects of transporter dysfunction in disease-relevant cell models.
Experimental Workflow
The overall workflow for the high-throughput screening of small molecule effects on nutrient uptake involves several key stages, from assay development to hit confirmation.
Detailed Experimental Protocol: 2-NBDG Glucose Uptake Assay
This protocol is designed for a 384-well plate format and can be adapted for automated liquid handling systems.
Materials and Reagents:
-
Cell line of interest (e.g., HeLa, MCF-7, or a specific line relevant to the research)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose)
-
Small molecule compound library (typically dissolved in DMSO)
-
Positive control inhibitor (e.g., Cytochalasin B)
-
384-well black, clear-bottom tissue culture-treated plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Protocol Steps:
-
Cell Plating: a. Culture cells to ~80-90% confluency. b. Harvest cells and perform a cell count. c. Dilute cells in a complete culture medium to the optimized seeding density (e.g., 5,000 cells/well). d. Dispense 40 µL of the cell suspension into each well of a 384-well plate. e. Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Addition: a. Prepare a working stock of the small molecule library compounds, positive control (e.g., 50 µM Cytochalasin B), and negative control (DMSO) in KRH buffer. b. Using an automated liquid handler or multichannel pipette, add 10 µL of the compound solution to the respective wells (for a final compound concentration of 10 µM and 0.5% DMSO). c. Incubate the plates for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Glucose Uptake Measurement: a. Prepare a 2X working solution of 2-NBDG in KRH buffer (e.g., 200 µM for a 100 µM final concentration). b. Add 50 µL of the 2-NBDG solution to all wells. c. Incubate the plates for 30 minutes at 37°C, protected from light. d. Stop the uptake reaction by adding 25 µL of ice-cold KRH buffer or a specific stop solution. e. Immediately measure the fluorescence intensity using a plate reader (Ex/Em: ~485/535 nm).
-
Data Analysis: a. Normalize the data to the plate controls. The percent inhibition can be calculated as follows: % Inhibition = 100 * (1 - (Sample_Signal - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control)) b. Select "hits" based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Data Presentation
Quantitative data from HTS campaigns should be clearly summarized. Below are examples of how to present primary screening and dose-response data.
Table 1: Representative Primary HTS Data for a Single 384-Well Plate
| Well ID | Compound ID | Conc. (µM) | Fluorescence (RFU) | % Inhibition | Hit (Yes/No) |
| A01 | Control (DMSO) | - | 45,873 | 0.0% | No |
| A02 | Control (+) | 50 | 2,154 | 100.0% | N/A |
| B05 | SM-001 | 10 | 44,980 | 2.0% | No |
| G12 | SM-002 | 10 | 18,542 | 62.5% | Yes |
| P21 | SM-003 | 10 | 4,321 | 95.0% | Yes |
Note: Data is illustrative. RFU = Relative Fluorescence Units. Positive control: Cytochalasin B. Negative control: DMSO.
Table 2: Dose-Response Data for Confirmed Hit Compound (SM-003)
| Compound Conc. (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 98.2 ± 1.5 |
| 30 | 94.5 ± 2.1 |
| 10 | 89.7 ± 3.3 |
| 3 | 65.1 ± 4.5 |
| 1 | 48.9 ± 5.2 |
| 0.3 | 25.6 ± 4.8 |
| 0.1 | 8.3 ± 3.1 |
| Calculated IC₅₀ | 1.05 µM |
Relevant Signaling Pathways
Nutrient uptake is tightly regulated by complex signaling networks that sense nutrient availability and cellular energy status.[6][7] Key pathways include the mTOR and AMPK signaling cascades, which act as central regulators of cellular metabolism.[8][9] Small molecules identified in the screen may act directly on transporters or indirectly by modulating these regulatory pathways.
Hit Validation and Follow-up
A crucial part of any HTS campaign is the elimination of false-positive hits and the confirmation of true biological activity.[4]
-
Hit Confirmation: Re-test primary hits in the same assay to confirm activity.
-
Dose-Response Analysis: Perform serial dilutions of confirmed hits to determine their potency (IC50 or EC50).
-
Counterscreens:
-
Cytotoxicity Assay: To ensure the observed effect is not due to cell death.
-
Assay Interference Screen: To identify compounds that interfere with the fluorescence signal or assay reagents.
-
-
Orthogonal Assays: Validate hits using a different assay method that measures the same biological endpoint. For glucose uptake, a common orthogonal assay is the use of radiolabeled ³H-2-deoxyglucose.[10] This helps to rule out technology-specific artifacts.
Conclusion
The described high-throughput screening protocol provides a robust and scalable method for identifying and characterizing small molecules that modulate cellular glucose uptake. This approach, combined with a rigorous hit validation cascade, is a powerful tool in academic research and drug discovery for identifying novel therapeutic leads targeting nutrient transport pathways.
References
- 1. Targeting SLC Transporters: Small Molecules as Modulators and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting SLC transporters: small molecules as modulators and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Scarcity and Abundance: Metabolic Signals Regulating Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Editorial: Exploring the dynamics of tissue flexibility: molecular changes and their implications for metabolic disorders [frontiersin.org]
- 8. Frontiers | Signaling Pathways Involved in Nutrient Sensing Control in Cancer Stem Cells: An Overview [frontiersin.org]
- 9. Nutrient-Mediated Perception and Signalling in Human Metabolism: A Perspective of Nutrigenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying CEP Genes in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-TERMINALLY ENCODED PEPTIDEs (CEPs) are a class of small, secreted signaling peptides that play crucial roles in plant growth, development, and responses to environmental cues.[1][2] These peptide hormones are involved in regulating root system architecture, symbiotic nodulation, nitrogen (N) demand signaling, and abiotic stress responses.[1][3][4] The identification and functional characterization of CEP genes in various plant species, particularly in agronomically important crops, are essential for understanding fundamental plant biology and for developing strategies to improve crop resilience and yield.
This document provides a comprehensive guide with detailed protocols for the identification, validation, and functional characterization of CEP genes in plants.
Part 1: Bioinformatic Identification of Putative CEP Genes
Application Note:
The initial step in identifying CEP genes is a genome-wide bioinformatic search. CEP precursor proteins have a distinct structure, typically containing an N-terminal signal peptide for secretion and one or more conserved 15-amino acid CEP domains at the C-terminus.[1][5] The identification process involves using known CEP protein sequences to find similar sequences in a target genome, followed by filtering for these characteristic features. This in silico approach is a powerful and efficient method to generate a list of candidate CEP genes for further experimental validation.[6]
Experimental Protocol: In Silico Identification of CEP Genes
-
Database Search using BLASTp:
-
Objective: To find potential CEP protein homologs in a target plant species.
-
Procedure:
-
Obtain the full-length amino acid sequences of known CEP proteins from a well-characterized species like Arabidopsis thaliana. These can be retrieved from databases such as TAIR (The Arabidopsis Information Resource).
-
Use these sequences as queries to perform a BLASTP (Protein Basic Local Alignment Search Tool) search against the proteome of the target species.[5][7] Public databases like Phytozome, NCBI, or species-specific genome databases can be used.
-
Set a permissive E-value cut-off (e.g., ≤ 1) to ensure a broad initial search.[7]
-
Repeat the BLASTP search iteratively with newly identified hits until no additional novel proteins are found.[5]
-
-
-
Prediction of N-Terminal Signal Peptide:
-
Objective: To identify candidates that are likely to be secreted peptides.
-
Procedure:
-
-
Identification of the Conserved CEP Domain:
-
Objective: To confirm the presence of the characteristic C-terminal CEP domain.
-
Procedure:
-
Perform multiple sequence alignment of the candidate proteins that possess a signal peptide using tools like ClustalX or MEGA.[5]
-
Manually inspect the alignments to identify the conserved 15-amino acid CEP domain near the C-terminus.[7]
-
The presence of both a signal peptide and a CEP domain confirms the identity of a putative CEP protein.[1][7]
-
Sequence logos of the identified CEP domains can be created using online tools like WebLogo to visualize the conservation of amino acid residues.[2][8]
-
-
-
Phylogenetic Analysis:
-
Objective: To study the evolutionary relationships among the identified CEP genes.
-
Procedure:
-
Align the full-length protein sequences or the conserved CEP domain sequences of the identified genes.
-
Construct a phylogenetic tree using the Maximum Likelihood method with bootstrap analysis (e.g., 1000 replicates) in software like MEGA X.[5]
-
This analysis helps to classify the CEP genes into subgroups, which often correlate with functional diversification.[5][7]
-
-
Data Presentation:
Table 1: Number of Putative CEP Genes Identified in Various Plant Species. This table summarizes the results of genome-wide searches for CEP genes across different plants, showcasing the prevalence of this gene family.
| Plant Species | Number of Identified CEP Genes | Reference |
| Arabidopsis thaliana | 15 | [5] |
| Oryza sativa (Rice) | 15 | [1] |
| Brassica rapa | 27 | [1][5] |
| Glycine max (Soybean) | 27 | [1] |
| Zea mays (Maize) | 10 | [1] |
| Pisum sativum (Pea) | 21 | [2] |
| Gossypium hirsutum (Cotton) | 54 | [9] |
Visualization:
References
- 1. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Expression Analysis of the C-TERMINALLY ENCODED PEPTIDE Family in Pisum sativum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A Genome-Wide Analysis of the CEP Gene Family in Cotton and a Functional Study of GhCEP46-D05 in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application of CRISPR/Cas9 for CEP gene knockout studies.
Application of CRISPR/Cas9 for CEP Gene Knockout Studies
Application Note
Introduction
The C-TERMINALLY ENCODED PEPTIDE (CEP) gene family plays crucial roles in a variety of biological processes. While extensively studied in plants for their role in development and nutrient signaling, emerging research in vertebrate models points to their significance in cellular structure and disease.[1][2] The centrosomal protein CEP290, for instance, is implicated in syndromic ciliopathies, including Joubert syndrome, Meckel-Gruber syndrome, and Leber congenital amaurosis.[3][4] CRISPR/Cas9 technology offers a powerful and precise tool for knocking out CEP genes to elucidate their function, model diseases, and identify potential therapeutic targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of CRISPR/Cas9 for CEP gene knockout studies, with a focus on vertebrate models.
Key Concepts and Applications:
-
Functional Genomics: CRISPR/Cas9-mediated knockout of CEP genes allows for the investigation of their roles in cellular and organismal physiology. By observing the phenotypic consequences of gene ablation, researchers can infer gene function.
-
Disease Modeling: Specific mutations or complete knockout of CEP genes, such as CEP290, can recapitulate human disease phenotypes in model organisms like mice and Xenopus.[1][3] These models are invaluable for studying disease pathogenesis and for the preclinical evaluation of novel therapies.
-
Drug Discovery and Development: Cellular and animal models with CEP gene knockouts serve as powerful platforms for screening compound libraries to identify molecules that can modulate CEP-related pathways or rescue disease phenotypes.
Quantitative Data Summary
The following tables summarize quantitative data from Cep290 knockout mouse models, providing insights into the physiological impact of gene ablation.
Table 1: Phenotypic Analysis of Cep290 Knockout Mice
| Phenotype | Wild-Type (+/+) | Heterozygous (ko/+) | Homozygous (ko/ko) | Reference |
| Viability | Normal | Normal | Often lethal, with survivors exhibiting severe pathologies | [3] |
| Vision (ERG Response) | Normal | Normal | Complete lack of response by 3-4 weeks of age | [3] |
| Hydrocephalus | Absent | Absent | Present, often leading to death | [3] |
| Kidney Pathology | Normal | Normal | Progressive, with cysts observed after 12 months | [3] |
Table 2: Histological and Molecular Analysis of Cep290 Knockout Mice
| Analysis | Wild-Type (+/+) | Homozygous (ko/ko) | Reference |
| CEP290 Protein (Retina) | Present | Undetectable | [3] |
| Retinal Photoreceptors | Normal | Lack connecting cilia | [3] |
| Ventricular Ependyma Cilia | Mature | Fails to mature | [3] |
| Renal Tubule Cilia | Present | Significantly reduced in number in non-cystic and cystic tubules | [5] |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in CEP gene function and knockout studies, the following diagrams are provided in DOT language.
CEP Signaling Pathway in Plants
While detailed CEP signaling pathways in vertebrates are still under investigation, the well-characterized pathway in plants offers a valuable conceptual framework. This pathway highlights the role of CEP peptides as mobile signals in response to environmental cues.
Caption: CEP signaling pathway in plants in response to low nitrogen.
CRISPR/Cas9 Gene Knockout Experimental Workflow
This diagram outlines the key steps for generating and validating a CEP gene knockout in mammalian cells.
Caption: Experimental workflow for CRISPR/Cas9-mediated CEP gene knockout.
Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of a CEP Gene in Mammalian Cells
This protocol provides a general framework for generating CEP gene knockout cell lines using CRISPR/Cas9.
1. sgRNA Design and Vector Selection
-
1.1. sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the target CEP gene. This increases the likelihood of generating a frameshift mutation leading to a premature stop codon. Use online design tools such as CHOPCHOP.
-
1.2. Vector Selection: Choose an appropriate CRISPR/Cas9 delivery system. An "all-in-one" plasmid containing both Cas9 and the sgRNA expression cassettes (e.g., pX458, Addgene #48138) is a convenient option for transient transfection.[6] For difficult-to-transfect cells, consider lentiviral delivery.
2. Vector Construction
-
2.1. Oligo Annealing: Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
-
2.2. Cloning: Ligate the annealed oligos into the BbsI-digested all-in-one CRISPR plasmid.
-
2.3. Verification: Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
3. Cell Culture and Transfection
-
3.1. Cell Culture: Culture the mammalian cell line of interest (e.g., HEK293T, RPE1) in appropriate media and conditions.
-
3.2. Transfection: Transfect the cells with the constructed CRISPR/Cas9 plasmid using a suitable method, such as lipid-based transfection or electroporation. Include a negative control (e.g., a plasmid with a non-targeting sgRNA).
4. Single-Cell Cloning
-
4.1. Enrichment (Optional): If the CRISPR plasmid contains a fluorescent marker (e.g., GFP), enrich for transfected cells using fluorescence-activated cell sorting (FACS) 48-72 hours post-transfection.
-
4.2. Limiting Dilution or FACS Sorting: Plate the cells at a very low density in 96-well plates to isolate single cells. Alternatively, use FACS to sort single cells into individual wells.
-
4.3. Clonal Expansion: Allow single cells to proliferate and form colonies. Expand the clonal populations for further analysis.
Protocol 2: Validation of CEP Gene Knockout
Thorough validation is critical to confirm the successful knockout of the target CEP gene at both the genomic and protein levels.
1. Genotypic Validation
-
1.1. Genomic DNA Extraction: Isolate genomic DNA from each expanded clonal cell line and from wild-type control cells.
-
1.2. PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR.
-
1.3. T7 Endonuclease I (T7E1) Assay (Optional Screening): This assay can be used to screen for the presence of insertions or deletions (indels). Heteroduplexes formed between wild-type and mutant PCR products will be cleaved by the T7E1 enzyme.
-
1.4. Sanger Sequencing: Sequence the PCR products to identify the specific indels in the target locus. Analyze the sequencing chromatograms to confirm frameshift mutations.
2. Proteomic Validation
-
2.1. Protein Extraction: Prepare total protein lysates from the validated knockout clones and wild-type cells.
-
2.2. Western Blot Analysis: Perform a Western blot using an antibody specific to the target CEP protein. A complete absence of the protein band in the knockout clones confirms a successful knockout at the protein level.[3]
-
2.3. Mass Spectrometry (Alternative): For a more quantitative and unbiased assessment of protein expression, mass spectrometry-based proteomics can be employed.[3]
3. Phenotypic Analysis
-
Once knockout is confirmed, proceed with downstream functional assays to investigate the phenotypic consequences of CEP gene ablation. The specific assays will depend on the hypothesized function of the CEP gene and may include cell proliferation assays, migration assays, immunofluorescence staining for cellular structures, or more complex physiological assessments in animal models.
References
- 1. Effect of Gene Knockout of CEP290 using CRISPR-Cas 9 Technology on Xenopus tropicalis | Emerging Minds Journal for Student Research [ipipublishing.org]
- 2. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP290 alleles in mice disrupt tissue-specific cilia biogenesis and recapitulate features of syndromic ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Mild Phenotype Caused by Two Novel Compound Heterozygous Mutations in CEP290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypes for Cep290 MGI:5749256 MGI Mouse [informatics.jax.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gene Expression Patterns Using Cis-Acting Element-Driven Expression Platform (CEP) Reporter Constructs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cis-acting element-driven Expression Platform (CEP) reporter constructs for the quantitative analysis of gene expression patterns. This technology is a powerful tool for dissecting gene regulation, screening for therapeutic compounds, and understanding cellular signaling pathways.
Introduction to CEP Reporter Constructs
Cis-acting element-driven Expression Platform (CEP) reporter constructs are powerful molecular tools used to study the regulation of gene expression.[1][2][3] These constructs are engineered plasmids that contain a specific cis-regulatory DNA sequence (such as a promoter or enhancer) of interest, which is placed upstream of a reporter gene.[1][4] The reporter gene produces a readily detectable protein, such as Luciferase or Green Fluorescent Protein (GFP), allowing for the quantitative measurement of the activity of the cloned cis-regulatory element.[2][5]
When these CEP reporter constructs are introduced into cells, the transcriptional activity of the cis-regulatory element drives the expression of the reporter gene.[6][7] By measuring the output of the reporter protein (e.g., light emission for Luciferase, fluorescence for GFP), researchers can infer the activity of the regulatory element under various conditions, such as in response to specific stimuli, during drug treatment, or in different cellular contexts.[1][3] This approach is invaluable for identifying and characterizing transcription factors and signaling pathways that modulate gene expression.[2][8]
Core Principle of CEP Reporter Assays
The fundamental principle of a CEP reporter assay is to link a cis-regulatory element of interest to a reporter gene. The expression of this reporter gene then serves as a proxy for the activity of the regulatory element.
Application 1: Quantifying Promoter Activity Using a Dual-Luciferase® Reporter Assay
The Dual-Luciferase® Reporter (DLR) Assay System is a widely used method that allows for the sensitive quantification of gene expression.[9] It utilizes two different luciferase enzymes, Firefly and Renilla, to provide an experimental reporter and an internal control, respectively. This dual-reporter system enables normalization for experimental variability, such as differences in cell number and transfection efficiency.[6][10]
Experimental Workflow
The workflow for a typical dual-luciferase reporter assay involves cell seeding, transfection with the CEP reporter and control plasmids, cell lysis, and measurement of luciferase activity.[6]
Protocol: Dual-Luciferase® Reporter Assay
This protocol is adapted for cells cultured in 96-well plates.
Materials:
-
Cells of interest
-
Complete culture medium
-
CEP reporter plasmid (with Firefly luciferase)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer (PLB)
-
Luciferase Assay Reagent II (LAR II - Firefly luciferase substrate)
-
Stop & Glo® Reagent (Renilla luciferase substrate)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Seed 2 x 104 cells per well in 100 µL of complete culture medium into a white, opaque 96-well plate.[6]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare a transfection mix containing:
-
100 ng of the CEP reporter plasmid.
-
10 ng of the Renilla control plasmid.[6]
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
-
Carefully add the transfection mix to each well.
-
Incubate for 24-48 hours.
Day 3: Cell Lysis and Luminescence Measurement
-
Equilibrate the plate and assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer (PLB) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Set up the luminometer to measure Firefly luminescence followed by Renilla luminescence.
-
Add 100 µL of LAR II to the first well and measure Firefly luminescence.[9]
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and initiate the Renilla reaction. Measure Renilla luminescence.[9]
-
Repeat for all wells.
Data Analysis:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalized value represents the activity of your cis-regulatory element.
-
Compare the normalized values across different experimental conditions.
Data Presentation: Example Data Table
| Treatment | Concentration | Normalized Luciferase Activity (Firefly/Renilla) | Standard Deviation |
| Vehicle (DMSO) | 0.1% | 1.00 | 0.12 |
| Compound A | 1 µM | 5.23 | 0.45 |
| Compound A | 10 µM | 15.89 | 1.23 |
| Compound B | 1 µM | 0.45 | 0.08 |
| Compound B | 10 µM | 0.12 | 0.03 |
Application 2: Visualizing Gene Expression Patterns with GFP Reporters
Green Fluorescent Protein (GFP) and its derivatives are excellent reporter genes for visualizing gene expression in living cells.[4][11] CEP-GFP constructs allow for the monitoring of gene expression dynamics in real-time and at the single-cell level.[12]
Experimental Workflow
The workflow for a GFP reporter assay is similar to the luciferase assay but involves fluorescence detection instead of luminescence.
Protocol: GFP Reporter Assay for Gene Expression Analysis
Materials:
-
Cells of interest
-
Complete culture medium
-
CEP-GFP reporter plasmid
-
Transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Optional: Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure:
Day 1: Cell Seeding
-
Seed cells in an appropriate culture vessel (e.g., 24-well plate with glass coverslips for microscopy, 6-well plate for flow cytometry).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
Transfect cells with the CEP-GFP reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24-48 hours to allow for GFP expression.
Day 3: Analysis
For Fluorescence Microscopy:
-
Wash cells twice with PBS.
-
If desired, stain with a nuclear marker like Hoechst 33342.
-
Image the cells using a fluorescence microscope with appropriate filters for GFP (Excitation: ~488 nm, Emission: ~509 nm).
-
Capture images for qualitative and semi-quantitative analysis of GFP expression.
For Flow Cytometry:
-
Trypsinize cells and resuspend in PBS containing 2% FBS.
-
Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Gate on the live cell population and quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI).[13]
Data Presentation: Example Data Table for Flow Cytometry
| Condition | % GFP Positive Cells | Mean Fluorescence Intensity (MFI) | Standard Deviation (MFI) |
| Untransfected Control | 0.5% | 150 | 25 |
| Basal Promoter-GFP | 85% | 5,000 | 450 |
| Stimulated Promoter-GFP | 82% | 25,000 | 2,100 |
Signaling Pathway Analysis with CEP Reporters
CEP reporters are instrumental in dissecting signaling pathways that regulate gene expression. By mutating the cis-regulatory element within the CEP construct, researchers can identify specific DNA motifs that are critical for the response to a signaling molecule.
By combining CEP reporter assays with techniques like RNAi or CRISPR to knockdown components of a signaling pathway, one can elucidate the specific factors required for the activation of a particular cis-regulatory element.
These application notes provide a framework for employing CEP reporter constructs in your research. The versatility of this platform allows for a wide range of applications in basic research and drug discovery, from validating gene targets to high-throughput screening of compound libraries.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Reporter gene - Wikipedia [en.wikipedia.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Investigating Gene Function Part 2 – Reporter Constructs – Genetic Engineering: A Primer to Get You Started [pressbooks.bccampus.ca]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. cis Element/Transcription Factor Analysis (cis/TF): A Method for Discovering Transcription Factor/cis Element Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. A GFP reporter system to assess gene transfer and expression in human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green fluorescent protein is a quantitative reporter of gene expression in individual eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Revolutionizing Agriculture: Practical Applications of CEP Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
C-TERMINALLY ENCODED PEPTIDES (CEPs) are a class of small signaling peptides that play pivotal roles in plant growth, development, and response to environmental cues.[1][2][3] Their ability to act as systemic signals, coordinating nutrient uptake, root architecture, and stress responses, positions them as promising tools for enhancing crop resilience and productivity.[1][4] This document provides detailed application notes and experimental protocols for leveraging CEP peptides in agricultural research and development.
Enhancing Nutrient Uptake and Utilization
CEP peptides are key regulators of nitrogen (N) demand signaling.[1][3] When plants experience nitrogen starvation in one part of the root system, CEPs are produced in the roots and travel to the shoot, where they are perceived by CEP RECEPTOR 1 (CEPR1).[1][4][5] This triggers a systemic response, leading to the upregulation of nitrate (B79036) transporters in roots that are in nitrogen-rich patches, thereby enhancing overall nitrogen acquisition.[2][4][5]
Key Applications:
-
Improving Nitrogen Use Efficiency: Exogenous application of CEP peptides can stimulate nitrate uptake, potentially reducing the need for synthetic nitrogen fertilizers.[5][6]
-
Optimizing Fertilizer Application: Understanding the CEP signaling pathway can inform the development of "smart fertilizers" that release nitrogen in response to a plant's internal demand signals.
-
Broad-Spectrum Nutrient Enhancement: Studies have shown that application of CEP1 peptides can also enhance the uptake of other essential nutrients like phosphate (B84403) and sulfate.[6][7][8]
Quantitative Data on Nutrient Uptake Enhancement
| Plant Species | CEP Peptide | Application Method | Concentration | Observed Effect | Reference |
| Medicago truncatula | MtCEP1 | Hydroponic | 100 nM | 70% increase in nitrate uptake rate | [6] |
| Medicago truncatula | MtCEP1 | Hydroponic | 1 µM | 140% increase in nitrate uptake rate | [6] |
| Arabidopsis thaliana | AtCEP1 | Hydroponic | 1 µM | Enhanced uptake of nitrate, phosphate, and sulfate | [6] |
| Phaseolus vulgaris (Common Bean) | CEP1 | Foliar Spray | Not specified | Increased nodulation and nitrogen fixation | [9] |
Experimental Protocol: Assessing CEP-Mediated Nutrient Uptake in Hydroponics
This protocol describes how to evaluate the effect of synthetic CEP peptides on nutrient uptake in a model plant like Arabidopsis thaliana or Medicago truncatula using a hydroponic system.
Materials:
-
Seeds of the desired plant species.
-
Hydroponic growth system (e.g., aerated tanks or chambers).[5]
-
Complete nutrient solution (e.g., Hoagland solution).
-
Nutrient deprivation solution (nutrient solution lacking the ion of interest, e.g., nitrogen).
-
Synthetic CEP1 peptide (hydroxylated at specific proline residues for stability).[5]
-
Ion chromatography system for measuring nutrient concentrations.[5][6]
-
Sterile water.
-
pH meter and adjustment solutions (e.g., KOH, HCl).
Procedure:
-
Plant Growth:
-
Sterilize and germinate seeds according to standard protocols for the chosen species.
-
Transfer seedlings to the hydroponic system containing a complete nutrient solution.
-
Grow the plants for a suitable period (e.g., 11 days for Medicago truncatula) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).[5]
-
-
Nutrient Deprivation and Peptide Treatment:
-
After the initial growth period, transfer the plants to a nutrient deprivation solution for 48 hours to induce a nutrient-starved state.[5]
-
Prepare a stock solution of the synthetic CEP1 peptide in sterile water.
-
Add the CEP1 peptide to the nutrient deprivation solution to achieve the desired final concentration (e.g., 100 nM or 1 µM).[6] For the control group, add an equivalent volume of sterile water.
-
Continue to grow the plants in the treatment or control solutions for 48 hours.[6]
-
-
Nutrient Uptake Assay:
-
Prepare a fresh nutrient solution containing a known concentration of the ion of interest in the high-affinity transport range (e.g., 100-500 µM for nitrate).[6]
-
Transfer individual plants to separate chambers containing a measured volume of the assay solution.
-
Collect samples of the nutrient solution from each chamber at regular time intervals (e.g., 0, 2, 4, 6, and 8 hours).
-
At the end of the experiment, harvest the roots, scan them for root architecture analysis, and determine their fresh and dry weight.
-
-
Data Analysis:
-
Measure the concentration of the nutrient ion in the collected samples using ion chromatography.
-
Calculate the rate of nutrient depletion from the solution over time for each plant.
-
Normalize the uptake rate by root length or root dry weight to determine the specific nutrient uptake rate.
-
Statistically compare the uptake rates between the CEP-treated and control plants.
-
Modulating Root System Architecture for Improved Soil Exploration
CEP peptides play a crucial role in regulating root development, particularly the formation of lateral roots.[1][4] This has significant implications for a plant's ability to explore the soil for water and nutrients. The effect of CEPs on root architecture can be complex, with some studies showing an inhibition of lateral root formation, while others demonstrate a role in sucrose-dependent enhancement of lateral root growth.[4][10]
Key Applications:
-
Enhancing Drought Tolerance: By promoting a more robust and deeper root system, CEPs could help plants access water from deeper soil layers.
-
Improving Nutrient Foraging: A well-developed root system is essential for efficient nutrient acquisition, especially for immobile nutrients like phosphorus.
-
Optimizing Root-to-Shoot Ratio: CEP signaling can influence the overall allocation of resources between the root and shoot, which can be manipulated to favor desired traits in different crops.
Quantitative Data on Root System Modulation
| Plant Species | CEP Peptide/Receptor | Genetic Modification/Treatment | Observed Effect on Roots | Reference |
| Medicago truncatula | MtCEP1 | Overexpression | Inhibition of lateral root formation | [4] |
| Arabidopsis thaliana | CEP3 | cep3 mutant | Increased lateral root density | [11] |
| Medicago truncatula | cra2 (CEP receptor) | Knockout mutant | Highly branched root phenotype | [1] |
Experimental Protocol: Root Phenotyping Assay on Agar (B569324) Plates
This protocol allows for the observation and quantification of CEP peptide effects on root architecture in a controlled laboratory setting.
Materials:
-
Seeds of the desired plant species (e.g., Arabidopsis thaliana).
-
Square petri plates (120 x 120 mm).
-
Growth medium (e.g., Murashige and Skoog medium) supplemented with 1% sucrose (B13894) and 0.8% agar.
-
Synthetic CEP peptide of interest.
-
Sterile water.
-
Microscope with a camera or a flatbed scanner.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Plate Preparation:
-
Prepare the growth medium and autoclave it.
-
Allow the medium to cool to approximately 50-60°C.
-
Add the synthetic CEP peptide to the medium to achieve the desired final concentration (e.g., 1 µM). For the control plates, add an equivalent volume of sterile water.
-
Pour the medium into the square petri plates and allow them to solidify.
-
-
Seed Plating and Growth:
-
Sterilize and stratify the seeds as required for the chosen species.
-
Aseptically place the seeds in a line on the surface of the agar plates.
-
Seal the plates with breathable tape and place them vertically in a growth chamber under controlled conditions.
-
-
Data Collection and Analysis:
-
After a set growth period (e.g., 7-10 days), photograph the plates using a high-resolution camera or scanner.
-
Use image analysis software to measure:
-
Primary root length.
-
Number of lateral roots.
-
Lateral root density (number of lateral roots per unit length of the primary root).
-
-
Statistically compare the root parameters between the CEP-treated and control plants.
-
Enhancing Symbiotic Nitrogen Fixation in Legumes
In legumes, CEP signaling is instrumental in promoting the formation of nitrogen-fixing nodules in symbiosis with rhizobia bacteria.[1][12][13] Under low nitrogen conditions, specific CEPs are produced in the roots and signal to the shoot, which in turn promotes nodulation.[12][13]
Key Applications:
-
Improving Legume Crop Yields: Enhancing nodulation can lead to increased nitrogen fixation and higher yields in crops like soybeans, peas, and beans.[9]
-
Reducing Reliance on Nitrogen Fertilizers in Legume Cultivation: By boosting the natural nitrogen-fixing capabilities of legumes, the need for external nitrogen inputs can be minimized.
-
Enhancing Arbuscular Mycorrhizal Symbiosis: Recent research indicates that the CEP/CRA2 pathway also promotes arbuscular mycorrhizal symbiosis, which is crucial for phosphate uptake.[14]
Quantitative Data on Nodulation Enhancement
| Plant Species | CEP Peptide/Treatment | Inoculation | Observed Effect on Nodulation | Reference |
| Medicago truncatula | MtCEP1 | Rhizobia | Enhancement of nodule formation | [4] |
| Phaseolus vulgaris (Common Bean) | ENOD40 + Rhizobium | Rhizobium | 54 nodules per plant (vs. 5.75 in control) | [9] |
| Medicago truncatula | MtCEP1 | Rhizobia | Counteracts the suppressive effect of high nitrate on nodule number | [12] |
Improving Abiotic Stress Tolerance
Emerging evidence suggests that CEP peptides are involved in plant responses to abiotic stresses such as drought and osmotic stress.[4][10][15][16] For example, CEP5-mediated signaling has been shown to be important for osmotic and drought stress tolerance in Arabidopsis.[10]
Key Applications:
-
Developing Drought-Resistant Crops: CEPs could be applied as a biostimulant to prime plants for drought conditions or used in breeding programs to select for enhanced CEP signaling.
-
Mitigating Salinity Stress: As osmotic stress is a component of salinity stress, CEPs may also play a role in improving salt tolerance.
Experimental Protocol: Drought Stress Assay
This protocol is designed to assess the impact of CEP peptide application on plant survival and growth under drought stress conditions.
Materials:
-
Seeds of the desired plant species.
-
Pots filled with a suitable soil mix.
-
Synthetic CEP peptide.
-
Growth chamber or greenhouse with controlled environment.
-
Watering system.
-
Balance for measuring plant biomass.
Procedure:
-
Plant Growth and Treatment:
-
Sow seeds in pots and grow them under well-watered conditions for a suitable period (e.g., 2-3 weeks).
-
Prepare a solution of the CEP peptide in water at the desired concentration.
-
Apply the CEP solution to the soil of the treatment group. Apply an equal volume of water to the control group. Repeat the application as needed.
-
-
Drought Stress Induction:
-
Withhold watering from all plants to induce drought stress.
-
Monitor the plants daily for signs of wilting.
-
-
Data Collection and Analysis:
-
Record the time it takes for plants in each group to show visible signs of wilting.
-
After a predetermined period of drought stress, re-water the plants and assess their recovery and survival rate.
-
At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry biomass.
-
Calculate physiological parameters such as relative water content if desired.
-
Statistically compare the survival rates, biomass, and other parameters between the CEP-treated and control groups.
-
Signaling Pathways and Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CEP signaling pathway for systemic nitrogen demand.
Caption: Workflow for the hydroponic nutrient uptake experiment.
Caption: CEP-mediated regulation of nodulation in legumes.
Disclaimer: These protocols provide a general framework. Researchers should optimize concentrations, timings, and specific conditions based on the plant species and experimental setup. The use of appropriate controls is critical for valid results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CEP peptide hormones: key players in orchestrating nitrogen-demand signalling, root nodulation, and lateral root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The CEP5 Peptide Promotes Abiotic Stress Tolerance, As Revealed by Quantitative Proteomics, and Attenuates the AUX/IAA Equilibrium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Rhizobium symbiotic efficiency meets CEP signaling peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Signaling Peptides Regulating Abiotic Stress Responses in Plants [frontiersin.org]
- 16. Signaling Peptides Regulating Abiotic Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methods for Studying NTPDase3-Ligand Interactions
Introduction
Ectonucleoside triphosphate diphosphohydrolase-3 (NTPDase3, also known as CD39L3) is a cell surface-expressed enzyme crucial in the regulation of purinergic signaling.[1][2] It sequentially hydrolyzes extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their monophosphate forms (AMP).[3][4] This enzymatic activity modulates the concentration of ligands available for P2X and P2Y purinergic receptors, thereby influencing a wide array of physiological and pathological processes, including inflammation, thrombosis, and neurotransmission.[3][5] Studying the interactions between NTPDase3 and its ligands (substrates and inhibitors) is essential for understanding its biological function and for the development of novel therapeutics.
This document provides an overview of key methodologies for characterizing NTPDase3-ligand interactions, including detailed protocols for enzyme kinetics, inhibitor screening, and biophysical analysis.
1. Overview of Methodologies
The study of NTPDase3-ligand interactions involves a multi-faceted approach to characterize binding affinity, kinetics, and functional consequences. Key methods include:
-
Enzyme Kinetic Assays: These are fundamental for determining the catalytic efficiency of NTPDase3 with various nucleotide substrates (e.g., ATP, ADP). Parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) are determined.[6][7]
-
Inhibition Assays: These assays are used to identify and characterize inhibitors of NTPDase3. They determine the concentration of an inhibitor required for 50% inhibition (IC50) and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor.[8][9]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct, label-free measurement of binding kinetics and thermodynamics between NTPDase3 and its ligands.[10][11]
-
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on how ligands bind to the active site of NTPDase3.
2. Data Presentation: NTPDase3 Kinetic and Inhibition Constants
The following tables summarize quantitative data for human NTPDase3 interactions with common substrates and inhibitors.
Table 1: Michaelis-Menten Constants (Km) for Human NTPDase3 Substrates
| Substrate | Km (μM) | Divalent Cation | Notes |
| ATP | ~10-50 | Ca2+ or Mg2+ | Preferred substrate. Km can vary with experimental conditions. |
| ADP | ~50-200 | Ca2+ or Mg2+ | Hydrolyzed less efficiently than ATP. |
| UTP | ~20-60 | Ca2+ or Mg2+ | Similar affinity to ATP. |
| UDP | ~100-300 | Ca2+ or Mg2+ | Lower affinity substrate. |
Note: Km values are approximate and can vary based on the specific assay conditions (pH, temperature, buffer composition, and source of the enzyme). NTPDase3 shows a preference for ATP over ADP.[2][12]
Table 2: Inhibition Constants (Ki and IC50) for Selected NTPDase3 Inhibitors
| Inhibitor | Type of Inhibition | Ki (μM) | IC50 (μM) | Notes |
| ARL 67156 | Competitive | ~18 | ~20-50 | A commonly used, non-selective NTPDase inhibitor.[1][12] |
| PSB-06126 | Competitive | ~4.39 (human) | ~7.76 (human) | Shows some selectivity for NTPDase3.[1] |
| NTPDase-IN-3 | - | - | ~0.38 | A potent inhibitor of NTPDase3.[1] |
| h-NTPDase-IN-3 | - | - | ~23.21 | A pan-inhibitor of NTPDases.[1] |
Note: The relationship between IC50 and Ki is dependent on the substrate concentration and the mechanism of inhibition.[13][14] For competitive inhibitors, Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Protocols
Protocol 1: Determination of NTPDase3 Kinetic Parameters (Km and Vmax) using a Malachite Green Phosphate (B84403) Assay
This protocol measures the inorganic phosphate (Pi) released from nucleotide hydrolysis.
Materials:
-
Recombinant human NTPDase3
-
Assay Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2
-
Substrate Stock Solutions: ATP and ADP (10 mM in water)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute NTPDase3 in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Substrate Dilutions: Prepare a series of substrate (ATP or ADP) dilutions in Assay Buffer. A typical range would be 0.2x to 5x the expected Km (e.g., 5 µM to 250 µM for ATP).
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the various substrate dilutions to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the diluted NTPDase3 enzyme solution to each well.
-
Incubate at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range (less than 10-15% substrate consumption).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of Pi produced.
-
Plot the initial reaction velocity (V0, in µmol Pi/min/mg enzyme) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.[15]
-
Protocol 2: IC50 Determination for NTPDase3 Inhibitors
This protocol is used to assess the potency of a test compound in inhibiting NTPDase3 activity.
Materials:
-
All materials from Protocol 1
-
Test inhibitor stock solution (e.g., in DMSO)
Procedure:
-
Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay Setup:
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of the inhibitor dilutions to the appropriate wells. Include a "no inhibitor" control (vehicle only).
-
Add 25 µL of the NTPDase3 enzyme solution and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 25 µL of substrate (ATP or ADP) at a concentration close to its Km value.
-
Incubate at 37°C for the predetermined linear reaction time.
-
-
Termination and Detection: Stop the reaction and measure the phosphate produced as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 3. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 4. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 10. frontiersin.org [frontiersin.org]
- 11. In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generating and Characterizing CEP Overexpression Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: C-terminal Eps15 homology domain-containing proteins (CEPs) represent a diverse family of proteins with critical roles in various biological processes. In mammals, CEPs are often associated with the centrosome, playing vital roles in centriole biogenesis, cell cycle progression, and signaling pathways like PI3K/AKT.[1] For instance, CEP55 overexpression has been linked to cancer progression by promoting cell proliferation and migration.[2] In plants, CEPs function as peptide hormones that regulate root system architecture, nutrient uptake, and developmental programs in response to environmental cues such as nitrogen availability.[3][4]
Generating cell lines that stably overexpress a specific CEP is a fundamental strategy for elucidating its function, understanding its role in signaling pathways, and for screening potential therapeutic agents. These overexpression models serve as powerful tools for investigating the phenotypic consequences of increased CEP activity.[5][6]
This document provides a comprehensive guide to the generation, verification, and functional characterization of CEP overexpression cell lines. It includes detailed experimental protocols, data presentation tables, and workflow diagrams to facilitate reproducible and robust research.
Part 1: Generation of Stable CEP Overexpression Cell Lines
The creation of a stable cell line involves introducing the gene of interest into a host cell's genome, ensuring its long-term and consistent expression.[7] The most common methods involve transfection with a plasmid containing a selectable marker or transduction using a viral vector, such as a lentivirus, which offers high efficiency and stable integration.[5][8][9]
Experimental Workflow for Generating Stable Cell Lines
The overall process begins with designing an expression vector and culminates in the expansion of a pure, clonal cell line that stably overexpresses the target CEP.
Caption: A step-by-step workflow for generating stable CEP overexpression cell lines.
Protocol 1.1: Lentiviral Transduction and Stable Cell Line Selection
Lentiviral transduction is a highly effective method for achieving permanent integration of the gene of interest into the host cell genome.[9]
Materials:
-
HEK293T cells (for lentivirus production)
-
Target host cell line (e.g., CHO, HeLa, MDA-MB-231)[7]
-
Lentiviral vector containing CEP gene and an antibiotic resistance marker (e.g., puromycin)
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., lipofection-based)
-
Complete culture medium
-
Selection antibiotic (e.g., Puromycin)
-
Polybrene
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the CEP-expressing lentiviral vector and the packaging/envelope plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Transduction: Seed the target host cells to be 50-60% confluent on the day of transduction. Add the viral supernatant to the cells in the presence of Polybrene (4-8 µg/mL) to enhance transduction efficiency.
-
Recovery: Incubate the cells with the virus for 24 hours, then replace the virus-containing medium with fresh complete medium.
-
Antibiotic Selection: 48 hours post-transduction, begin the selection process by culturing the cells in medium containing the appropriate antibiotic (e.g., puromycin).[8] The optimal concentration should be predetermined by generating a "kill curve" for the parental cell line.[10]
-
Colony Isolation: Maintain the cells under selection pressure, replacing the medium every 3-4 days, until drug-resistant colonies appear (typically 2-3 weeks).[10]
-
Clonal Expansion: Isolate individual, well-defined colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.[11]
-
Cryopreservation: Once clonal populations are sufficiently expanded, cryopreserve vials to create a master cell bank.
Part 2: Verification of CEP Overexpression
After establishing stable cell lines, it is critical to verify the overexpression of the target CEP at both the mRNA and protein levels.[8] This confirms the success of the gene integration and expression.
Experimental Workflow for Verifying Overexpression
Caption: A dual-pathway workflow for confirming CEP overexpression via RT-qPCR and Western Blot.
Protocol 2.1: RT-qPCR for mRNA Level Quantification
Quantitative real-time PCR (qPCR) is used to measure the relative abundance of CEP mRNA transcripts.[12]
Materials:
-
RNA extraction kit (e.g., Trizol-based or column-based)[13]
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)[13]
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for the target CEP and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both the parental cell line and the CEP-overexpressing clones according to the manufacturer's protocol.[13]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.[13]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample, including the target CEP gene and a housekeeping reference gene. A typical reaction includes qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol: initial denaturation, followed by ~40 cycles of denaturation, annealing, and extension.[12]
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction.[14] Calculate the relative expression (fold change) of the CEP gene in the overexpression lines compared to the parental line using the ΔΔCt method, after normalizing to the housekeeping gene.
Protocol 2.2: Western Blot for Protein Level Verification
Western blotting allows for the detection and semi-quantification of the specific CEP protein, confirming that the integrated gene is successfully translated.[15][16]
Materials:
-
RIPA lysis buffer with protease inhibitors[17]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]
-
Primary antibody specific to the CEP protein
-
HRP-conjugated secondary antibody[17]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate[17]
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[18] Centrifuge to pellet cell debris and collect the supernatant containing total protein.[17]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary anti-CEP antibody overnight at 4°C. Following washes with TBST, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.[17]
-
Analysis: Analyze the band intensities using image analysis software. Normalize the CEP protein band intensity to the loading control to compare expression levels between the parental and overexpression lines.[17]
Data Presentation: Verification of Overexpression
Table 1: Summary of CEP Overexpression Verification in Clonal Cell Lines
| Method | Parental Cell Line | CEP Overexpression Clone #1 | CEP Overexpression Clone #2 |
|---|---|---|---|
| Relative mRNA Expression (Fold Change) | 1.0 | 85.4 | 121.7 |
| Relative Protein Expression (Fold Change) | 1.0 | 42.1 | 65.9 |
Part 3: Functional Characterization of CEP Overexpression Lines
Once overexpression is confirmed, the next step is to investigate the functional consequences. The specific assays will depend on the known or hypothesized function of the CEP protein being studied.
CEP Signaling Pathways
Understanding the signaling pathway in which a CEP protein functions is key to designing relevant characterization experiments.
-
Mammalian CEP55 Signaling: In some cancers, CEP55 has been shown to interact with and activate the PI3K/AKT pathway, which is a central regulator of cell survival, proliferation, and migration.[1][2]
Caption: CEP55 overexpression can activate the PI3K/AKT pathway to promote cell proliferation.
-
Plant CEP Systemic Signaling: In plants like Arabidopsis, CEP peptides act as long-distance signals to regulate nitrogen uptake in response to nitrogen availability.[4][19]
Caption: CEP peptides act as long-range signals from root to shoot and back to regulate N uptake.
Protocol 3.1: Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells, which correlates with the number of viable, proliferating cells.[20]
Materials:
-
Parental and CEP-overexpressing cell lines
-
96-well culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The WST-1 salt is cleaved to a soluble formazan (B1609692) dye by metabolically active cells.[20]
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of proliferating cells.
Data Presentation: Proliferation Assay
Table 2: Effect of CEP55 Overexpression on Cell Proliferation (WST-1 Assay at 72h)
| Cell Line | Absorbance at 450 nm (Mean ± SD) | Interpretation |
|---|---|---|
| Parental | 0.85 ± 0.05 | Baseline Proliferation |
| CEP55 OE Clone #1 | 1.42 ± 0.08 | Increased Proliferation |
| CEP55 OE Clone #2 | 1.65 ± 0.11 | Increased Proliferation |
Protocol 3.2: Cell Migration Assay (Transwell Assay)
The transwell or Boyden chamber assay is widely used to quantify cell chemotaxis (migration towards a chemical gradient).[21]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)[22]
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours. Harvest cells and resuspend them in serum-free medium.[23]
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.[21]
-
Cell Seeding: Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the transwell insert.[22]
-
Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours) at 37°C.
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.[22]
-
Fix and Stain: Fix the migrated cells on the bottom of the membrane with ethanol, then stain them with Crystal Violet.[22]
-
Quantification: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields for each membrane.
Data Presentation: Migration Assay
Table 3: Effect of CEP55 Overexpression on Cell Migration (Transwell Assay)
| Cell Line | Migrated Cells per Field (Mean ± SD) | Interpretation |
|---|---|---|
| Parental | 45 ± 6 | Baseline Migration |
| CEP55 OE Clone #1 | 112 ± 12 | Increased Migration |
| CEP55 OE Clone #2 | 135 ± 15 | Increased Migration |
Conclusion: The generation and subsequent characterization of CEP overexpression lines are invaluable for modern biological research and drug development. The protocols and workflows detailed in this document provide a robust framework for creating stable cell lines, verifying target expression, and assessing the functional impact on cellular phenotypes such as proliferation and migration. By employing these standardized methods, researchers can effectively investigate the complex roles of CEP proteins in both health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. Quantitative nature of overexpression experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein overexpression: Mammalian stable cell line development - Altogen Labs [altogenlabs.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Overexpression Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 10. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 21. 세포 이동 및 침입 분석 [sigmaaldrich.com]
- 22. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Promoter Analysis of CEP Genes for Stress-Responsive Elements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-terminally Encoded Peptides (CEPs) are a family of small signaling peptides that play crucial roles in plant development and responses to environmental cues.[1] Emerging evidence suggests that CEPs are significant mediators of plant responses to abiotic stresses such as drought, salinity, and nutrient deficiency.[2] The expression of CEP genes is often regulated at the transcriptional level in response to these stresses. Understanding the regulation of CEP gene expression is therefore critical for developing strategies to enhance crop resilience.
This document provides detailed application notes and protocols for the in silico analysis of CEP gene promoters to identify stress-responsive cis-acting regulatory elements (CREs). These non-coding DNA sequences, typically located upstream of a gene's coding region, serve as binding sites for transcription factors that modulate gene expression in response to specific stimuli. By identifying these elements, researchers can gain insights into the regulatory networks governing CEP gene expression under stress and identify potential targets for genetic improvement of stress tolerance in crops.
Data Presentation: Stress-Responsive Cis-Acting Elements in Pisum sativum CEP Gene Promoters
The following table summarizes the number of various stress-responsive cis-acting elements identified in the promoter regions of C-terminally Encoded Peptide (CEP) genes in Pisum sativum (pea). This quantitative data provides a comparative overview of the potential regulatory mechanisms governing the expression of different CEP genes under stress conditions.
| Cis-Acting Element | Function | PsCEP1 | PsCEP2 | PsCEP3 | PsCEP4 | PsCEP5 | PsCEP6 | PsCEP7 | PsCEP8 | PsCEP9 | PsCEP10 | PsCEP11 | PsCEP12 |
| ABRE | Abscisic acid responsiveness | 2 | 3 | 1 | 2 | 1 | 2 | 2 | 1 | 2 | 1 | 1 | 2 |
| ARE | Essential for anaerobic induction | 1 | 1 | 0 | 1 | 0 | 1 | 1 | 0 | 1 | 0 | 0 | 1 |
| DRE/CRT | Dehydration, cold, and salt stress | 0 | 1 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| ERE | Ethylene responsiveness | 1 | 2 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| G-box | Light and abiotic stress response | 3 | 4 | 2 | 3 | 2 | 3 | 3 | 2 | 3 | 2 | 2 | 3 |
| HSE | Heat stress responsiveness | 1 | 1 | 0 | 1 | 0 | 1 | 1 | 0 | 1 | 0 | 0 | 1 |
| LTR | Low-temperature responsiveness | 1 | 1 | 0 | 1 | 0 | 1 | 1 | 0 | 1 | 0 | 0 | 1 |
| MBS | MYB binding site involved in drought | 2 | 3 | 1 | 2 | 1 | 2 | 2 | 1 | 2 | 1 | 1 | 2 |
| TC-rich repeats | Defense and stress responsiveness | 1 | 2 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| TCA-element | Salicylic acid responsiveness | 1 | 1 | 0 | 1 | 0 | 1 | 1 | 0 | 1 | 0 | 0 | 1 |
Experimental Protocols
Protocol 1: In Silico Identification of Stress-Responsive Cis-Acting Elements in CEP Gene Promoters
This protocol outlines the steps for identifying putative stress-responsive cis-acting regulatory elements in the promoter regions of CEP genes using publicly available bioinformatics tools.
1. Retrieval of CEP Gene Promoter Sequences:
-
Objective: To obtain the upstream non-coding sequence of the CEP gene of interest, which is likely to contain the promoter region.
-
Procedure:
-
Identify the gene ID of the target CEP gene from a relevant genomic database (e.g., NCBI, Phytozome, TAIR).
-
Access a plant genome database such as --INVALID-LINK-- or the appropriate species-specific database.
-
Use the gene ID to search for the gene of interest.
-
Navigate to the gene's information page and locate the genomic sequence.
-
Retrieve the upstream sequence, typically 1500-2000 base pairs (bp) upstream of the translational start site (ATG). This length is generally sufficient to encompass the core promoter and proximal regulatory elements.
-
Save the retrieved promoter sequence in FASTA format.
-
2. Analysis of Cis-Acting Regulatory Elements using PlantCARE:
-
Objective: To identify putative cis-acting regulatory elements within the retrieved promoter sequence.[3]
-
Procedure:
-
Click on the "Search for CAREs" link.
-
Paste the FASTA-formatted promoter sequence of the CEP gene into the provided text box. Note that the sequence length should not exceed 1500 bp for analysis in PlantCARE. If your sequence is longer, you may need to analyze it in segments.
-
Click the "Search" button to initiate the analysis.
-
The results page will display a list of putative cis-acting elements found in the sequence, including their name, position, strand, and a brief functional description.
-
Focus on elements known to be involved in stress responses, such as ABRE, DRE/CRT, ERE, HSE, LTR, and MBS.
-
Record the identified stress-responsive elements, their positions, and their frequency within the promoter sequence.
3. Data Interpretation and Tabulation:
-
Objective: To organize and interpret the identified cis-acting elements.
-
Procedure:
-
Create a table to summarize the findings for each CEP gene promoter analyzed (as exemplified in the Data Presentation section).
-
List the different types of stress-responsive elements found.
-
Quantify the number of occurrences of each element in the promoter region of each CEP gene.
-
Analyze the distribution and abundance of these elements to infer the potential responsiveness of each CEP gene to various abiotic stresses. For example, a higher number of ABRE elements may suggest a stronger regulation by abscisic acid, a key hormone in drought and salinity stress responses.
-
Mandatory Visualization
CEP Signaling Pathway in Abiotic Stress Response
Caption: A simplified model of the CEP signaling pathway under abiotic stress.
Experimental Workflow for In Silico Promoter Analysis
Caption: Workflow for the in silico analysis of CEP gene promoters.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Signaling During Drought and Salt Stress | Semantic Scholar [semanticscholar.org]
- 3. Cell Signaling during Cold, Drought, and Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Cis-Regulatory Element Activity Using Synthetic Promoters in Transgenic Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for Measuring Nutrient Depletion by Plant Roots Using Ion Chromatography
Abstract
This document provides a comprehensive guide to measuring the depletion of essential nutrients by plant roots from liquid media (e.g., hydroponic solutions) using ion chromatography (IC). Ion chromatography is a powerful analytical technique that allows for the sensitive and accurate quantification of multiple inorganic anions and cations simultaneously.[1][2][3] This protocol details the necessary materials, sample preparation, instrument setup, and data analysis procedures for determining the uptake rates of key macronutrients such as nitrate, phosphate, sulfate, potassium, calcium, and magnesium.
Introduction
Understanding the dynamics of nutrient uptake by plants is fundamental to agricultural science, plant physiology, and environmental research. Plant roots actively absorb inorganic ions from the surrounding solution, leading to a depletion of these nutrients over time.[4] Quantifying the rate of this depletion provides direct insight into the plant's nutritional requirements and metabolic activity.
Ion chromatography (IC) is an ideal technique for this application due to its ability to separate and quantify multiple ionic species in a single analysis with high sensitivity and selectivity.[2][3] The method involves separating ions on an ion-exchange column followed by detection, typically by suppressed conductivity.[5] By measuring the concentration of nutrients in a solution before and after exposure to plant roots, the net uptake can be accurately calculated. This application note provides a validated protocol for researchers to establish and conduct nutrient depletion experiments using IC.
Materials and Methods
Equipment
-
Ion Chromatography (IC) system equipped with a suppressed conductivity detector, autosampler, and separate channels for anion and cation analysis (e.g., Thermo Scientific Dionex Integrion HPIC system or Metrohm 930 Compact IC Flex).
-
Anion-exchange column (e.g., Dionex IonPac™ AS12A) with guard column.[6][7]
-
Cation-exchange column (e.g., Dionex IonPac™ CS12A) with guard column.[6][8]
-
Analytical balance (4 decimal places).
-
pH meter.
-
Micropipettes.
-
Sterile syringes (10 mL).
-
Syringe filters (0.22 µm or 0.45 µm, ion-certified).[9]
-
Autosampler vials (plastic, 1.5 mL).
-
Volumetric flasks and plastic labware.
-
Deionized (DI) water (18.2 MΩ·cm).
Reagents and Standards
-
Anion Eluent: 2.7 mM Sodium Carbonate (Na₂CO₃) / 0.3 mM Sodium Bicarbonate (NaHCO₃) or 20-30 mM Potassium Hydroxide (KOH).
-
Anion Stock Standard (1000 mg/L): Certified standards for NO₃⁻, PO₄³⁻, SO₄²⁻, Cl⁻.
-
Cation Stock Standard (1000 mg/L): Certified standards for K⁺, Ca²⁺, Mg²⁺, Na⁺, NH₄⁺.
-
Hydroponic nutrient stock solutions (e.g., Hoagland solution).
-
DI water (18.2 MΩ·cm).
Experimental Protocols
Plant Growth and Sampling Protocol
-
Plant Cultivation: Grow plants hydroponically in a defined nutrient solution (e.g., half-strength Hoagland solution). Ensure the system is aerated and maintained under controlled environmental conditions (light, temperature, humidity).
-
Initial Sample (T₀): Before introducing the plants, collect an initial sample of the nutrient solution. This will serve as the baseline concentration.
-
Root Exposure: Transfer the plants to the experimental nutrient solution. Ensure the roots are fully submerged. Include a "no-plant" control vessel containing only the nutrient solution to account for any changes not related to root uptake (e.g., evaporation or precipitation).
-
Time-Course Sampling: Collect samples from the nutrient solution at predetermined time points (e.g., T₁, T₂, T₃... T₂₄ hours). The sampling frequency will depend on the plant species, growth stage, and nutrient concentration.
-
Sample Volume: At each time point, withdraw approximately 5-10 mL of the solution.
-
Replenish Volume: Immediately replenish the withdrawn volume with fresh nutrient solution of the same composition to maintain a constant volume, or track the volume change for later calculations.
Sample Preparation Protocol
Proper sample preparation is critical to protect the IC columns and ensure accurate results.[10]
-
Clarification: If the sample contains visible particulate matter, allow it to settle or centrifuge at 5000 x g for 10 minutes.
-
Filtration: Using a sterile syringe, draw the supernatant and pass it through a 0.22 µm or 0.45 µm syringe filter into a clean autosampler vial.[9] This step is mandatory.
-
Note: Some filters may leach interfering ions. It is recommended to use ion-certified filters and to test them by filtering DI water and analyzing the filtrate as a blank.[11]
-
-
Dilution: If nutrient concentrations are expected to be high (above the calibration range), dilute the sample with DI water. Record the dilution factor accurately.
-
Storage: If not analyzed immediately, store samples at 4°C to prevent microbial activity.[9] For cation analysis, samples can be acidified to pH < 2 with concentrated HCl, but this makes them unsuitable for anion analysis.[9] It is best to prepare separate samples for anion and cation runs if acidification is necessary.
Ion Chromatography Analysis Protocol
-
Instrument Setup: Equilibrate the IC system with the appropriate eluent for either anion or cation analysis until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards from the 1000 mg/L stock solutions. The concentration range should bracket the expected sample concentrations. A typical range might be 0.1, 0.5, 1, 5, 10, and 25 mg/L. Run the standards to generate a calibration curve. A correlation coefficient (R²) of >0.999 is desired.
-
Sample Analysis: Place the prepared sample vials in the autosampler. Create a sequence including blanks, calibration standards, and the experimental samples.
-
Anion Analysis: Run the samples using the anion-exchange column and eluent.
-
Cation Analysis: Reconfigure the system with the cation-exchange column and eluent. Run the samples again for cation determination.
Data Presentation and Analysis
Instrument Conditions
The following tables summarize typical instrument conditions for anion and cation analysis.
Table 1: Typical IC Conditions for Anion Analysis
| Parameter | Setting |
|---|---|
| Instrument | Dionex Integrion HPIC |
| Column | Dionex IonPac™ AS12A, 4x200 mm |
| Guard Column | Dionex IonPac™ AG12A, 4x50 mm |
| Eluent | 2.7 mM Na₂CO₃ / 0.3 mM NaHCO₃ |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
| Suppressor | AERS 500 (4mm) |
| Run Time | 15 minutes |
Table 2: Typical IC Conditions for Cation Analysis
| Parameter | Setting |
|---|---|
| Instrument | Dionex Integrion HPIC |
| Column | Dionex IonPac™ CS12A, 4x250 mm |
| Guard Column | Dionex IonPac™ CG12A, 4x50 mm |
| Eluent | 20 mM Methanesulfonic Acid (MSA) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
| Suppressor | CERS 500 (4mm) |
| Run Time | 20 minutes |
Nutrient Depletion Data
The primary data consists of ion concentrations at different time points. This data should be tabulated clearly.
Table 3: Example of Nutrient Concentration (mg/L) Over a 24-Hour Period
| Time (Hours) | NO₃⁻ | PO₄³⁻ | SO₄²⁻ | K⁺ | Ca²⁺ | Mg²⁺ |
|---|---|---|---|---|---|---|
| 0 (Initial) | 150.5 | 31.2 | 48.3 | 117.4 | 80.6 | 24.5 |
| 4 | 128.2 | 25.8 | 47.1 | 98.1 | 78.9 | 24.0 |
| 8 | 105.9 | 20.1 | 45.9 | 79.5 | 77.2 | 23.6 |
| 12 | 83.1 | 14.5 | 44.8 | 60.2 | 75.4 | 23.1 |
| 24 | 35.7 | 4.3 | 42.5 | 25.8 | 72.1 | 22.3 |
Calculation of Nutrient Depletion
Nutrient depletion can be calculated as the difference between the initial concentration and the concentration at a given time point. The uptake rate can be normalized to root mass.
1. Total Depletion (ΔC): ΔC = C₀ - Cₜ Where C₀ is the initial concentration and Cₜ is the concentration at time t.
2. Uptake Rate (per gram of root fresh weight): Rate = (ΔC × V) / (t × M_root) Where V is the volume of the solution, t is the time interval, and M_root is the root fresh weight.
Table 4: Calculated Total Nutrient Depletion (mg/L) and Uptake Rate (mg/g/hr) (Assuming V = 2 L and M_root = 10 g)
| Time (Hours) | Ion | Total Depletion (mg/L) | Uptake Rate (mg/g/hr) |
| 4 | NO₃⁻ | 22.3 | 1.115 |
| PO₄³⁻ | 5.4 | 0.270 | |
| K⁺ | 19.3 | 0.965 | |
| 8 | NO₃⁻ | 44.6 | 1.115 |
| PO₄³⁻ | 11.1 | 0.278 | |
| K⁺ | 37.9 | 0.948 | |
| 12 | NO₃⁻ | 67.4 | 1.123 |
| PO₄³⁻ | 16.7 | 0.278 | |
| K⁺ | 57.2 | 0.953 | |
| 24 | NO₃⁻ | 114.8 | 0.957 |
| PO₄³⁻ | 26.9 | 0.224 | |
| K⁺ | 91.6 | 0.763 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from plant cultivation to data analysis.
Caption: Workflow for nutrient depletion analysis using ion chromatography.
Logical Relationship of Nutrient Movement
This diagram shows the conceptual relationship between the nutrient solution, plant root, and the measurement process.
Caption: Conceptual diagram of ion movement and analytical measurement.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Ion Chromatography [serc.carleton.edu]
- 6. Determination of Inorganic Cations and Anions in Chitooligosaccharides by Ion Chromatography with Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. srs.fs.usda.gov [srs.fs.usda.gov]
- 9. ionchromanalytical.com [ionchromanalytical.com]
- 10. Sample preparation for ion chromatography | Metrohm [metrohm.com]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Application of CEP Peptides
Welcome to the technical support center for C-terminally Encoded Peptides (CEPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and application of CEP peptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and application of CEP peptides in a question-and-answer format.
Synthesis and Purification
Question: My solid-phase peptide synthesis (SPPS) of a 15-amino acid CEP peptide has a low yield. What are the common causes and how can I troubleshoot this?
Answer: Low yield in SPPS can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Fmoc Deprotection: The removal of the Fmoc protecting group is critical. If incomplete, it leads to truncated peptide sequences.
-
Troubleshooting: Increase the deprotection time or use a stronger base solution, such as 20% piperidine (B6355638) in DMF with 1-5% DBU. However, be cautious with aspartic acid or asparagine-containing sequences as DBU can promote side reactions.[1]
-
-
Inefficient Amino Acid Coupling: Difficult couplings, especially of bulky or hydrophobic amino acids, can result in deletion sequences.
-
Troubleshooting: Extend the coupling reaction time, or use a more potent coupling reagent like HATU. Double coupling, where the coupling step is repeated, can also improve efficiency.[2]
-
-
Peptide Aggregation: As the peptide chain elongates on the resin, it can fold and aggregate, hindering reagent access. This is a common issue with hydrophobic sequences.
-
Troubleshooting: Synthesize at an elevated temperature to disrupt secondary structures. Solvents like N-methylpyrrolidone (NMP) or adding DMSO to DMF can also improve solvation.[3]
-
-
Incomplete Cleavage from Resin: If the peptide is not efficiently cleaved from the solid support, the final yield will be low.
-
Troubleshooting: Ensure you are using the correct cleavage cocktail for your resin and protecting groups. For peptides with sensitive residues like cysteine or methionine, ensure appropriate scavengers are included in the cocktail. Increasing the cleavage time or repeating the cleavage step can also be effective.[4]
-
Question: I'm observing multiple peaks during RP-HPLC purification of my synthetic CEP peptide. How can I improve the purity?
Answer: The presence of multiple peaks indicates impurities. Here’s how to address this:
-
Optimize Synthesis: The best way to achieve high purity is to optimize the synthesis to minimize the formation of byproducts. (See the troubleshooting guide for low yield above).
-
Optimize Purification Gradient: A shallow gradient during RP-HPLC will provide better separation of closely eluting impurities. Start with a broad scouting gradient to determine the approximate elution time of your peptide, and then run a more focused, shallower gradient around that point.[5]
-
Orthogonal Purification: If RP-HPLC alone is insufficient, consider a second purification step using a different separation principle, such as ion-exchange chromatography (IEX), which separates peptides based on charge.[6][7]
Application and Bioassays
Question: My CEP peptide is insoluble in my aqueous assay buffer. How can I dissolve it?
Answer: Solubility is a common challenge, especially for hydrophobic peptides. Follow these steps:
-
Assess Peptide Polarity: Determine the overall charge of your CEP peptide at neutral pH by summing the charges of the acidic (Asp, Glu, C-terminal -COOH) and basic (Lys, Arg, His, N-terminal -NH2) residues.
-
Choose an Appropriate Solvent:
-
Acidic Peptides (net negative charge): Try dissolving in a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) or a small amount of a basic solution like 10% ammonium hydroxide, then dilute with your assay buffer.[8]
-
Basic Peptides (net positive charge): Attempt to dissolve in an acidic solution like 10% acetic acid or 0.1% trifluoroacetic acid (TFA), followed by dilution.[8]
-
Neutral or Hydrophobic Peptides: These are often the most difficult. First, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724). Then, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer.[8][9]
-
-
Use Sonication: Brief sonication can help break up aggregates and improve solubility.[10]
-
Test Solubility First: Always test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[9][10]
Question: I am not observing the expected biological effect (e.g., root growth inhibition) in my CEP peptide bioassay. What could be wrong?
Answer: Several factors can contribute to a lack of biological activity:
-
Peptide Quality and Concentration:
-
Purity: Ensure the peptide purity is sufficient for your assay (>95% is recommended for most biological assays).
-
Concentration: Verify the peptide concentration. The net peptide content of a lyophilized powder is often less than 100% due to the presence of counterions and water. Consider performing an amino acid analysis for accurate quantification.
-
-
Peptide Stability: Peptides can degrade in solution. Prepare fresh solutions for your experiments and avoid repeated freeze-thaw cycles by storing aliquots at -20°C or -80°C.[7]
-
Experimental Conditions:
-
pH and Buffer Composition: The pH of the assay medium can affect peptide structure and activity. Ensure the pH is stable and within the optimal range for your biological system.
-
Peptide Adsorption: Peptides can adsorb to plasticware. Including a carrier protein like BSA (0.1%) in your solutions can help prevent this.
-
-
Biological System: Ensure your plant growth conditions, treatment application, and measurement techniques are consistent and optimized.
Frequently Asked Questions (FAQs)
Q1: What are the typical amino acid sequences of commonly studied CEP peptides? A1:
| Peptide Name | Organism | Sequence |
|---|---|---|
| AtCEP1 | Arabidopsis thaliana | DF(p)RPT(p)SGNSPGVGH |
| AtCEP5 | Arabidopsis thaliana | GFRPT(p)SGNSPGVGH |
| MtCEP1 (Domain 1) | Medicago truncatula | AF(p)RPT(p)SGNSPGVGH |
Note: (p) indicates potential hydroxylation of proline residues, which is a common post-translational modification affecting activity.[11][12][13]
Q2: What purity level of synthetic CEP peptide do I need for my experiments? A2: The required purity depends on the application:
| Purity Level | Recommended Applications |
|---|---|
| >70% | Non-sensitive screening assays |
| >80% | Polyclonal antibody production, non-quantitative enzyme-substrate studies |
| >95% | In vitro bioassays (e.g., root growth inhibition), receptor binding studies, cell-based assays |
| >98% | NMR studies, crystallography, quantitative bioassays |
Q3: How should I store my synthetic CEP peptides? A3:
-
Lyophilized Powder: For long-term storage, keep lyophilized peptides at -20°C or -80°C in a desiccator, protected from light. Under these conditions, they can be stable for several years.[7][14] Before opening, allow the vial to warm to room temperature to prevent condensation.[14]
-
In Solution: Storing peptides in solution is not recommended for long periods. If necessary, dissolve the peptide in a sterile buffer at a pH of 5-6, aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Quantitative Data
Table 1: Effect of Synthetic CEP Peptides on Root Development
| Peptide | Organism | Concentration (µM) | Effect on Lateral Root Number/Density | Reference |
|---|---|---|---|---|
| AtCEP1 | Medicago truncatula | 1 | ~50% reduction | [15] |
| MtCEP1D1 | Medicago truncatula | 1 | ~50% reduction | [15] |
| AtCEP3 | Arabidopsis thaliana | 1 | Significant reduction | [16] |
| AtCEP5 variants | Arabidopsis thaliana | 1 | Significant reduction in emerged lateral root density |[17] |
Table 2: Effect of Synthetic CEP1 Peptides on Nutrient Uptake
| Peptide | Organism | Concentration (µM) | Nutrient Uptake Enhanced | Reference |
|---|---|---|---|---|
| AtCEP1 | Arabidopsis thaliana | 1 | Nitrate, Phosphate, Sulfate | [15][18] |
| AtCEP1 | Medicago truncatula | 1 | Nitrate | [15][18] |
| MtCEP1D1 | Medicago truncatula | 1 | Nitrate, Phosphate, Sulfate |[15][18] |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Synthesis of a 15-Amino Acid CEP Peptide
This protocol describes a standard manual synthesis on a 0.1 mmol scale using Wang resin for a C-terminal carboxylic acid.
1. Resin Preparation:
- Place 150-200 mg of Fmoc-Gly-Wang resin (loading ~0.6 mmol/g) in a fritted syringe reactor.
- Swell the resin in dimethylformamide (DMF) for 1 hour.
2. Synthesis Cycle (repeated for each amino acid):
- Fmoc Deprotection:
- Drain the DMF.
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat the piperidine treatment for 10 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
- Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in 3 mL of DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the amino acid solution and vortex.
- Immediately add the activated amino acid solution to the resin.
- Agitate at room temperature for 1-2 hours.
- Drain the coupling solution.
- Wash the resin with DMF (3 x 5 mL).
- Kaiser Test (Optional): Perform a Kaiser test on a few beads to check for complete coupling (a negative result, yellow beads, indicates success). If the test is positive (blue beads), repeat the coupling step.
3. Final Cleavage and Deprotection:
- After the final synthesis cycle and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) and dry under vacuum.
- Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Add 5-10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage solution into a centrifuge tube.
- Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of a Synthetic CEP Peptide
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Conditions:
- Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A shallow gradient is recommended for high resolution. For example:
- 5-25% B over 10 minutes.
- 25-45% B over 40 minutes.
- 45-95% B over 5 minutes.
- Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for an analytical column).
- Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
- Pool the fractions with the desired purity.
4. Lyophilization:
- Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: CEP Peptide Root Growth Inhibition Bioassay in Arabidopsis thaliana
1. Plant Growth:
- Sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them on square plates containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.
- Stratify the seeds at 4°C for 2 days in the dark.
- Grow the plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
2. Peptide Treatment:
- After 4-5 days of growth, transfer seedlings of uniform size to new plates containing the same medium supplemented with the synthetic CEP peptide at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a mock control.
3. Data Collection and Analysis:
- After an additional 5-7 days of growth, remove the plates and scan them.
- Use image analysis software (e.g., ImageJ) to measure the primary root length and count the number of emerged lateral roots.
- Calculate the lateral root density (number of lateral roots per unit of primary root length).
- Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Signaling Pathway
Caption: CEP-CEPR1 signaling pathway for nitrogen demand.
Experimental Workflow
Caption: Workflow for CEP peptide synthesis and bioassay.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Plant Plasma Membrane Protein Extraction and Solubilization for Proteomic Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. agilent.com [agilent.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. uniprot.org [uniprot.org]
- 12. Novel MtCEP1 peptides produced in vivo differentially regulate root development in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
Optimizing Synthetic CEP Peptide Concentrations for Root Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of synthetic C-TERMINALLY ENCODED PEPTIDE (CEP) peptides for root assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for synthetic CEP peptides in root assays?
The optimal concentration of synthetic CEP peptides can vary depending on the specific CEP peptide, the plant species, and the desired biological response. However, published literature provides a general starting point. For instance, in Arabidopsis, concentrations ranging from 10⁻⁶ M to 10⁻¹² M have been used to elicit responses such as a reduction in primary root length.[1] For Medicago truncatula, CEP1 peptides have been shown to enhance nutrient uptake at concentrations of 100 nM and 1 µM.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: I am not observing any effect of the CEP peptide on root growth. What are the possible reasons?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Peptide Concentration: The concentration might be too low to elicit a response or so high that it causes receptor saturation or desensitization.[1] It is advisable to test a wide range of concentrations.
-
Peptide Stability: Ensure the synthetic peptide is properly stored and has not degraded.
-
Plant Growth Conditions: Environmental factors such as nutrient availability can influence the plant's response to CEP peptides. For example, CEP gene expression is known to be regulated by nitrogen availability.[5][6]
-
Plant Species and Genotype: Different plant species and even different ecotypes or mutants within a species can exhibit varied sensitivity to CEP peptides.[5]
-
Receptor Presence and Functionality: The target cells in your assay must express the appropriate CEP receptors (e.g., CEPR1, CRA2) for a response to occur.
Q3: Can CEP peptides interact with other hormones to affect root development?
Yes, CEP signaling pathways are known to interact with other phytohormone pathways, particularly auxin and cytokinin, to regulate root architecture.[7][8][9][10][11] For instance, some CEPs may influence auxin transport and metabolism.[12][13] When designing your experiments, it is important to consider the potential for cross-talk with other hormonal signaling pathways.
Q4: What are the known biological roles of CEP peptides in roots?
CEP peptides are signaling molecules that play crucial roles in regulating root system architecture in response to environmental cues, especially nitrogen availability.[5][7][8] Their functions include:
-
Inhibition of lateral root emergence and development. [1][5]
-
Modulation of lateral root angle. [9]
-
Enhancement of nutrient uptake, such as nitrate (B79036), phosphate (B84403), and sulfate (B86663). [2][3][4][15][16]
Data Presentation: Effective Concentrations of Synthetic CEP Peptides
The following table summarizes effective concentrations of various synthetic CEP peptides as reported in the literature. These values should be used as a starting point for optimization in your specific experimental system.
| CEP Peptide | Plant Species | Effective Concentration Range | Observed Effect | Reference |
| AtCEP1 | Arabidopsis thaliana | 10⁻⁶ M - 10⁻⁷ M | Inhibition of root growth | [1] |
| AtCEP1 | Arabidopsis thaliana | 1 µM | Enhanced phosphate and sulfate uptake | [2][3][4] |
| AtCEP3 | Arabidopsis thaliana | 10⁻⁶ M - 10⁻⁸ M | Dose-dependent reduction in root apical meristem cell number | [14] |
| AtCEP5 | Arabidopsis thaliana | 10⁻⁶ M | Decreased primary root length and lateral root density | [1] |
| AtCEP9 | Arabidopsis thaliana | 10⁻⁶ M | Decreased primary root length and lateral root density | [1] |
| MtCEP1 | Medicago truncatula | 100 nM - 1 µM | Enhanced nitrate uptake | [2][3][4] |
| Group II CEPs (CEP13, CEP14, CEP15) | Arabidopsis thaliana | Not specified | Inhibition of primary root elongation and lateral root formation | [13] |
Experimental Protocols
General Protocol for a Dose-Response Root Growth Assay
-
Seed Sterilization and Germination:
-
Surface sterilize seeds of the desired plant species (e.g., Arabidopsis thaliana) using your standard laboratory protocol.
-
Plate seeds on half-strength Murashige and Skoog (MS) medium solidified with agar (B569324).
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer plates to a growth chamber with controlled light and temperature conditions (e.g., 22°C, 16-hour photoperiod).
-
-
Peptide Treatment:
-
Prepare a stock solution of the synthetic CEP peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a series of agar plates containing half-strength MS medium supplemented with a range of CEP peptide concentrations (e.g., 10⁻¹² M to 10⁻⁶ M). Include a control plate with no peptide.
-
After a few days of initial growth (e.g., 4-5 days), transfer seedlings of uniform size to the peptide-containing plates.
-
-
Data Collection and Analysis:
-
Grow the seedlings vertically for a specified period (e.g., 7-10 days).
-
At the end of the treatment period, scan the plates to acquire high-resolution images of the roots.
-
Use image analysis software (e.g., ImageJ) to measure primary root length and count the number of emerged lateral roots.
-
Calculate the average and standard error for each treatment.
-
Plot the primary root length and lateral root number against the peptide concentration to generate a dose-response curve.
-
Visualizations
CEP Signaling Pathway in Root Development
Caption: Simplified CEP signaling pathway in plant roots.
Experimental Workflow for Dose-Response Assay
Caption: Workflow for a CEP peptide dose-response root assay.
Troubleshooting Logic for No Observed Effect
Caption: Troubleshooting guide for lack of CEP peptide effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. C-TERMINALLY ENCODED PEPTIDE (CEP) and cytokinin hormone signaling intersect to promote shallow lateral root angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. plantae.org [plantae.org]
- 13. CEP13, CEP14, and CEP15 peptides inhibit root development and de novo shoot regeneration in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CEP3 levels affect starvation-related growth responses of the primary root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting CEP peptide stability in experimental solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the stability of C-terminally Encoded Peptides (CEPs) in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My CEP peptide precipitated out of solution after reconstitution. What should I do?
A1: Peptide precipitation is a common issue that can arise from several factors, including the peptide's intrinsic properties and the handling procedure. Here’s a step-by-step troubleshooting guide:
-
Verify the Dissolution Protocol: Ensure you are using the appropriate solvent for your specific CEP peptide. The solubility of a peptide is largely determined by its amino acid composition.[1][2]
-
Hydrophilic Peptides: Peptides with a high percentage of charged amino acids (e.g., Asp, Glu, Lys, Arg) are generally soluble in aqueous solutions like sterile water or buffers (e.g., phosphate (B84403) or Tris buffer at pH 7).[1][3]
-
Hydrophobic Peptides: Peptides with a high content of hydrophobic residues (e.g., Trp, Leu, Ile, Phe, Met, Val, Tyr) may require an organic solvent for initial dissolution.[1] Start by dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[1]
-
-
Check the pH of the Solution: A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly improve solubility.[2]
-
For acidic peptides (net negative charge), try a basic buffer.
-
For basic peptides (net positive charge), an acidic buffer may be necessary.
-
-
Sonication and Gentle Warming: Sonication can help break up aggregates and aid in dissolution.[1][2][3] Gentle warming (below 40°C) can also improve the solubility of some peptides.[2][3]
-
Centrifuge the Solution: Before use, centrifuge your peptide solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved particles. Use the supernatant for your experiments to ensure you are working with a fully solubilized peptide.
Q2: I'm observing inconsistent results in my bioassays. Could this be related to CEP peptide stability?
A2: Yes, inconsistent results are often a sign of peptide instability. Degradation of the peptide can lead to a lower effective concentration and variable bioactivity. Key factors affecting stability in solution include:
-
Enzymatic Degradation: If your experimental solution contains biological components like cell culture media with serum, proteases can rapidly degrade the peptide.[4] Consider using protease inhibitors or heat-inactivated serum if compatible with your assay.
-
pH and Temperature: Extreme pH and high temperatures can accelerate peptide degradation through processes like hydrolysis and deamidation.[5] It is advisable to prepare fresh solutions for each experiment and store them appropriately.
-
Oxidation: Peptides containing cysteine (C), methionine (M), or tryptophan (W) are susceptible to oxidation.[3] Using degassed buffers and storing solutions under an inert gas like nitrogen or argon can minimize this.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing peptide solutions can lead to aggregation and degradation. It is highly recommended to aliquot the stock solution into single-use vials to avoid this.[5]
Q3: How should I store my lyophilized and reconstituted CEP peptides to ensure maximum stability?
A3: Proper storage is crucial for maintaining the integrity and activity of your CEP peptides.
-
Lyophilized Peptides: For long-term storage, lyophilized peptides should be stored at -20°C or preferably at -80°C in a desiccated environment.[5] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease long-term stability.[3]
-
Peptides in Solution: The shelf-life of peptides in solution is limited. For short-term storage (up to a week), solutions can be stored at 4°C. For longer periods, it is best to aliquot the solution and store it at -20°C or -80°C.[5] Use sterile buffers, ideally at a pH of 5-6, to prolong storage life.[5]
Data Presentation: Factors Affecting CEP Peptide Stability
| Factor | Potential Issue | Recommended Mitigation Strategy |
| pH | Hydrolysis, Deamidation, Racemization | Maintain pH between 5 and 7 for optimal stability. Avoid strongly acidic or basic conditions. |
| Temperature | Increased degradation rate | Store lyophilized peptides at -20°C or -80°C. Store solutions at 4°C for short-term and -20°C or -80°C for long-term. Avoid repeated freeze-thaw cycles. |
| Oxidation | Loss of activity for peptides with C, M, W residues | Use degassed buffers. Store under an inert gas (Nitrogen or Argon). |
| Enzymatic Degradation | Cleavage of peptide bonds by proteases | Use sterile buffers. In biological samples, consider protease inhibitors or heat-inactivated serum. |
| Aggregation | Precipitation, loss of bioactivity | Optimize solvent and pH. Use peptide aggregation inhibitors if necessary. Store at appropriate concentrations. |
| Adsorption to Labware | Loss of peptide from solution | Use low-binding polypropylene (B1209903) or siliconized glass vials.[6][7][8] Pre-treatment of labware with a blocking agent may also be effective. |
Experimental Protocols
Protocol 1: Systematic Peptide Solubility Testing
This protocol provides a workflow to determine the optimal solvent for a new or problematic CEP peptide.
Materials:
-
Lyophilized CEP peptide
-
Sterile, deionized water
-
0.1% (v/v) Acetic Acid in water
-
10% (v/v) Ammonium (B1175870) Bicarbonate in water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN)
-
Low-binding microcentrifuge tubes
-
Vortexer
-
Sonicator
Methodology:
-
Initial Assessment: Analyze the peptide sequence to predict its properties (hydrophilic, hydrophobic, acidic, or basic).
-
Aqueous Solubility Test:
-
Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a low-binding tube.
-
Add a small volume of sterile water to achieve a high concentration (e.g., 10 mg/mL) and vortex.
-
If the peptide does not dissolve, proceed to the next step.
-
-
pH Adjustment (for charged peptides):
-
If the peptide is basic, add 0.1% acetic acid dropwise while vortexing.
-
If the peptide is acidic, add 10% ammonium bicarbonate dropwise while vortexing.
-
If the peptide dissolves, note the approximate pH and use a buffer at that pH for future work.
-
-
Organic Solvent Test (for hydrophobic peptides):
-
If the peptide remains insoluble, use a fresh aliquot.
-
Add a minimal amount of DMSO or ACN to dissolve the peptide.
-
Slowly add sterile water or buffer dropwise while vortexing to reach the desired final concentration. If the peptide precipitates, the concentration may be too high.
-
-
Sonication: If the peptide is still not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Final Check: Once dissolved, centrifuge the solution at high speed to pellet any remaining particulates. Use the supernatant for your experiments.
Protocol 2: In Vitro CEP Peptide Stability Assay
This protocol outlines a general method to assess the stability of a CEP peptide in a specific experimental buffer over time.
Materials:
-
Solubilized CEP peptide stock solution
-
Experimental buffer (e.g., MES, PBS)
-
Incubator or water bath set to the experimental temperature
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA))
Methodology:
-
Sample Preparation: Prepare a solution of the CEP peptide in the experimental buffer at the desired final concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 100 µL), add an equal volume of quenching solution to stop any degradation, and store at -80°C. This will be your time zero (T0) sample.
-
Incubation: Incubate the remaining peptide solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots, quench with TCA, and store at -80°C.
-
HPLC Analysis:
-
Thaw all samples.
-
Centrifuge the samples to pellet precipitated proteins/peptide.
-
Analyze the supernatant of each sample by reverse-phase HPLC.
-
Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm or 280 nm if aromatic residues are present).
-
-
Data Analysis:
-
Normalize the peak area of the intact peptide at each time point to the peak area at T0.
-
Plot the percentage of intact peptide remaining versus time to determine the stability profile and calculate the half-life (t½) of the peptide under the tested conditions.
-
Mandatory Visualizations
Caption: Simplified CEP signaling pathway for nitrogen uptake.
Caption: Troubleshooting workflow for CEP peptide solubility issues.
Caption: Experimental workflow for in vitro peptide stability assessment.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
How to address functional redundancy in the CEP gene family.
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the C-TERMINALLY ENCODED PEPTIDE (CEP) gene family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the functional redundancy within this important family of plant signaling peptides.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the CEP gene family and why is functional redundancy a concern?
The CEP gene family encodes small signaling peptides that play crucial roles in plant development, nutrient uptake (especially nitrogen), and stress responses.[1][2] Functional redundancy is common within this family, meaning that multiple CEP genes can perform similar or overlapping functions.[3] This is often due to gene duplication events throughout evolution. This redundancy can mask the phenotypic effects of single-gene knockouts, making it challenging to assign specific functions to individual CEP genes.
Q2: What are the primary experimental approaches to overcome CEP gene functional redundancy?
Addressing functional redundancy in the CEP gene family typically requires simultaneously targeting multiple genes. The main strategies include:
-
Multiplex CRISPR-Cas9: This powerful genome editing tool allows for the simultaneous knockout of several CEP genes.
-
RNA interference (RNAi): By targeting conserved sequences shared among multiple CEP genes, RNAi can be used to silence a group of family members at once.
-
Co-immunoprecipitation (Co-IP): This technique is used to identify protein-protein interactions, which can help to uncover functional relationships and complexes formed by different CEP proteins.
Troubleshooting Guides
Multiplex CRISPR-Cas9 for CEP Gene Knockouts
Q3: My multiplex CRISPR-Cas9 experiment to knock out several CEP genes has low editing efficiency. What are the possible causes and solutions?
Low editing efficiency in multiplex CRISPR experiments is a common issue. Here are several factors to consider:
| Possible Cause | Troubleshooting Suggestions |
| Suboptimal sgRNA Design | Ensure sgRNAs target unique, conserved regions essential for the function of the target CEP genes. Use updated online design tools to predict on-target efficiency and potential off-target effects. Validate the efficiency of each individual sgRNA before attempting to multiplex. |
| Inefficient Delivery of CRISPR Components | Optimize your transformation or transfection protocol for the specific plant species or cell type. For stable transformation in Arabidopsis, the floral dip method is commonly used. For transient expression, agroinfiltration of Nicotiana benthamiana is a reliable method. Ensure high-quality plasmid DNA and healthy plant material. |
| Low Cas9 or sgRNA Expression | Use strong, constitutive promoters to drive Cas9 and sgRNA expression. Codon-optimize the Cas9 sequence for your target organism. Verify the expression of Cas9 and sgRNAs using qRT-PCR or western blotting. |
| Cell Toxicity | High concentrations of CRISPR-Cas9 components can be toxic to cells. Titrate the amount of DNA or viral particles used for delivery to find a balance between editing efficiency and cell viability. |
| Mosaicism | To obtain fully edited plants, it is crucial to screen multiple independent transgenic lines. Analyze the editing events in the T1 generation and select lines with homozygous or biallelic mutations to carry forward. |
Q4: I am observing significant off-target effects in my multiplex CRISPR experiment. How can I improve specificity?
| Possible Cause | Troubleshooting Suggestions |
| Poor sgRNA Design | Use high-specificity sgRNA design tools that check for potential off-target sites across the entire genome. Select sgRNAs with minimal predicted off-target binding. |
| High Cas9 Concentration | Prolonged or high expression of Cas9 can increase the likelihood of off-target cleavage. Consider using a transient expression system or an inducible promoter to control the duration of Cas9 activity. |
| Use of Standard Cas9 | Employ high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) which have been engineered to have reduced off-target activity without compromising on-target efficiency. |
RNA Interference (RNAi) for Silencing Multiple CEP Genes
Q5: My RNAi experiment to silence multiple CEP genes is not showing a significant knockdown effect. What should I check?
| Possible Cause | Troubleshooting Suggestions |
| Ineffective siRNA/shRNA Design | Design siRNAs to target highly conserved regions within the CEP gene family to maximize the chances of silencing multiple members. Use siRNA design software and follow established guidelines, such as a GC content of 30-50%.[4] |
| Poor Delivery and Expression | Optimize your plant transformation protocol (e.g., agroinfiltration for transient or floral dip for stable expression).[5][6][7] Use a strong promoter to drive the expression of the hairpin construct. |
| Inefficient Silencing | The efficiency of RNAi can vary between different plant tissues and developmental stages. Ensure you are analyzing the tissue where the target CEP genes are most highly expressed. |
| Inaccurate Assessment of Knockdown | Use qRT-PCR with primers that are specific to the individual CEP genes you are targeting to accurately quantify the reduction in mRNA levels for each. It is crucial to use validated reference genes for normalization.[8] |
Co-immunoprecipitation (Co-IP) for CEP Protein Interactions
Q6: I am not detecting any interaction between my "bait" and "prey" CEP proteins in my Co-IP experiment. What could be wrong?
| Possible Cause | Troubleshooting Suggestions |
| Low Protein Expression | Confirm the expression of both bait and prey proteins in your starting material (input) by western blot. If expression is low, you may need to use a stronger promoter or a more sensitive detection method. |
| Antibody Issues | Ensure your antibody is validated for IP and recognizes the native conformation of the bait protein. The antibody's epitope should not be in a region that is masked by the protein-protein interaction. |
| Non-optimal Lysis Buffer | The lysis buffer may be too stringent and disrupting the protein-protein interaction. Use a milder lysis buffer (e.g., without harsh detergents like SDS). Conversely, if the interaction is weak, the buffer may not be stringent enough, leading to high background. |
| Transient or Weak Interaction | Some protein interactions are transient or have low affinity. Consider using a cross-linking agent (e.g., formaldehyde) to stabilize the interaction before cell lysis. |
| Incorrect Controls | Always include a negative control (e.g., using a non-specific IgG antibody) to ensure that the observed interaction is not due to non-specific binding to the beads or antibody. |
Q7: My Co-IP experiment has very high background with many non-specific proteins binding to the beads. How can I reduce this?
| Possible Cause | Troubleshooting Suggestions |
| Non-specific Binding to Beads | Pre-clear your lysate by incubating it with beads alone before adding your specific antibody. This will remove proteins that non-specifically bind to the bead matrix. |
| Insufficient Washing | Increase the number of washing steps after immunoprecipitation. You can also try increasing the stringency of your wash buffer by adding a small amount of detergent. |
| Antibody Cross-reactivity | Ensure your antibody is specific to the bait protein. Test the antibody's specificity by western blot on a total cell lysate. |
Quantitative Data Summary
Table 1: CEP Gene Expression in Arabidopsis thaliana in Response to Nitrogen Starvation
The following table summarizes the relative expression (fold change) of several Arabidopsis CEP genes in roots after nitrogen starvation, as determined by RT-qPCR. This data highlights that different CEP family members are regulated differently by nutrient availability.
| Gene | Fold Change (Nitrogen Starvation vs. Control) | Reference |
| AtCEP3 | ~4-fold increase | [9] |
| AtNRT2.1 (a downstream target) | ~2 to 3-fold increase | [10] |
| AtTGA3 (a transcription factor) | ~2 to 3-fold increase | [10] |
| AtMYC1 (a transcription factor) | ~2 to 3-fold increase | [10] |
Table 2: Binding Affinities of CEP Peptides to CEP Receptors
This table presents the dissociation constants (Kd) for the interaction between specific CEP peptides and the extracellular domain of the CEPR2 receptor, as determined by isothermal titration calorimetry (ITC). A lower Kd value indicates a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| CEP1 | CEPR2ECD | 9.3 µM (± 0.6 µM) | [11] |
| CEP4 | RLK7ECD | 1.1 µM (± 0.1 µM) | [12] |
Experimental Protocols
Protocol 1: Multiplex CRISPR-Cas9 gRNA Cassette Design and Assembly
This protocol outlines a general strategy for designing and assembling a multiplex gRNA expression cassette for targeting multiple CEP genes.
-
gRNA Design:
-
Identify conserved and functionally important regions in your target CEP genes.
-
Use a gRNA design tool (e.g., CRISPOR, CHOPCHOP) to select highly specific gRNA sequences with low off-target potential.
-
Design 2-4 gRNAs per target gene to increase the likelihood of obtaining a functional knockout.
-
-
Vector Selection:
-
Choose a suitable plant expression vector that allows for the expression of multiple gRNAs. Vectors utilizing a polycistronic tRNA-gRNA (PTG) system are efficient for this purpose.
-
-
Assembly of the Multiplex Cassette:
-
Synthesize the gRNA sequences as DNA oligonucleotides.
-
Use a cloning method such as Golden Gate assembly or Gibson Assembly to ligate the multiple gRNA expression units into the destination vector. These methods allow for the ordered assembly of multiple DNA fragments in a single reaction.
-
-
Verification:
-
Sequence the final construct to ensure that all gRNA cassettes are present and in the correct orientation.
-
-
Plant Transformation:
Protocol 2: RNAi-Mediated Silencing of Multiple CEP Genes in Arabidopsis thaliana
-
Target Sequence Selection and Hairpin Construct Design:
-
Align the coding sequences of the target CEP genes and identify a highly conserved region of 200-400 bp.
-
Amplify this conserved region by PCR.
-
Clone the fragment in both sense and antisense orientations, separated by an intron, into an RNAi vector (e.g., pHannibal). This will form a hairpin RNA (hpRNA) upon transcription.
-
-
Cloning into a Binary Vector:
-
Subclone the entire hpRNA expression cassette into a plant binary vector (e.g., pCambia) that contains a plant-selectable marker.
-
-
Arabidopsis Transformation:
-
Selection of Transgenic Plants:
-
Select T1 transgenic plants on a medium containing the appropriate selection agent (e.g., kanamycin, phosphinothricin).[14]
-
-
Analysis of Gene Knockdown:
-
In the T2 or T3 generation, extract total RNA from the tissues where the target CEP genes are expressed.
-
Perform qRT-PCR using gene-specific primers for each of the targeted CEP genes to quantify the level of silencing.
-
Analyze the phenotype of the silenced plants compared to wild-type controls.
-
Protocol 3: Co-immunoprecipitation (Co-IP) to Detect CEP Protein Interactions
This protocol describes the general steps for performing a Co-IP experiment to investigate interactions between CEP proteins.
-
Cell Lysate Preparation:
-
Harvest plant tissue expressing the tagged "bait" and potential "prey" CEP proteins.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to release the proteins while preserving their interactions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the antibody specific to your tagged bait protein to the pre-cleared lysate.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the bait protein.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding a low-pH elution buffer or SDS-PAGE loading buffer and boiling.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against both the bait and the potential prey proteins to confirm their interaction.
-
Visualizations
Logical Workflow for Addressing Functional Redundancy
CEP Signaling Pathway and Crosstalk with Auxin and Cytokinin
Experimental Workflow: Multiplex CRISPR-Cas9
References
- 1. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global gene expression profiling under nitrogen stress identifies key genes involved in nitrogen stress adaptation in maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. jacobslab.sites.vib.be [jacobslab.sites.vib.be]
- 6. plantpath.wisc.edu [plantpath.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Genome-Wide Identification and Testing of Superior Reference Genes for Transcript Normalization in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genome-wide analysis in response to nitrogen and carbon identifies regulators for root AtNRT2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Arabidopsis Tissue-Specific RNAi Method for Studying Genes Essential to Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNAi silencing of the Arabidopsis thaliana ULCS1 gene results in pleiotropic phenotypes during plant growth and development | The International Journal of Developmental Biology [ijdb.ehu.eus]
Technical Support Center: Overcoming Challenges in CEP T-DNA Insertion Mutant Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-TERMINALLY ENCODED PEPTIDE (CEP) T-DNA insertion mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps after receiving a putative CEP T-DNA insertion mutant line?
A1: The crucial first step is to verify the T-DNA insertion and isolate homozygous lines. Even if you receive seeds reported as homozygous, it is best practice to confirm this in your lab.[1] The initial parental stock you receive may be hemizygous for the T-DNA insert.[2][3] A typical workflow involves designing and using specific PCR primers to genotype individual plants grown from the received seeds.
Q2: Why am I having trouble identifying homozygous mutants?
A2: Several factors can contribute to difficulties in obtaining homozygous lines. These include:
-
False-positive lines: A significant portion of T-DNA insertion lines in collections may not actually contain the insertion at the annotated location.[2]
-
Homozygous lethality: The gene disruption caused by the T-DNA insertion may be lethal to the plant in a homozygous state.[2]
-
Segregation distortion: Various genetic factors can lead to deviations from the expected Mendelian inheritance ratios.[2][4][5][6]
-
Complex insertions: The T-DNA insertion may be more complex than a simple insertion, involving chromosomal rearrangements, deletions, or duplications.[7][8][9]
Q3: My genotyping PCR gives ambiguous results, such as a faint wild-type band in a supposedly homozygous mutant. What could be the cause?
A3: This is a common issue that can be frustrating. Potential causes include:
-
Contamination: A very small amount of wild-type DNA can be carried over during pipetting, leading to a faint band.[10] Using filter tips can help minimize this.[10]
-
Non-specific amplification: Your primers might be amplifying a homologous gene, resulting in an unexpected band.[10] It may be necessary to design new primers.[10]
-
Intronic insertions: If the T-DNA is inserted into an intron, it's possible that under certain conditions, some level of wild-type transcript can still be produced through alternative splicing.[10][11]
-
Heterozygous status: The plant may indeed be heterozygous. It's important to screen multiple individuals from the progeny.
Q4: I have confirmed a homozygous T-DNA insertion in my CEP gene, but I don't observe the expected phenotype. Why might this be?
A4: The absence of a clear phenotype in a confirmed homozygous mutant can be due to several biological reasons:
-
Gene redundancy: Other CEP genes or functionally related genes may compensate for the loss of the disrupted gene.[12]
-
Conditional phenotype: The phenotype may only be apparent under specific environmental or developmental conditions.[13] It is advisable to perform phenotyping at various growth stages.[13]
-
"Knockdown" vs. "Knockout": The T-DNA insertion may not completely abolish gene function, leading to a "knockdown" rather than a complete "knockout." The location of the insertion is critical; insertions in exons are more likely to be effective than those in introns or regulatory regions.[14]
-
Off-target effects: The observed phenotype, or lack thereof, could be due to unintended mutations elsewhere in the genome.[15][16][17]
Q5: Are there alternatives to T-DNA insertion mutants for studying CEP gene function?
A5: Yes. Due to the small size of CEP genes, obtaining loss-of-function T-DNA insertion mutants can be challenging.[18][19] CRISPR/Cas9-mediated genome editing has emerged as a powerful alternative for creating targeted deletions or mutations in CEP genes, providing a clearer genetic background for functional analysis.[18][19]
Troubleshooting Guides
Guide 1: Troubleshooting PCR-Based Genotyping
This guide addresses common issues encountered during the PCR-based identification of homozygous T-DNA insertion mutants.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR product for either wild-type or T-DNA insertion. | Failed PCR reaction (bad reagents, incorrect annealing temperature). Poor DNA quality. Primer issues. | Run positive controls. Optimize PCR conditions. Re-extract genomic DNA. Design and test new primers.[1] |
| Only the wild-type band is present in all screened plants. | The initial seed stock may not contain the T-DNA insertion (false positive).[2] The T-DNA insertion is not being transmitted to the next generation. | Verify the seed stock with the provider. Increase the number of screened individuals. |
| Both wild-type and T-DNA bands are present in all screened plants (no homozygotes found). | The homozygous condition may be lethal.[2] The number of screened individuals is insufficient to find the homozygous recessive genotype. | Screen a larger population of plants. Analyze segregation ratios for deviations from Mendelian inheritance. Investigate potential embryo lethality. |
| A faint wild-type band appears in a presumed homozygous plant. | Contamination with wild-type DNA.[10] Non-specific primer binding to a homologous gene.[10] The plant is truly heterozygous. | Use filter pipette tips to prevent aerosol contamination.[10] Redesign primers for higher specificity. Sequence the faint PCR product to determine its origin.[10] Continue screening subsequent generations. |
Guide 2: Troubleshooting Phenotypic Analysis
This guide provides steps to take when the observed phenotype of your CEP T-DNA mutant is not as expected.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable phenotype in a confirmed homozygous mutant. | Gene redundancy. Conditional phenotype. "Knockdown" instead of "knockout." | Perform expression analysis (qRT-PCR) to confirm gene knockout. Analyze related CEP gene expression for compensatory upregulation. Grow plants under various stress conditions (e.g., nutrient limitation, salt stress).[13][20] Conduct detailed phenotypic analysis at all developmental stages.[13] |
| Observed phenotype is inconsistent or not reproducible. | Environmental variability. Genetic background effects. Complex T-DNA insertions causing off-target effects.[7][8] | Grow wild-type and mutant plants under highly controlled environmental conditions. Backcross the mutant to the wild-type background for several generations. Use multiple independent T-DNA insertion lines for the same gene if available. |
| The mutant phenotype does not match previously published results for the same gene. | Differences in genetic background. Different T-DNA insertion location within the gene. Environmental variations between labs. | Confirm the exact T-DNA insertion site by sequencing. Compare growth conditions with the published study. |
Experimental Protocols
Protocol 1: PCR-Based Genotyping of T-DNA Insertion Mutants
This protocol outlines the steps for identifying wild-type, heterozygous, and homozygous individuals from a segregating plant population. A two-reaction approach for each plant is often more reliable than a single reaction with three primers.[21]
1. Primer Design:
-
Design a pair of gene-specific primers (Left Primer - LP, and Right Primer - RP) that flank the predicted T-DNA insertion site. The expected product size for the wild-type allele should be between 500-1200 bp.[1]
-
Use a T-DNA left border-specific primer (LB). The Salk T-DNA Primer Design tool can be used for this.[1][22]
2. DNA Extraction:
-
Extract genomic DNA from a small piece of leaf tissue from individual plants. Several rapid extraction methods are available.[22][23]
3. PCR Reactions:
-
Set up two separate PCR reactions for each DNA sample:
-
Reaction A (Wild-Type Allele): LP + RP primers. This reaction will amplify a product in wild-type and heterozygous plants but should not produce a band in homozygous mutants because the large T-DNA insertion prevents amplification.[2][3]
-
Reaction B (T-DNA Insertion Allele): LB + RP primers. This reaction will amplify a product only if the T-DNA is present, i.e., in heterozygous and homozygous plants.[2][3]
-
4. PCR Program:
-
A general PCR program is as follows (optimization may be required):
-
Initial Denaturation: 95°C for 3 minutes.
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute (adjust based on expected product size).
-
-
Final Extension: 72°C for 5 minutes.
-
5. Gel Electrophoresis:
-
Run the PCR products on a 1-1.5% agarose (B213101) gel.
-
Visualize the bands under UV light after staining with an appropriate DNA stain.
6. Interpretation of Results:
| Genotype | Reaction A (LP + RP) | Reaction B (LB + RP) |
| Wild-Type (WT) | Band present | No band |
| Heterozygous (Het) | Band present | Band present |
| Homozygous (Hom) | No band | Band present |
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to verify the effect of the T-DNA insertion on the expression of the target CEP gene.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from relevant tissues of wild-type and homozygous mutant plants.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Primer Design for qRT-PCR:
-
Design primers that amplify a 100-200 bp region of the target CEP gene's transcript. Ideally, primers should span an exon-exon junction to avoid amplification from any residual genomic DNA.[23]
-
Design primers for a stable reference gene (e.g., ACTIN2) for normalization.
3. qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Run the reaction in a real-time PCR machine.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both wild-type and mutant samples.
-
Calculate the relative expression of the target CEP gene in the mutant compared to the wild-type using a method such as the 2-ΔΔCt method. A significant reduction in expression in the mutant confirms a "knockdown" or "knockout."
Visualizations
Caption: Workflow for CEP T-DNA insertion mutant analysis.
Caption: Simplified CEP signaling pathway and T-DNA disruption.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abrc.osu.edu [abrc.osu.edu]
- 4. A User’s Guide to the Arabidopsis T-DNA Insertion Mutant Collections | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. A user's guide to the Arabidopsis T-DNA insertion mutant collections. | Sigma-Aldrich [sigmaaldrich.com]
- 7. T-DNA-Associated Duplication/Translocations in Arabidopsis. Implications for Mutant Analysis and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased Expression of a Gene Caused by a T-DNA Insertion in an Adjacent Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. T-DNA insertion mutants reveal complex expression patterns of the aldehyde dehydrogenase 3H1 locus in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phenotyping of Arabidopsis mutants for developmental effects of gene deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Plant Genome Editing and the Relevance of Off-Target Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Rare but diverse off-target and somatic mutations found in field and greenhouse grown trees expressing CRISPR/Cas9 [frontiersin.org]
- 18. CRISPR/Cas9-Engineered Large Fragment Deletion Mutations in Arabidopsis CEP Peptide-Encoding Genes Reveal Their Role in Primary and Lateral Root Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional characterization of C-TERMINALLY ENCODED PEPTIDE (CEP) family in Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ableweb.org [ableweb.org]
- 22. Genotyping Arabidopsis T-DNA lines [protocols.io]
- 23. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding off-target effects in CEP gene editing experiments.
Welcome to the technical support center for CEP (CRISPR-Cas-mediated editing of protein) gene editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and detecting off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CEP gene editing?
A1: Off-target effects are unintended modifications at genomic loci that are similar, but not identical, to the intended on-target site.[1][2] The CRISPR-Cas system's guide RNA (gRNA) can sometimes tolerate mismatches and direct the Cas nuclease to cleave at these unintended locations, leading to insertions, deletions (indels), or other mutations.[3][4][5] While CEP focuses on protein-level modifications, the underlying genetic edit is susceptible to the same off-target risks as standard CRISPR gene editing.
Q2: Why is it critical to minimize off-target effects?
A2: Minimizing off-target effects is crucial for the reliability of scientific findings and the safety of potential therapeutic applications.[1][6] Off-target mutations can confound experimental results by causing unintended phenotypic changes, or in a clinical context, lead to harmful consequences by disrupting essential genes or tumor suppressors.[5]
Q3: What are the primary factors that influence off-target activity?
A3: Several factors can influence off-target effects, including:
-
Guide RNA (gRNA) Design: The specificity of the 20-nucleotide guide sequence is a primary determinant.[3] Sequences with fewer potential off-target sites (with 1-4 mismatches) are preferred.
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Cas Nuclease Choice: The type and variant of the Cas nuclease used can significantly impact specificity. High-fidelity Cas variants have been engineered to reduce off-target cleavage.[1][2]
-
Delivery Method: The method of delivering the CRISPR components (e.g., plasmid, mRNA, or ribonucleoprotein - RNP) can affect the duration of their activity in the cell. Shorter exposure times, such as with RNP delivery, can reduce off-target events.[2][7]
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Concentration of Components: High concentrations of Cas nuclease and gRNA can increase the likelihood of off-target binding and cleavage.[3][8]
Q4: How can I design a guide RNA (gRNA) to minimize off-target effects?
A4: Careful gRNA design is a critical first step.[] Utilize bioinformatics tools to screen for specificity and potential off-target sites.[1][] Key strategies include:
-
Uniqueness: Select a target sequence that is unique within the genome.[]
-
Length Optimization: While standard gRNAs are 20 nucleotides long, truncated gRNAs (17-18 nt) can sometimes increase specificity.[1][10]
-
Chemical Modifications: Modified gRNAs can enhance binding specificity and reduce off-target effects.[1][10]
-
GC Content: Aim for a GC content between 40-80% in your gRNA sequence for optimal activity.[10]
Q5: Which Cas variant is best for reducing off-target effects?
A5: Several high-fidelity Cas9 variants have been engineered to decrease off-target activity compared to the wild-type Streptococcus pyogenes Cas9 (SpCas9). These variants often have reduced non-specific DNA binding affinity, making them more dependent on perfect gRNA-target complementarity.[2][7]
Table 1: Comparison of Common High-Fidelity Cas9 Variants
| Cas9 Variant | Key Feature | On-Target Activity | Off-Target Reduction | Reference |
| SpCas9-HF1 | Reduces non-specific DNA contacts | Maintained at most sites | High | [2] |
| eSpCas9 | Reduces non-specific DNA contacts | Maintained at most sites | High | [2] |
| HypaCas9 | Hyper-accurate variant | Maintained at most sites | Very High | [2] |
| SuperFi-Cas9 | High mismatch discrimination | May be reduced | Extremely High | [1][11] |
| evoCas9 | Developed via directed evolution | Maintained at most sites | Very High | [2] |
Q6: What are the main experimental approaches for detecting off-target effects?
A6: Off-target detection methods can be broadly categorized as cell-based (in vivo) or biochemical (in vitro).[1]
-
Cell-Based Methods: These assays detect off-target events within living cells, accounting for cellular factors like chromatin accessibility. Examples include GUIDE-seq.[12]
-
Biochemical (In Vitro) Methods: These assays use purified genomic DNA and the Cas nuclease to identify all potential cleavage sites in a cell-free environment. They are often more sensitive but may identify sites not cleaved in vivo. Examples include Digenome-seq and CIRCLE-seq.[12][13]
Table 2: Comparison of Off-Target Detection Methods
| Method | Type | Principle | Advantages | Disadvantages |
| GUIDE-seq | Cell-Based | Integration of a double-stranded oligodeoxynucleotide (dsODN) tag at DSB sites in living cells.[14][15] | Unbiased, genome-wide, sensitive, reflects in-cell activity.[14][16] | Requires high sequencing depth, may have lower sensitivity for very low-frequency events.[10] |
| Digenome-seq | Biochemical | In vitro digestion of genomic DNA with Cas9, followed by whole-genome sequencing to identify cleavage sites.[13] | Unbiased, highly sensitive (down to 0.1% frequency), does not require cell manipulation.[10][17] | May identify sites not accessible in vivo, requires high sequencing depth.[10] |
| CIRCLE-seq | Biochemical | In vitro cleavage of circularized genomic DNA, which protects against exonuclease degradation, enriching for linear cleaved fragments.[12] | Unbiased, highly sensitive, requires less sequencing depth than Digenome-seq, does not require a reference genome.[18] | May identify sites not accessible in vivo. |
Visualizations and Workflows
Experimental Workflow for Minimizing Off-Target Effects
Caption: A workflow for designing and validating a CEP experiment with minimal off-target effects.
Mechanism of On-Target vs. Off-Target Cleavage
Caption: How the Cas9-gRNA complex recognizes and cleaves on-target vs. off-target DNA sites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High number of predicted off-target sites | The chosen gRNA sequence has high similarity to other genomic regions. | Redesign the gRNA using a different target sequence within your gene of interest.[19] Use specificity-predicting software to score and rank new candidates. |
| Low on-target efficiency with a high-fidelity Cas9 | High-fidelity variants can sometimes have reduced activity at certain target sites.[20] The gRNA itself may be inefficient. | Screen multiple gRNA sequences for the same target. Consider using a different high-fidelity variant or, if off-targets are not a primary concern for the specific experiment, wild-type SpCas9. |
| Significant off-target cleavage detected experimentally | The concentration of Cas9/gRNA was too high. The duration of Cas9/gRNA expression was too long (e.g., plasmid delivery). The chosen gRNA has poor specificity despite in silico predictions. | Optimize the concentration of delivered components. Switch from plasmid delivery to mRNA or RNP delivery to limit the lifetime of the nuclease in the cell.[2][7] Select a different, validated gRNA. |
| Inconsistent results from off-target assays | Different assays have varying levels of sensitivity and principles of detection (in vivo vs. in vitro).[12][18] | Use at least two orthogonal methods to confirm critical results (e.g., one cell-based and one biochemical). Always validate hits from unbiased genome-wide assays with targeted deep sequencing of the candidate loci. |
Experimental Protocols
Protocol 1: In Silico gRNA Design and Off-Target Prediction
This protocol outlines the steps for designing a specific gRNA and predicting its off-target potential using a web-based tool like CRISPOR or similar platforms.
-
Define Target Region: Obtain the DNA sequence of the exon or region you wish to target.
-
Input Sequence: Paste the sequence into the design tool. Select the appropriate genome (e.g., Human - hg38) and the desired Cas enzyme (e.g., S. pyogenes Cas9).
-
Analyze Results: The tool will output a list of potential gRNA sequences.
-
Select Candidate gRNAs: Prioritize gRNAs with high "on-target" or "efficiency" scores and low "off-target" scores. These scores are calculated based on nucleotide composition and other learned rules.[19]
-
Review Off-Target Sites: Examine the detailed off-target report for the top candidate gRNAs. Avoid gRNAs that have predicted off-target sites with few mismatches (1-3) located in or near critical genomic regions like other genes.
-
Final Selection: Choose 2-3 of the most promising gRNA sequences for experimental validation.
Protocol 2: Overview of GUIDE-seq for Off-Target Detection
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a cell-based method to identify nuclease cleavage sites across the entire genome.[14]
-
Component Delivery: Co-transfect the cells of interest with:
-
Incubation and Integration: Culture the cells for 2-3 days. During this time, the Cas9/gRNA complex will create double-strand breaks (DSBs) at on-target and off-target sites. The cell's DNA repair machinery (specifically NHEJ) will integrate the dsODN tags into these break sites.[16]
-
Genomic DNA Isolation: Extract genomic DNA from the treated cells.
-
Library Preparation:
-
Fragment the genomic DNA (e.g., by sonication).[21]
-
Ligate next-generation sequencing (NGS) adapters.
-
Use PCR to specifically amplify the fragments that contain the integrated dsODN tag.
-
-
Sequencing and Analysis:
-
Sequence the amplified library using an NGS platform.[21]
-
Use a bioinformatics pipeline to map the reads back to the reference genome. The genomic location where the dsODN tag has been integrated represents a cleavage site.
-
Quantify the number of reads at each site to estimate the relative cleavage efficiency.
-
References
- 1. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR–Cas9-mediated genome editing and guide RNA design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR Off-Target Analysis Platforms | Springer Nature Experiments [experiments.springernature.com]
- 5. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UT technology: SuperFi high-fidelity Cas9 enzyme eliminates off‑target CRISPR cleavage [utotc.technologypublisher.com]
- 12. seqwell.com [seqwell.com]
- 13. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 14. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GUIDE-Seq [illumina.com]
- 16. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 17. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 18. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synthego.com [synthego.com]
- 20. Mutational rescue of the activity of high-fidelity Cas9 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vedtopkar.com [vedtopkar.com]
Technical Support Center: Enhancing CEP Peptide Delivery Efficiency in Planta
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of C-TERMINALLY ENCODED PEPTIDE (CEP) delivery in plant-based experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during CEP peptide delivery experiments, offering potential causes and actionable solutions.
Common Experimental Problems and Solutions
| Problem | Potential Cause | Solution / Suggestion |
| No observable phenotype or inconsistent plant response after peptide application. | Peptide Degradation: Peptides may be unstable in the experimental medium or degraded by plant-secreted proteases. | - Prepare fresh peptide solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Consider using protease inhibitors in the medium if degradation is suspected, though this may have off-target effects on the plant. |
| Incorrect Peptide Concentration: The concentration of the applied peptide may be too low to elicit a response or too high, leading to inhibitory effects. | - Perform a dose-response curve to determine the optimal peptide concentration. Studies have shown effects at concentrations ranging from 100 nM to 1 µM.[1][2] - Refer to literature for effective concentrations of specific CEP peptides and plant species. | |
| Suboptimal Plant Growth Conditions: Environmental factors can influence a plant's responsiveness to peptide signals. | - Ensure consistent and optimal growth conditions (light, temperature, humidity, and nutrient availability) for all experimental replicates. - Grow plants hydroponically for more controlled nutrient and peptide application.[1][3] | |
| Inefficient Peptide Uptake: The method of application may not be effectively delivering the peptide to the target tissues. | - For root application, ensure the entire root system is in contact with the peptide-containing medium. - For foliar application, consider the use of a surfactant to improve leaf surface coverage and penetration, but test for phytotoxicity first. | |
| Variability in nutrient uptake measurements. | Inconsistent Plant Material: Differences in plant age, size, or developmental stage can lead to variable nutrient uptake rates. | - Use synchronized plant cultures to ensure uniformity in developmental stage. - Normalize nutrient uptake data to root length or biomass to account for size differences.[2] |
| Fluctuations in Environmental Conditions: Changes in light or temperature during the experiment can affect transpiration and nutrient uptake. | - Conduct uptake experiments in a controlled environment chamber with stable conditions. | |
| Inaccurate Measurement Techniques: Issues with ion chromatography or other measurement methods can introduce variability. | - Calibrate instruments regularly and include standard controls in each measurement batch. - Collect media samples at consistent time points.[1][3] | |
| Unexpected changes in root architecture. | Off-target Effects of Peptides: Some synthetic peptides may have unintended biological activities. | - Use a control peptide with a scrambled sequence to confirm the specificity of the observed effects. - Verify the purity of the synthetic peptide. |
| Interaction with Other Signaling Pathways: CEP signaling is known to interact with other hormone pathways, such as cytokinin and auxin, which can lead to complex morphological changes.[4][5] | - Analyze the expression of genes related to other hormone pathways to understand potential cross-talk. - Consider the nutrient status of the growth medium, as this can influence hormonal balance. |
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in CEP peptide delivery experiments.
Caption: A workflow for troubleshooting CEP peptide experiments.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of CEP peptides in plant research.
1. What are CEP peptides and what is their function in plants?
C-TERMINALLY ENCODED PEPTIDEs (CEPs) are a class of small signaling peptides that play crucial roles in plant development and nutrient signaling.[6][7] They are involved in regulating root system architecture, nitrogen demand signaling, and nodulation.[7][8] CEPs can act as long-distance signals, moving from the root to the shoot to communicate the plant's nitrogen status.[8][9]
2. How do I apply synthetic CEP peptides to plants?
A common and effective method is to grow plants in a hydroponic system and add the synthetic peptide to the nutrient solution.[1][3] This allows for precise control over the peptide concentration and duration of exposure. For root-specific treatments, agar (B569324) plates with segmented media can be used.[10]
3. What is the typical concentration range for CEP peptide application?
Effective concentrations of exogenously applied CEP peptides typically range from 100 nM to 1 µM.[1][2] The optimal concentration can vary depending on the specific peptide, plant species, and the biological response being measured. A dose-response experiment is recommended to determine the most effective concentration for your experimental system.
4. How long does it take to see a response after CEP peptide application?
The time required to observe a response can vary. Changes in gene expression can be detected within a few hours of treatment.[2] Effects on nutrient uptake rates can be measured within 48 hours.[1][3] Morphological changes, such as alterations in root architecture, may take several days to become apparent.[10]
5. Can CEP peptides from one plant species be used on another?
Yes, the function of CEP peptides and their signaling pathways are conserved across different plant species.[1] For example, CEP1 from Arabidopsis thaliana has been shown to enhance nitrate (B79036) uptake in Medicago truncatula.[1][2]
6. What are the downstream components of the CEP signaling pathway?
The CEP signaling pathway involves the perception of the CEP peptide by CEP RECEPTOR 1 (CEPR1) in the shoot.[4][6] This interaction leads to the upregulation of phloem-mobile glutaredoxins, CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[4][8] These glutaredoxins then travel to the root where they regulate the expression of nitrate transporters.[4][8]
CEP Peptide Signaling Pathway
The following diagram illustrates the key components and flow of the CEP signaling pathway in response to nitrogen demand.
Caption: The CEP signaling pathway from root to shoot and back.
Quantitative Effects of CEP1 Peptide Application
The following table summarizes the quantitative effects of exogenous CEP1 peptide application on nutrient uptake in Medicago truncatula and Arabidopsis thaliana.
| Plant Species | Peptide | Concentration | Duration | Effect on Nutrient Uptake | Reference |
| Medicago truncatula | MtCEP1 | 100 nM | 48 hours | +70% Nitrate Uptake | [2] |
| Medicago truncatula | MtCEP1 | 1 µM | 48 hours | +140% Nitrate Uptake | [2] |
| Medicago truncatula | AtCEP1 | 1 µM | 48 hours | Significant increase in Nitrate, Phosphate, and Sulfate Uptake | [3] |
| Arabidopsis thaliana | AtCEP1 | 1 µM | 48 hours | Significant increase in Nitrate, Phosphate, and Sulfate Uptake | [3] |
Experimental Protocols
General Protocol for CEP Peptide Treatment in a Hydroponic System
This protocol is adapted from studies demonstrating the effect of synthetic CEP peptides on nutrient uptake.[1][3]
1. Plant Growth:
-
Germinate seeds on appropriate sterile medium.
-
Transfer seedlings to a hydroponic system with a balanced nutrient solution.
-
Grow plants under controlled conditions (e.g., 16-hour day/8-hour night cycle, 22°C) for a period suitable for the species (e.g., 11 days for Medicago truncatula).[11]
2. Nutrient Starvation (Optional but Recommended):
-
To enhance the response to nutrient-related peptides, transfer plants to a nutrient-deficient solution for a period before peptide treatment (e.g., 48 hours of macronutrient starvation).[11]
3. Peptide Treatment:
-
Prepare a stock solution of the synthetic CEP peptide in sterile water or a suitable solvent.
-
Dilute the stock solution into the fresh hydroponic medium to the desired final concentration (e.g., 100 nM or 1 µM).
-
Prepare a control solution containing the solvent only.
-
Transfer the plants to the individual chambers containing the peptide or control solution. Ensure the root systems are fully submerged.
-
The volume of the solution should be standardized (e.g., 35 mL per plant for Medicago).[1][2]
4. Nutrient Uptake Assay:
-
At defined time points (e.g., 0, 2, and 4 hours after transfer), collect aliquots of the nutrient solution from each chamber (e.g., 650 µL).[3]
-
Store the samples appropriately (e.g., 4°C for short-term, -20°C for long-term storage) before analysis.[3]
5. Data Analysis:
-
Measure the concentration of nutrients (e.g., nitrate, phosphate, sulfate) in the collected samples using ion chromatography.
-
Calculate the rate of nutrient depletion from the solution over time.
-
Normalize the uptake rates to a relevant plant metric, such as total root length or dry weight, to ensure comparability between samples.
-
Perform statistical analysis to determine the significance of the observed differences between peptide-treated and control plants.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 3. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CEP5 Peptide Promotes Abiotic Stress Tolerance, As Revealed by Quantitative Proteomics, and Attenuates the AUX/IAA Equilibrium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEP peptide hormones: key players in orchestrating nitrogen-demand signalling, root nodulation, and lateral root development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Endogenous CEP Peptide Levels
This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for the accurate quantification of endogenous C-TERMINALLY ENCODED PEPTIDE (CEP) levels.
Frequently Asked Questions (FAQs)
Q1: What are CEP peptides and why is their quantification important?
A1: C-TERMINALLY ENCODED PEPTIDEs (CEPs) are a class of peptide hormones in plants that play crucial roles in nitrogen demand signaling, root system architecture, and legume nodulation.[1] Accurate quantification is essential for understanding how plants respond to nutrient availability and for developing strategies to improve nutrient use efficiency and crop yield.[2]
Q2: Which are the primary methods for quantifying endogenous CEP peptides?
A2: The two primary methods are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] ELISA offers high throughput and is cost-effective, while LC-MS/MS provides higher specificity and sensitivity, allowing for the identification of different peptide species and post-translational modifications.[5][6]
Q3: What are the critical first steps in any CEP quantification experiment?
A3: Proper sample collection and handling are paramount. Endogenous peptides are susceptible to rapid degradation by proteases.[7] Tissues should be processed quickly or stabilized immediately upon collection, often by flash-freezing in liquid nitrogen or using methods like heating to denature enzymes.[7] Stability is also affected by sample type (plasma vs. serum), storage temperature, and delays before processing.[8]
Q4: How do I choose between ELISA and Mass Spectrometry for my experiment?
A4: The choice depends on your specific research question. ELISA is suitable for quantifying a known CEP peptide in a large number of samples. Mass spectrometry is preferred for discovering new CEPs, identifying post-translational modifications, or when very high specificity is required.[3][5] A combination of both, such as using immunoaffinity enrichment followed by MS, can provide highly sensitive and specific quantification.[4][9]
Q5: What is an immuno-SRM assay and when should it be used?
A5: Immuno-Selected Reaction Monitoring (immuno-SRM) is a targeted mass spectrometry technique that uses anti-peptide antibodies to enrich a specific target peptide (and its spiked-in stable isotope-labeled internal standard) from a complex sample before LC-MS/MS analysis.[9] This method, also known as SISCAPA, dramatically increases sensitivity and is ideal for measuring very low-abundance peptides in complex matrices like plasma.[4][9]
Method Comparison
| Feature | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) | Immuno-SRM (SISCAPA) |
| Principle | Antibody-antigen binding, colorimetric/fluorometric detection | Separation by chromatography, detection by mass-to-charge ratio | Immunoaffinity enrichment followed by targeted MS detection[9] |
| Specificity | High, but potential for cross-reactivity | Very High (based on mass and fragmentation pattern) | Extremely High |
| Sensitivity | Good (ng/mL to pg/mL range) | High (can reach pg/mL or lower) | Very High (ng/mL protein concentrations are detectable)[9] |
| Throughput | High | Lower, but improving with automation | Moderate |
| Multiplexing | Limited | High (can measure multiple peptides simultaneously) | High (can be highly multiplexed)[4] |
| Discovery | No | Yes (can identify unknown peptides and modifications)[5] | No (targeted approach) |
| Cost | Relatively low per sample | High (instrumentation and reagents) | High (requires antibodies and MS) |
| Key Advantage | Speed and cost-effectiveness for large sample sets | High confidence in identification and ability to find new peptides | Best-in-class sensitivity and specificity for low-abundance targets[9] |
Experimental Protocols & Workflows
General Experimental Workflow
A typical workflow for CEP peptide quantification involves several key stages, from initial sample preparation to final data analysis. The specific steps vary between immunoassay and mass spectrometry approaches.
Detailed Protocol: Immunoaffinity Enrichment for LC-MS/MS
This protocol outlines the key steps for Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA).
-
Protein Digestion : Proteins in the sample (e.g., 10 µL of plasma) are denatured, reduced, and alkylated. They are then digested into smaller peptides using an enzyme like trypsin.[10]
-
Internal Standard Spiking : A known concentration of a heavy stable isotope-labeled (SIS) version of the target CEP peptide is added to the digested sample. This SIS peptide serves as the internal standard for absolute quantification.[9]
-
Immuno-Enrichment : Anti-peptide antibodies, immobilized on magnetic beads, are added to the sample. The antibodies specifically capture both the endogenous (light) CEP peptide and the spiked (heavy) SIS peptide.[9][10]
-
Washing : The beads are washed to remove non-specifically bound peptides and other matrix components, reducing ion suppression and improving signal-to-noise.[9]
-
Elution : The captured peptides are eluted from the antibody-bead complex using a solution, typically containing acid and organic solvent (e.g., 5% acetic acid / 3% acetonitrile).[11]
-
LC-MS/MS Analysis : The eluted sample is injected into an LC-MS/MS system. The amount of the endogenous peptide is measured relative to the known amount of the co-enriched SIS peptide using targeted methods like SRM or MRM.[11]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Reagent issue: Inactive enzyme/substrate, expired reagents, improper storage.[12] | Verify reagent activity and expiration dates. Ensure proper storage conditions. Prepare fresh substrate solution before use.[12] |
| Procedural error: Omission of a key reagent, insufficient incubation times/temperatures. | Double-check the protocol to ensure all steps were followed correctly. Increase incubation times or optimize temperature.[13] | |
| Low analyte concentration: CEP levels are below the assay's detection limit.[12] | Concentrate the sample if possible, or use a larger sample volume.[14] Consider switching to a more sensitive assay like immuno-SRM. | |
| High Background | Insufficient washing: Residual unbound conjugate remains in wells.[12][14] | Increase the number of wash steps and ensure complete aspiration of wash buffer from wells. |
| Non-specific binding: Antibodies are binding to the plate or other proteins. | Ensure an adequate blocking step is included using an appropriate blocking buffer (e.g., BSA or casein).[14][15] | |
| High antibody concentration: Detection antibody concentration is too high.[15] | Titrate the detection antibody to determine the optimal working concentration. | |
| High Variability (Poor Precision) | Pipetting inconsistency: Inaccurate or inconsistent volumes added to wells.[14] | Use calibrated pipettes and check technique. Ensure tips are securely attached to multichannel pipettes.[14] |
| Inconsistent incubation: Uneven temperature across the plate ("edge effect").[15] | Avoid stacking plates during incubation. Use a plate rotator for even temperature distribution.[15] | |
| Improper mixing: Reagents or samples not mixed thoroughly before addition. | Gently mix all reagents and samples before pipetting into wells. |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | Inefficient peptide extraction/enrichment: Target peptide is lost during sample prep. | Optimize the solid-phase extraction (SPE) or immunoaffinity protocol. Ensure pH and solvent conditions are ideal for peptide binding and elution. |
| Ion suppression: Co-eluting matrix components interfere with the ionization of the target peptide. | Improve sample cleanup. Modify the LC gradient to separate the analyte from interfering substances. Consider immunoaffinity enrichment to reduce matrix effects.[9] | |
| Suboptimal instrument parameters: Cone voltage, collision energy, or other MS settings are not optimized.[16] | Perform tuning and optimization using a synthetic standard of the CEP peptide. Start with low cone voltage to minimize in-source fragmentation.[16] | |
| Poor Reproducibility | Sample degradation: Peptide is degrading due to improper handling or storage.[17] | Aliquot samples to avoid repeated freeze-thaw cycles.[18] Ensure protease inhibitors are used and samples are kept cold. |
| Inconsistent sample loading: The amount of peptide injected into the LC-MS/MS varies. | Accurately quantify the total peptide concentration in your digested samples before analysis (e.g., using a microfluidic spectrophotometer) to ensure consistent loading.[19][20] | |
| LC variability: Shifts in retention time affect peak integration. | Use a pooled quality control (QC) sample injected periodically throughout the run to monitor and correct for batch effects.[21] Use a stable isotope-labeled internal standard for every sample.[22] | |
| Inaccurate Quantification | No or poor internal standard: Lack of a proper internal standard to correct for sample prep and instrument variability.[17] | Always use a stable isotope-labeled peptide with the exact same sequence as the analyte for the most accurate quantification.[22] |
| Inaccurate standard curve: Purity and concentration of the synthetic peptide standard are incorrect. | Use high-purity (>95%) synthetic peptides for standards.[18] Accurately determine the net peptide content, accounting for counter-ions and water.[18] |
Signaling Pathway Visualization
CEP peptides produced in the roots in response to nitrogen deficiency act as systemic signals.[1] They travel through the xylem to the shoot, where they are perceived by CEP RECEPTOR 1 (CEPR1). This interaction triggers the production of downstream signals, such as CEP DOWNSTREAM 1 (CEPD1), which move back to the roots via the phloem to up-regulate nitrate (B79036) transporters and modify root development.[23]
References
- 1. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterising CEP peptide hormone and CEPR1 receptor activity in the control of Arabidopsis thaliana root growth and seed yield [openresearch-repository.anu.edu.au]
- 3. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of proteins using peptide immunoaffinity enrichment coupled with mass spectrometry. | Broad Institute [broadinstitute.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Challenges in mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and measuring endogenous peptides through peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. mybiosource.com [mybiosource.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Label-free quantitation of endogenous peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CEP Signaling Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the study of CEP (Cellular Engagement Peptide) signaling pathways. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My Western blot results for CEP receptor phosphorylation are inconsistent. What are the common causes?
A1: Inconsistent Western blot results for CEP receptor phosphorylation can stem from several factors. Key areas to investigate include variability in sample preparation, ensuring phosphatase inhibitors are always included and effective. Suboptimal antibody performance is another common issue; ensure your primary antibody is validated for detecting the phosphorylated form of the receptor and used at an optimal concentration. Inconsistent transfer efficiency, especially for high molecular weight receptors, can also lead to variability. Finally, ensure consistent cell stimulation timing and dosage with the CEP ligand, as receptor phosphorylation is often a transient event.[1][2][3]
Q2: I'm observing high background noise in my immunofluorescence staining for downstream CEP signaling proteins. How can I reduce this?
A2: High background in immunofluorescence can obscure specific signals. To mitigate this, ensure adequate and appropriate blocking; switching from BSA to normal serum from the secondary antibody's host species can sometimes help.[4] Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal. Insufficient washing between antibody incubation steps is a frequent cause of high background, so increase the number and duration of washes.[4] Also, ensure your cells are properly fixed and permeabilized, as this can affect antibody access and binding.[4]
Q3: My siRNA-mediated knockdown of a key CEP signaling component shows variable efficiency. How can I improve consistency?
Q4: I'm using a small molecule inhibitor for a kinase in the CEP pathway, but I suspect off-target effects. How can I confirm this?
A4: Distinguishing on-target from off-target effects of inhibitors is crucial for data interpretation.[9][10][11] A primary method to investigate this is to use a second, structurally distinct inhibitor for the same target. If both inhibitors produce the same phenotype, it's more likely an on-target effect.[11] Another approach is to perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the inhibitor's effect is reversed, it confirms on-target activity. Additionally, performing a broader kinase panel screening can identify other potential targets of your inhibitor.[12]
Q5: My cell viability assay results are fluctuating after treating cells with a CEP pathway agonist. What could be the cause?
A5: Fluctuations in cell viability assays can be caused by several factors. Ensure that you are using healthy, exponentially growing cells and a consistent seeding density.[13][14] The incubation time with the viability reagent (e.g., MTT, XTT) should be optimized and kept consistent across experiments.[15] It's also possible that the compound itself interferes with the assay chemistry; running a cell-free control with your compound and the assay reagent can test for this.[14] Finally, consider that different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), so using two different types of assays can provide a more robust assessment of cell viability.[15][16]
Troubleshooting Guides
Inconsistent Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify protein concentration before loading and ensure equal loading across all lanes. |
| Inefficient protein transfer. | Optimize transfer time and voltage. Use a protein stain like Ponceau S to visualize transfer efficiency.[3] | |
| Suboptimal antibody concentration. | Titrate primary and secondary antibodies to determine the optimal dilution.[1][2] | |
| Inactive enzyme conjugate (e.g., HRP). | Use fresh substrate and ensure HRP-conjugated antibodies are not inhibited by agents like sodium azide.[2] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk).[2][3] |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies.[1][2] | |
| Inadequate washing. | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[1][3] | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[3] |
Variable siRNA Knockdown Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low Knockdown Efficiency | Suboptimal transfection reagent or concentration. | Test different transfection reagents and optimize the concentration for your specific cell type.[5][6] |
| Low cell viability after transfection. | Reduce the amount of siRNA and/or transfection reagent. Ensure cells are healthy and at the optimal density.[5][7] | |
| Inefficient siRNA sequence. | Test multiple siRNA sequences targeting different regions of the mRNA. | |
| Inconsistent Knockdown | Variable cell density at transfection. | Maintain a consistent cell seeding density for all experiments.[6][7] |
| Inconsistent incubation times. | Keep the incubation time of cells with the siRNA-lipid complex consistent. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as transfection efficiency can change with passage.[6] |
Experimental Protocols
Standard Western Blotting Protocol for CEP Receptor Phosphorylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated CEP receptor overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
General Protocol for siRNA Transfection
-
Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free growth medium to achieve 70-80% confluency at the time of transfection.
-
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours.
-
-
Analysis:
-
After the incubation period, harvest the cells to assess knockdown efficiency at the mRNA level (by qPCR) and protein level (by Western blot).
-
Visualizations
References
- 1. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Separating the mechanism-based and off-target actions of CETP-inhibitors using CETP gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesteryl ester transfer protein (CETP) as a drug target for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. youtube.com [youtube.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Growth Conditions for Studying CEP Responses to Nitrogen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studying C-TERMINALLY ENCODED PEPTIDE (CEP) responses to nitrogen.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no plant response to nitrogen starvation. | - Inadequate nitrogen depletion from the growth medium.- Plant age and developmental stage are not optimal for response.- Presence of residual nitrogen in the experimental system. | - Use high-purity water and chemicals for media preparation.- Implement a pre-treatment period with nitrogen-free medium to deplete internal stores.- Ensure consistent environmental conditions (light, temperature, humidity).- Standardize the age and developmental stage of plants used in experiments. |
| Variability in root growth and architecture in control plants. | - Uneven nutrient distribution in the growth medium.- Inconsistent light exposure to the roots.- Genetic variability within the plant population. | - Ensure thorough mixing of hydroponic solutions.- Use opaque containers or cover transparent ones to prevent algal growth and protect roots from light.- Use a genetically stable and homozygous plant line. |
| Synthetic CEP peptide treatment shows no effect or inconsistent results. | - Peptide degradation or instability.- Incorrect peptide concentration.- Inefficient peptide delivery to the roots. | - Store synthetic peptides under recommended conditions (e.g., -20°C, desiccated).- Prepare fresh peptide solutions for each experiment.- Perform a dose-response curve to determine the optimal peptide concentration for your specific plant species and experimental setup.[1] - Ensure the pH of the treatment solution is optimal for peptide stability and plant uptake. |
| Difficulty in observing localized root responses in split-root assays. | - Cross-contamination of nutrients between the two sides of the root system.- The physical barrier is not completely separating the root compartments.- Systemic signals are overriding local responses. | - Use a well-sealed split-root system to prevent leakage between compartments.- Ensure the root system is carefully divided without causing significant damage.- Allow sufficient time for the plants to acclimate to the split-root setup before applying treatments.[2][3] |
| Low efficiency of nitrate (B79036) uptake measurement. | - Inaccurate measurement of nitrate concentration.- Root damage during handling and transfer.- Plant stress affecting transporter activity. | - Use a reliable and calibrated method for nitrate quantification, such as ion chromatography or colorimetric assays.[4][5][6] - Handle plants gently during transfer to the uptake solution to minimize root stress.- Allow plants to acclimate to the uptake solution for a short period before starting the measurement. |
Frequently Asked Questions (FAQs)
1. What are the optimal nitrogen concentrations for studying CEP responses?
The optimal nitrogen concentrations depend on the plant species and the specific research question. However, here are some generally accepted ranges for hydroponic systems:
| Nitrogen Condition | Nitrate (NO₃⁻) Concentration | Ammonium (NH₄⁺) Concentration |
| Nitrogen-Sufficient (Control) | 2 mM - 10 mM | 0.5 mM - 2 mM |
| Low Nitrogen (N-limitation) | 0.1 mM - 0.5 mM | 0.05 mM - 0.2 mM |
| Nitrogen-Free (N-starvation) | 0 mM | 0 mM |
Note: It is crucial to maintain consistent concentrations of other essential nutrients in all treatment conditions.
2. How long should plants be subjected to nitrogen starvation to induce CEP expression?
The duration of nitrogen starvation required to induce CEP gene expression can vary. A common starting point is a 24 to 72-hour period of nitrogen deprivation.[4] It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental system by measuring the expression of known nitrogen-responsive genes and CEP genes.
3. What is the recommended concentration range for synthetic CEP peptide application?
The effective concentration of synthetic CEP peptides can range from nanomolar (nM) to micromolar (µM). A typical starting concentration for root treatment assays is 1 µM.[1][4][7][8] However, a dose-response experiment is highly recommended to identify the optimal concentration that elicits a clear and reproducible phenotype without causing toxicity.[1]
4. How can I prepare and handle synthetic CEP peptides to ensure their stability?
To maintain the integrity of synthetic CEP peptides:
-
Storage: Store lyophilized peptides at -20°C or -80°C in a desiccator.
-
Reconstitution: Reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer recommended by the supplier. Briefly sonicate if necessary to aid dissolution.
-
Aliquoting: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.
5. What are the key considerations for designing a split-root experiment to study systemic nitrogen signaling?
A successful split-root experiment requires careful planning:
-
Plant Preparation: Germinate seedlings and allow them to grow until the primary root is long enough to be divided.
-
Root Division: Carefully split the root system into two equal halves without causing excessive damage.
-
System Setup: Use a system that ensures a complete and lasting separation of the two root compartments to prevent any mixing of the respective nutrient solutions.[2][3][9]
-
Acclimation: Allow the plants to acclimate to the split-root system for a few days before imposing the differential nitrogen treatments.
-
Controls: Include appropriate controls, such as plants with both root halves in high nitrogen and plants with both halves in low nitrogen.
Experimental Protocols
Protocol 1: Hydroponic Plant Growth and Nitrogen Starvation
-
Seed Sterilization and Germination:
-
Surface sterilize seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with Tween-20 for 10 minutes, and rinse 5 times with sterile water).
-
Plate seeds on half-strength Murashige and Skoog (MS) medium solidified with agar.
-
Stratify at 4°C for 2-3 days in the dark, then transfer to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.
-
-
Transfer to Hydroponic System:
-
After 5-7 days, carefully transfer seedlings to a hydroponic system containing a nitrogen-sufficient nutrient solution (e.g., Hoagland solution).
-
Ensure the roots are submerged in the solution and the shoots are supported above the solution.
-
Aerate the solution continuously.
-
-
Nitrogen Starvation Treatment:
-
After a period of growth in the nitrogen-sufficient solution (e.g., 7-10 days), transfer the plants to a nitrogen-free nutrient solution.
-
The duration of the starvation period should be determined empirically but can range from 24 to 72 hours.
-
Protocol 2: Synthetic CEP Peptide Treatment
-
Prepare Peptide Stock Solution:
-
Reconstitute the lyophilized synthetic CEP peptide in sterile water to a stock concentration of 1 mM.
-
Aliquot and store at -20°C.
-
-
Prepare Treatment Solution:
-
Peptide Treatment:
-
Place plants grown under specific nitrogen conditions (e.g., nitrogen-starved) into the peptide-containing treatment solution.
-
Ensure the entire root system is submerged.
-
Incubate for the desired duration (e.g., 24-48 hours) under standard growth conditions.
-
Include a mock-treated control (medium without the peptide).
-
Protocol 3: Quantitative Analysis of Root System Architecture
-
Image Acquisition:
-
Carefully remove plants from the growth medium and rinse the roots gently with water.
-
Spread the roots in a thin layer of water in a transparent tray.
-
Scan the root system using a flatbed scanner at high resolution (e.g., 600 dpi).
-
-
Image Analysis:
-
Use root analysis software (e.g., ImageJ with the RootNav plugin, WinRHIZO) to quantify various root parameters.
-
Key parameters to measure include:
-
Primary root length
-
Total lateral root length
-
Number of lateral roots
-
Lateral root density (number of lateral roots per unit of primary root length)
-
-
Protocol 4: Measurement of Nitrate Uptake
-
Plant Preparation:
-
Grow plants under the desired nitrogen conditions.
-
Gently rinse the roots with a nitrogen-free solution to remove any surface-bound nitrate.
-
-
Uptake Assay:
-
Transfer the plants to a solution containing a known concentration of nitrate (e.g., 200 µM KNO₃ for high-affinity uptake).
-
Collect aliquots of the uptake solution at specific time points (e.g., 0, 15, 30, 60 minutes).
-
-
Nitrate Quantification:
-
Calculation of Uptake Rate:
-
Calculate the rate of nitrate depletion from the solution over time.
-
Normalize the uptake rate to the root fresh weight or root surface area.
-
Visualizations
Caption: CEP signaling pathway in response to low nitrogen.
Caption: General experimental workflow for studying CEP responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Ensuring robustness in scientific research, split-root assays as an example case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Split-root assays for studying legume-rhizobia symbioses, rhizodeposition, and belowground nitrogen transfer in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nitrate Assay for Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Spectroscopic Determination of Nitrate, Nitrite, and Ammonium in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | C-terminally encoded peptide-like genes are associated with the development of primary root at qRL16.1 in soybean [frontiersin.org]
- 8. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Post-Translational Modifications (PTMs) in Synthetic Cyclic Peptides (CEPs)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for handling post-translational modifications (PTMs) in synthetic cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common PTMs to consider for synthetic CEPs and why are they important?
A1: Post-translational modifications are crucial for regulating protein function, and incorporating them into synthetic CEPs can significantly enhance their therapeutic properties.[1] Common PTMs include:
-
Phosphorylation: The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues.[2] This PTM is critical for regulating cellular processes like cell signaling, growth, and apoptosis.[2] Introducing phosphorylation can modulate the CEP's binding affinity, activity, and stability.
-
Glycosylation: The attachment of sugar molecules (glycans) to asparagine (N-linked) or serine/threonine (O-linked) residues.[3] Glycosylation can improve a peptide's solubility, in vivo stability, bioavailability, and receptor-binding affinity.[3][4]
-
Acetylation: The addition of an acetyl group, typically to the N-terminus or the side chain of lysine (B10760008) residues. This can influence peptide stability and its interactions with target proteins.[5]
-
Methylation: The addition of a methyl group to lysine or arginine residues.[2] This modification is key in regulating gene expression and protein-protein interactions.[2]
-
Lipidation: The attachment of lipid moieties to enhance membrane permeability and prolong the peptide's half-life.
-
Cyclization: While inherent to CEPs, the method of cyclization (e.g., head-to-tail, side-chain-to-side-chain, disulfide bridges) is a critical modification that dictates the peptide's conformation and stability.[6]
Q2: How can I incorporate PTMs during Solid-Phase Peptide Synthesis (SPPS)?
A2: The most common and direct strategy is the "building block" approach. This involves using commercially available or custom-synthesized amino acid derivatives that already contain the desired PTM with appropriate protecting groups.[7][8] These modified amino acids are then incorporated into the growing peptide chain using standard SPPS protocols.[7][9]
For example, to synthesize a phosphopeptide, you would use a protected phosphoamino acid derivative like Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Tyr(PO(OBzl)OH)-OH during the corresponding coupling cycle.[10] The benzyl (B1604629) (Bzl) protecting group on the phosphate is stable during Fmoc-SPPS but is removed during the final acid cleavage step.[10]
Q3: My final product is impure and shows multiple peaks on HPLC/MS. What are the likely causes related to PTMs?
A3: Product heterogeneity is a common challenge, especially with modified peptides.[11] Potential causes include:
-
Incomplete Coupling: Modified amino acids, particularly glycosylated or bulky ones, can be sterically hindered, leading to difficult or incomplete coupling reactions.[1] This results in deletion sequences.
-
Side Reactions During Cleavage: The final cleavage and deprotection step can cause side reactions. For phosphopeptides, the phosphate-protecting group (e.g., benzyl) can sometimes reattach to other reactive side chains (e.g., methionine), creating alkylated byproducts.[12]
-
Epimerization/Racemization: The activation and coupling steps, especially at the C-terminal residue during on-resin cyclization, can sometimes lead to racemization, creating diastereomeric impurities that are difficult to separate.[6][13]
-
Aspartimide Formation: Sequences containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially when adjacent to a glycine, serine, or asparagine. This can lead to a mixture of α- and β-aspartyl peptides.
Q4: How do I confirm the correct installation and location of a PTM in my synthetic CEP?
A4: A combination of analytical techniques is essential for characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool. The observed mass of the final product should match the theoretical mass calculated for the correctly modified and cyclized peptide.[14]
-
Tandem Mass Spectrometry (MS/MS): To confirm the location of the PTM, the peptide is fragmented in the mass spectrometer. Analyzing the fragment ions (b- and y-ions) allows you to pinpoint which amino acid residue carries the modification.[15][16] Characterizing cyclic peptides this way can be challenging because it requires the cleavage of two backbone bonds to generate linear fragment ions.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, 1D and 2D NMR can provide information on the peptide's structure and confirm the presence and location of the modification.
-
Enzymatic Assays: For some PTMs, specific enzymes can be used for verification. For example, a phosphopeptide can be treated with a phosphatase; a resulting mass shift corresponding to the loss of a phosphate group (-80 Da) confirms the initial phosphorylation.[18]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis of modified CEPs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Mass in MS | Incomplete deprotection: A protecting group (e.g., from the PTM or a side chain) was not fully removed. | Review the cleavage cocktail and time. Ensure scavengers appropriate for the protecting groups are used. For example, use triisopropylsilane (B1312306) (TIS) to scavenge carbocations. |
| Alkylation byproduct: During cleavage, a protecting group fragment attached to a susceptible residue (e.g., Met, Trp).[12] | Perform the cleavage reaction at a lower temperature (e.g., room temperature instead of using microwave irradiation) to minimize this side reaction.[12] | |
| Dimerization/Oligomerization: The linear peptide polymerized instead of cyclizing intramolecularly.[13] | Perform the cyclization step under high dilution conditions to favor the intramolecular reaction over intermolecular reactions. Screen different solvents and pH conditions. | |
| Low Yield of Modified Peptide | Poor coupling efficiency: The modified amino acid building block is bulky and did not couple completely.[1] | Increase the coupling time, use a stronger coupling agent (e.g., HATU, HCTU), or perform a double coupling for the modified residue. |
| Aggregation during synthesis: Hydrophobic sequences or certain PTMs can cause the peptide chain to aggregate on the resin, blocking reactive sites.[11] | Use a resin with a lower loading capacity, incorporate backbone-protecting groups (e.g., pseudoprolines), or use "difficult sequence" protocols with elevated temperatures or stronger solvents. | |
| Precipitation during cyclization: The linear peptide is not soluble under the cyclization conditions.[13] | Screen a variety of solvents and buffer systems for the cyclization reaction to find one that maintains peptide solubility. | |
| Incomplete Cyclization | Steric hindrance: The linear peptide conformation is unfavorable for ring closure. | Change the cyclization site. Introduce a turn-inducing residue (e.g., Gly, Pro) near the ligation site to pre-organize the peptide backbone. |
| Suboptimal reaction conditions: The pH, solvent, or catalyst for the cyclization reaction is not ideal.[13] | Systematically optimize the cyclization conditions, including pH, temperature, and reaction time. |
Experimental Protocols
Protocol 1: General Incorporation of a Phosphoamino Acid during Fmoc-SPPS
-
Resin Preparation: Start with a suitable Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Standard Elongation: Perform standard Fmoc-SPPS cycles for the unmodified amino acids in the sequence. Each cycle consists of:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
-
Phosphoamino Acid Coupling:
-
Prepare the coupling solution: Dissolve the protected phosphoamino acid (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) (3 eq), a coupling agent like HATU (2.9 eq), and a base like DIPEA (6 eq) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Note: Longer coupling times or double coupling may be necessary due to the bulkiness of the modified residue.[1]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Continue Elongation: Resume standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the full linear sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups (including the phosphate benzyl group).
Protocol 2: PTM Location Verification by Tandem MS (MS/MS)
-
Sample Preparation: Dissolve the purified, lyophilized CEP in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 pmol/µL.
-
Mass Spectrometer Setup:
-
Infuse the sample into an ESI-MS/MS instrument.
-
Perform an initial full scan (MS1) to identify the precursor ion (the protonated molecular ion of the modified CEP).
-
-
Fragmentation (MS2):
-
Select the precursor ion of interest for fragmentation.
-
Use a suitable fragmentation method, such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Note: Cyclic peptides may require higher collision energy than linear peptides to induce fragmentation.[17]
-
-
Data Analysis:
-
Analyze the resulting MS2 spectrum.
-
Identify the series of fragment ions (b- and y-ions for linear fragments).
-
Map the fragment ions to the peptide sequence. The mass difference between adjacent fragment ions corresponds to an amino acid residue.
-
A mass shift on a specific fragment ion corresponding to the mass of the PTM (e.g., +80 Da for phosphate) will confirm its location on the corresponding amino acid residue.
-
Visualizations
Caption: General workflow for synthesizing and analyzing a PTM-modified CEP.
References
- 1. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
- 2. news-medical.net [news-medical.net]
- 3. Glycosylation, an effective synthetic strategy to improve the bioavailability of therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Khan Academy [khanacademy.org]
- 6. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 7. bachem.com [bachem.com]
- 8. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 9. Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. support.proteinmetrics.com [support.proteinmetrics.com]
- 18. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Exogenous Application of C-Terminally Encoded Peptides (CEP) in Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of exogenous C-terminally Encoded Peptides (CEP) in plant biology experiments. It offers troubleshooting guides and frequently asked questions (FAQs) to address the variability often encountered in plant responses to these signaling molecules.
Frequently Asked Questions (FAQs) about CEP
Q1: What are CEP peptides and what is their primary role in plants?
A1: C-terminally Encoded Peptides (CEPs) are a family of small signaling peptides, typically 15 amino acids in length, that play crucial roles in plant development and responses to environmental cues.[1][2] They are involved in regulating root system architecture, nitrogen uptake and demand signaling, and responses to abiotic stresses.[3][4][5] CEPs can act as long-distance signals, moving from the root to the shoot to coordinate whole-plant nutrient status.[6]
Q2: How do plants perceive CEP signals?
A2: Plants perceive CEP peptides through specific cell-surface receptors, primarily CEP RECEPTOR 1 (CEPR1) and CEPR2, which are leucine-rich repeat receptor kinases (LRR-RKs).[7][8] The interaction between a CEP peptide and its receptor is the first step in a signaling cascade that elicits a physiological response.[8] In some cases, CEPs may also modulate plant immunity through unidentified receptors.[9]
Q3: What are the known downstream components of the CEP signaling pathway?
A3: Upon CEP binding to its receptor (e.g., CEPR1), a signaling cascade is initiated. This leads to the expression of CEP DOWNSTREAM (CEPD) genes in the shoot.[6][10] The CEPD proteins, which are glutaredoxins, then travel down to the roots via the phloem to regulate the expression of nitrate (B79036) transporters, such as NRT2.1, thereby influencing nitrate uptake.[3][6][10] The CEP pathway is also known to intersect with cytokinin signaling pathways to control primary root growth.[10][11]
Q4: What are the typical phenotypic responses observed after exogenous CEP application?
A4: Exogenous application of synthetic CEP peptides can elicit several observable responses in plants. A common and well-documented response is the inhibition of primary root growth and a reduction in the number of lateral roots.[4][5][12][13] Conversely, CEP signaling is also essential for promoting root nodulation in legumes.[6] In addition to root phenotypes, CEP signaling can influence shoot growth and seed yield.[7][10] Studies have also shown that CEP application can enhance the uptake rates of nutrients like nitrate, phosphate, and sulfate.[13][14]
Troubleshooting Guide: Addressing Variability in Plant Responses
Variability in experimental results is a common challenge. This guide addresses specific issues you might encounter.
Q5: I applied synthetic CEP peptide to my plants, but I don't observe any change in root growth. What could be the reason?
A5: Several factors could contribute to a lack of response. Please consider the following troubleshooting steps:
-
Peptide Quality and Stability:
-
Purity: Ensure the synthetic peptide has high purity. Impurities from the synthesis process can interfere with the experiment.
-
Storage and Handling: Peptides can be sensitive to degradation. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[15]
-
Solubility: Poor solubility can prevent the peptide from being available to the plant. Consider dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting it in your treatment solution.[15]
-
-
Experimental Conditions:
-
Plant Age and Developmental Stage: The responsiveness of plants to hormonal signals can vary with age. Ensure you are using plants at a consistent and appropriate developmental stage for your experiment.
-
Nutrient Status: The expression of endogenous CEP genes and the plant's response to exogenous application are tightly linked to nutrient availability, especially nitrogen.[1][4] Conduct your experiments under defined and consistent nutrient conditions.
-
Growth Medium: The composition of your growth medium (e.g., agar (B569324), hydroponics) can influence peptide availability and root growth. Ensure consistency across experiments.
-
-
Plant Genotype:
-
Receptor Mutants: If you are working with mutant lines, confirm that they are not deficient in the necessary CEP receptors (e.g., cepr1).[7][16]
-
Species and Ecotype Differences: Responsiveness to specific CEP peptides can vary between different plant species and even between ecotypes of the same species.[14]
-
Q6: The inhibitory effect of my CEP peptide on root growth is highly variable between replicates. How can I improve consistency?
A6: Inconsistent results are often due to subtle variations in experimental setup and execution. To improve consistency:
-
Standardize Application Method: Whether you are adding the peptide to agar plates or a hydroponic solution, ensure the final concentration is uniform and the application method is consistent for all replicates.[14][17]
-
Control Environmental Conditions: Maintain consistent light intensity, temperature, and photoperiod, as these factors can influence plant growth and hormone signaling.[5]
-
Increase Sample Size: A larger number of biological replicates can help to account for natural biological variation and provide more robust statistical power.
-
Check for Contamination: Microbial contamination in your growth medium can affect plant health and interfere with experimental results.
Q7: I am observing unexpected or off-target effects in my experiments. What might be the cause?
A7: Unexpected phenotypes can arise from several sources:
-
Peptide Concentration: Use a concentration range appropriate for your system. Very high concentrations can sometimes lead to non-specific or toxic effects. It is advisable to perform a dose-response experiment to determine the optimal concentration.[18][19]
-
Cross-talk with Other Hormone Pathways: CEP signaling is known to interact with other phytohormone pathways, such as cytokinin and auxin.[10][20] The hormonal balance of your plants can influence the outcome of CEP application. For example, CEP signaling can affect rootward auxin transport.[20]
-
Peptide Sequence Specificity: The CEP family has multiple members, and different CEP peptides can have distinct biological activities.[5] Ensure you are using the correct peptide sequence for your intended purpose.
Quantitative Data Summary
The following tables summarize quantitative data from published literature to aid in experimental design.
Table 1: Effective Concentrations of Exogenous CEP Peptides in Arabidopsis thaliana and Medicago truncatula
| Plant Species | Peptide | Concentration | Observed Effect | Reference(s) |
| Arabidopsis thaliana | AtCEP3 | 1 µM | Inhibition of primary root growth | [21] |
| Arabidopsis thaliana | AtCEP5 | 1 µM | Inhibition of lateral root growth | [20] |
| Medicago truncatula | MtCEP1D1 | 100 nM - 1 µM | Enhanced nitrate uptake rate | [12][14] |
| Medicago truncatula | AtCEP1, MtCEP1D1 | 1 µM | Reduction in lateral root number | [12][13] |
Table 2: Time-course of Plant Responses to Exogenous CEP Application
| Plant Species | Peptide | Treatment Duration | Response | Reference(s) |
| Medicago truncatula | MtCEP1 | 48 hours | Enhanced nitrate uptake | [12][14] |
| Arabidopsis thaliana | AtCEP3 | 6-10 days | Inhibition of primary root growth | [21] |
| Medicago truncatula | MtCEP1D1 | 7 days | Reduction in lateral root number | [13] |
Experimental Protocols
Protocol 1: Assay for CEP-mediated Inhibition of Primary Root Growth in Arabidopsis thaliana
-
Peptide Preparation: Prepare a stock solution of the synthetic CEP peptide (e.g., 1 mM in sterile water or 10% DMSO). Store at -80°C.
-
Plating Medium: Prepare half-strength Murashige and Skoog (MS) agar plates. Before pouring, allow the medium to cool to approximately 50-60°C.
-
Peptide Application: Add the CEP peptide stock solution to the molten agar to achieve the desired final concentration (e.g., 1 µM). Also, prepare control plates with the solvent only.
-
Seed Sterilization and Stratification: Surface-sterilize Arabidopsis seeds and stratify them at 4°C for 2-3 days in the dark.
-
Plating and Growth: Sow the seeds on the control and CEP-containing plates. Place the plates vertically in a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.
-
Data Collection: After a defined period (e.g., 6-10 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).[21]
Protocol 2: Nutrient Uptake Assay in Hydroponically Grown Medicago truncatula
-
Plant Growth: Grow Medicago truncatula seedlings in an aerated hydroponic system.[14]
-
Pre-treatment: Transfer plants to a macronutrient-free solution containing the desired concentration of CEP peptide (e.g., 1 µM) for 48 hours.[12][14]
-
Uptake Measurement: Move the pre-treated plants to a fresh solution containing known concentrations of nutrients (e.g., nitrate, phosphate, sulfate) and the same concentration of CEP peptide.
-
Sample Collection: Collect aliquots of the nutrient solution at specific time points (e.g., 0, 4, 8 hours).
-
Analysis: Measure the concentration of the nutrients in the collected samples using ion chromatography.[14]
-
Calculation: Calculate the nutrient depletion rate and normalize it to the root length or weight to determine the specific uptake rate.
Visualizations
Caption: The CEP signaling pathway for nitrogen demand.
Caption: A general workflow for a CEP application experiment.
Caption: A decision tree for troubleshooting CEP experiments.
References
- 1. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Strategies Shaping Plant Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. New role for a CEP peptide and its receptor: complex control of lateral roots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tips and Tricks for Exogenous Application of Synthetic Post-translationally Modified Peptides to Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The CEP5 Peptide Promotes Abiotic Stress Tolerance, As Revealed by Quantitative Proteomics, and Attenuates the AUX/IAA Equilibrium in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The roles of CEP-CEPR1 signalling in controlling root system architecture in Arabidopsis thaliana [openresearch-repository.anu.edu.au]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Method Refinement for Studying CEP-Mediated Long-Distance Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies of C-TERMINALLY ENCODED PEPTIDE (CEP)-mediated long-distance signaling.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
| Issue ID | Question | Potential Cause(s) | Suggested Solution(s) |
| CEP-TS-001 | Inconsistent or no observable phenotype after synthetic CEP peptide treatment. | 1. Peptide Instability/Degradation: Peptides are sensitive to temperature fluctuations, repeated freeze-thaw cycles, and improper storage.[1][2] 2. Incorrect Peptide Concentration or Solubility: Peptides have varying solubility depending on their amino acid sequence. Using an incorrect concentration can lead to precipitation or lack of biological activity. 3. Suboptimal Treatment Conditions: The duration of treatment, plant age, and growth medium composition can influence the plant's response to CEP peptides. 4. Peptide Oxidation: Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation, which can reduce their activity.[1] | 1. Aliquot lyophilized peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. 2. Perform preliminary solubility tests. For hydrophobic peptides, consider using a small amount of an appropriate solvent before diluting in the aqueous medium. Ensure the final solvent concentration does not affect plant growth. 3. Optimize treatment duration and peptide concentration by performing a dose-response curve. Ensure the growth medium pH is stable, as pH can affect peptide activity.[3] 4. Use freshly prepared peptide solutions. For sensitive peptides, degas buffers and consider working in an inert atmosphere to minimize oxidation.[4] |
| CEP-TS-002 | Difficulty in reproducing grafting results for studying long-distance signaling. | 1. Poor Graft Union Formation: Improper alignment of vascular tissues between the scion and rootstock can prevent successful grafting. 2. Adventitious Root Formation: The scion may develop its own roots, bypassing the rootstock and confounding the results of long-distance signaling studies.[5][6][7] 3. Graft Incompatibility: Although less common in intraspecific grafts (e.g., Arabidopsis to Arabidopsis), subtle genetic differences can sometimes lead to poor graft success. 4. Environmental Stress: High humidity and stable temperature are crucial for graft healing. Fluctuations can lead to graft failure. | 1. Use a sharp, clean razor blade for cutting. Ensure a snug fit between the scion and rootstock. Using a supporting collar can improve success rates.[5][6][7] 2. Regularly inspect the graft junction and remove any adventitious roots that may form on the scion.[5][6][7] 3. Use plants of the same ecotype and age for grafting to minimize genetic variability. 4. Maintain high humidity (e.g., by covering the grafted plants with a dome) and a constant temperature during the initial healing period (typically 7-10 days).[8] |
| CEP-TS-003 | Low yield or contamination of xylem sap for peptide analysis. | 1. Phloem Contamination: When collecting xylem sap, there is a risk of contamination from the phloem, which can alter the peptide profile.[9] 2. Low Xylem Pressure: Insufficient root pressure can lead to a low volume of collected sap. 3. Microbial Growth: Collected sap is a nutrient-rich medium susceptible to microbial contamination, which can degrade peptides. | 1. When cutting the stem, rinse the cut surface with MilliQ water and gently wipe it dry to remove any phloem exudate before collecting the xylem sap.[9] 2. Ensure plants are well-watered before sap collection to maximize root pressure. For some species, applying a gentle vacuum to the cut stem can aid in sap collection.[10] 3. Collect sap in sterile tubes and store it immediately at -80°C or process it promptly. Adding protease inhibitors to the collection tube can help prevent peptide degradation. |
| CEP-TS-004 | Failure to detect CEP-receptor interaction. | 1. Low Abundance of Receptors: CEP receptors (CEPRs) are often low-abundance membrane proteins, making them difficult to detect.[11] 2. Non-specific Binding: Fluorescently tagged or labeled peptides may bind non-specifically to other proteins or cellular components. 3. Inappropriate Assay Conditions: The buffer composition, pH, and incubation times can significantly impact the binding affinity and detection of the interaction. | 1. Use techniques suitable for low-abundance proteins, such as co-immunoprecipitation followed by mass spectrometry or in vivo cross-linking methods.[4][12] 2. Include appropriate controls, such as using a labeled scrambled peptide or performing competition assays with an excess of unlabeled CEP peptide to demonstrate binding specificity.[4][12] 3. Optimize assay conditions, including buffer components and incubation parameters, to enhance the specific interaction. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary function of the CEP signaling pathway?
The CEP signaling pathway is a crucial long-distance communication system in plants that primarily regulates nitrogen demand and uptake.[5][13] When a part of the root system experiences nitrogen limitation, CEP peptides are produced and transported via the xylem to the shoot.[5][13] In the shoot, they are perceived by CEP receptors (CEPRs), which triggers a downstream signaling cascade that results in the production of CEPD (CEP Downstream) proteins.[13] These CEPDs then travel down to the entire root system via the phloem, where they enhance the capacity of the roots in nitrogen-rich patches to absorb more nitrate (B79036).[13] This systemic signaling ensures that the plant can efficiently forage for nitrogen in heterogeneous soil environments.
Q2: Besides nitrogen signaling, what are other known roles of CEPs?
Beyond their primary role in nitrogen demand signaling, CEPs are involved in various aspects of plant growth and development, including:
-
Root System Architecture: CEPs can inhibit primary root growth and lateral root development.[14][15][16]
-
Legume Nodulation: In legumes, CEP signaling is involved in regulating the number of symbiotic nodules.
-
Plant Immunity: Recent studies suggest that CEPs can act as phytocytokines, modulating the plant's immune response to pathogens.
-
Abiotic Stress Responses: Some CEP genes are induced by abiotic stresses like drought and salinity, suggesting a role in stress adaptation.[15]
Experimental Design and Protocols
Q3: What are the key considerations when designing a synthetic CEP peptide experiment?
When designing experiments with synthetic CEPs, it is crucial to consider:
-
Peptide Sequence and Purity: Use high-purity (>95%) synthetic peptides with the correct amino acid sequence. Post-translational modifications, such as hydroxylation of proline residues, can be critical for biological activity.
-
Concentration Range: Test a range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal dose for your specific experimental system.[14][17]
-
Control Treatments: Always include a mock treatment (the solvent used to dissolve the peptide) and, if possible, a scrambled or inactive peptide sequence as negative controls.
-
Plant Growth Conditions: Standardize growth conditions (light, temperature, media) as they can significantly influence the plant's response.
Q4: How can I confirm that the observed phenotype is due to long-distance signaling?
Grafting experiments are the gold standard for demonstrating long-distance signaling.[5][6][7] By grafting a shoot of one genotype onto the root system of another (e.g., grafting a wild-type shoot onto a cepr1 mutant root), you can dissect the roles of the shoot and root in the signaling pathway.[18] For example, if a wild-type rootstock can rescue a mutant shoot phenotype, it suggests that a signal is moving from the root to the shoot.[5][6][7]
Data Analysis and Interpretation
Q5: How should I quantify changes in gene expression in response to CEP treatment?
Quantitative real-time PCR (qRT-PCR) is a widely used and reliable method for quantifying changes in gene expression.[19][20][21] Key steps include:
-
RNA Extraction: Isolate high-quality total RNA from your plant tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).[19]
-
qPCR: Perform the qPCR reaction using gene-specific primers for your target genes and one or more stably expressed reference genes for normalization.[22]
-
Data Analysis: Calculate the relative expression levels of your target genes using a method like the ΔΔCt method.[23]
Q6: What are the expected effects of CEP peptides on root architecture?
Exogenous application of CEP peptides typically leads to an inhibition of primary root growth and a reduction in the number and density of lateral roots.[14][15] The magnitude of this effect is dose-dependent.[14] In contrast, mutants lacking functional CEP receptors, such as cepr1, often exhibit a more branched root phenotype.[16]
Quantitative Data Summary
| Parameter | Treatment | Plant Species | Observed Effect | Reference |
| Primary Root Length | 1 µM AtCEP1 | Arabidopsis thaliana | Significant reduction in primary root length. | [24] |
| Lateral Root Number | 1 µM AtCEP1 | Medicago truncatula | ~50% reduction in lateral root number. | [25] |
| Nitrate Uptake Rate | 1 µM AtCEP1 | Arabidopsis thaliana | Significant enhancement of nitrate, phosphate, and sulfate (B86663) uptake. | [25][26][27] |
| Nitrate Uptake Rate | 1 µM MtCEP1D1 | Medicago truncatula | Significant enhancement of nitrate uptake. | [24][25] |
| Gene Expression (NRT2.1) | CEPD1/2 Overexpression | Arabidopsis thaliana | Upregulation of NRT2.1 expression in roots. | [28] |
| Gene Expression (CEPDL2) | Nitrogen Starvation | Arabidopsis thaliana | Increased CEPDL2 transcript levels in shoots. | [28][29] |
Experimental Protocols
Protocol 1: Synthetic CEP Peptide Treatment for Root Phenotyping in Arabidopsis thaliana
-
Peptide Preparation: Dissolve the synthetic CEP peptide in sterile water or a suitable solvent to create a stock solution (e.g., 1 mM). Store aliquots at -20°C.
-
Plate Preparation: Prepare half-strength Murashige and Skoog (MS) agar (B569324) plates. Once the medium has cooled to ~50°C, add the CEP peptide stock solution to achieve the desired final concentration (e.g., 1 µM). Pour the plates and let them solidify.
-
Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and place them on the prepared plates.
-
Incubation: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
Phenotyping: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length and count the number of emerged lateral roots using software like ImageJ.
Protocol 2: Micrografting of Arabidopsis thaliana Seedlings
Adapted from Turnbull et al. (2002)[5][6][7]
-
Seedling Growth: Grow Arabidopsis seedlings on vertical agar plates for 4-5 days until the hypocotyls are of a suitable length for grafting.
-
Grafting Procedure:
-
Under a dissecting microscope, use a sharp razor blade to make a transverse cut through the hypocotyl of both the rootstock and the scion.
-
Carefully place the scion onto the rootstock, ensuring the cut surfaces are in close contact. A small silicone collar can be used to support the graft junction.
-
-
Healing: Transfer the grafted seedlings to a new agar plate and place it in a high-humidity environment for 7-10 days to allow the graft union to heal.
-
Verification: After the healing period, successful grafts will show continued growth of the scion. The integrity of the graft can be verified by using a scion expressing a reporter gene (e.g., GUS) and observing its expression in the rootstock.
Signaling Pathways and Experimental Workflows
Caption: CEP-mediated long-distance signaling pathway for nitrogen demand.
Caption: Experimental workflow for Arabidopsis micrografting.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Frontiers | Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Micrografting techniques for testing long-distance signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.york.ac.uk [pure.york.ac.uk]
- 8. Grafting with Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Convenient Sampling of Xylem Sap from Adult Tree Trunks and Analysis of Its Components [mdpi.com]
- 11. Identification of the CEP1 peptide receptor in Medicago truncatula [openresearch-repository.anu.edu.au]
- 12. A new method to visualize CEP hormone-CEP receptor interactions in vascular tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CEP3 levels affect starvation-related growth responses of the primary root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | C-terminally encoded peptide-like genes are associated with the development of primary root at qRL16.1 in soybean [frontiersin.org]
- 18. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
- 21. youtube.com [youtube.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 26. biorxiv.org [biorxiv.org]
- 27. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Shoot-to-root mobile CEPD-like 2 integrates shoot nitrogen status to systemically regulate nitrate uptake in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Centrosomal Protein (CEP) related transcriptomics data. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your data analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial quality control (QC) steps I should perform for my CEP-related RNA-seq data?
A1: Before diving into differential expression analysis, it's crucial to perform thorough quality control to ensure the reliability of your results. Key QC steps include:
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Adapter Trimming: Remove adapter sequences from your reads using tools like Trimmomatic or Cutadapt.
-
Alignment Quality: After aligning reads to a reference genome, check the alignment statistics. A high percentage of uniquely mapped reads is desirable. Tools like STAR or Hisat2 provide detailed alignment reports.
-
Gene Body Coverage: Assess the uniformity of read coverage across gene bodies. Biases in coverage can affect gene expression quantification.
-
Contamination Check: Screen for potential contaminants, such as mycoplasma or ribosomal RNA, which can skew your results.
Q2: I am not seeing significant differential expression in my CEP genes of interest. What could be the reason?
A2: Several factors can contribute to a lack of significant differential expression:
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Insufficient Sequencing Depth: Low sequencing depth may not provide enough statistical power to detect subtle changes in gene expression, especially for low-abundance transcripts.
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High Biological Variability: High variability between biological replicates can mask true differential expression. It's essential to have a sufficient number of replicates to account for this.
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Inappropriate Normalization Method: The choice of normalization method can significantly impact the results. It is important to select a method that accounts for library size and composition.
-
Subtle Transcriptional Changes: Centrosome loss or amplification might not always lead to dramatic changes in the global transcriptome.[1] The cellular response can be subtle and involve post-transcriptional modifications or changes in protein localization rather than large shifts in mRNA levels.
-
Cell Cycle Confounding Effects: Since CEPs are intrinsically linked to the cell cycle, failing to account for cell cycle stage as a confounding factor can obscure true differential expression.
Q3: How do I choose the right normalization method for my data?
A3: The choice of normalization method is critical for making accurate comparisons between samples. Here is a comparison of common methods:
| Normalization Method | Description | Best For |
| CPM (Counts Per Million) | Counts are scaled by the total number of reads in each library. | Comparing gene expression between replicates of the same condition. |
| RPKM/FPKM (Reads/Fragments Per Kilobase of transcript per Million mapped reads) | Normalizes for both sequencing depth and gene length. | Comparing gene expression levels between genes within the same sample. |
| TPM (Transcripts Per Million) | Similar to RPKM/FPKM but the sum of all TPMs in each sample is the same, making comparisons across samples more stable. | Comparing gene expression levels between samples. |
| TMM (Trimmed Mean of M-values) | Accounts for library size and RNA composition by assuming most genes are not differentially expressed. | Differential expression analysis where there are significant differences in RNA composition between samples. |
| DESeq2 Median of Ratios | Calculates a size factor for each sample based on the median of the ratios of observed counts to a pseudo-reference sample. | Differential expression analysis, particularly robust to outliers. |
Q4: What are batch effects, and how can I correct for them in my CEP transcriptomics data?
A4: Batch effects are technical variations that arise when samples are processed in different batches (e.g., on different days, by different technicians, or with different reagent lots). These can introduce systematic biases and confound biological results.
Detection: Principal Component Analysis (PCA) is a useful tool to visualize the clustering of samples. If samples cluster by batch rather than by biological condition, it's a strong indication of batch effects.
Correction: Several methods can be used to correct for batch effects:
-
Including Batch in the Model: In differential expression analysis tools like DESeq2 and edgeR, you can include the batch as a covariate in the design formula to account for its effect.
-
ComBat: A popular tool that uses an empirical Bayes framework to adjust for batch effects in microarray and RNA-seq data.
-
ComBat-seq: A modification of ComBat specifically designed for RNA-seq count data, which preserves the integer nature of the data.
-
Surrogate Variable Analysis (SVA): Can be used to identify and account for unknown sources of variation in your data, including batch effects.
Troubleshooting Guides
Guide 1: Addressing Cell Cycle Effects in Single-Cell RNA-seq of Centrosome Dynamics
Problem: My single-cell RNA-seq data of cells with perturbed centrosome function is dominated by cell cycle-related gene expression, making it difficult to identify other biological signals.
Solution Workflow:
-
Cell Cycle Scoring:
-
Protocol: Use a list of known cell cycle-related genes to score each cell for its position in the cell cycle (G1, S, G2/M). The CellCycleScoring function in the Seurat R package is a commonly used tool for this.
-
Rationale: This step allows you to visualize the distribution of cell cycle phases across your different experimental conditions.
-
-
Regression of Cell Cycle Effects:
-
Protocol: During the data scaling step of your analysis (e.g., using ScaleData in Seurat), you can regress out the variation associated with the cell cycle scores.
-
Rationale: This helps to remove the cell cycle as a source of variation, allowing you to focus on other biological processes. It is important to note that this should be done with caution, as it could potentially remove biologically relevant signals that are correlated with the cell cycle.
-
-
Alternative: Subsetting and Re-clustering:
-
Protocol: If regression is not sufficient, you can try subsetting the data by cell cycle phase and performing clustering and differential expression analysis within each phase separately.
-
Rationale: This approach can help to identify changes in gene expression that are independent of the cell cycle.
-
Diagram: Cell Cycle Correction Workflow
Guide 2: Pathway Analysis for CEP-Related Transcriptomics
Problem: After identifying differentially expressed genes (DEGs) in my experiment, I want to understand the biological pathways that are affected by CEP dysfunction.
Solution Workflow:
-
Gene Set Enrichment Analysis (GSEA):
-
Protocol: Use a tool like GSEA from the Broad Institute or the fgsea R package. Instead of using a hard threshold for DEGs, GSEA uses the entire ranked list of genes to identify pathways that are significantly enriched at the top or bottom of the list.
-
Rationale: This approach is often more sensitive than over-representation analysis, especially when the expression changes of individual genes are modest.
-
-
Over-Representation Analysis (ORA):
-
Protocol: Use a list of significant DEGs (e.g., based on a p-value and fold-change threshold) as input for a tool like g:Profiler or DAVID. These tools will test for the over-representation of your DEGs in known pathways from databases like KEGG, Reactome, and Gene Ontology (GO).
-
Rationale: ORA is a straightforward method to get a high-level overview of the pathways enriched in your DEG list.
-
-
Interpreting Results:
-
Commonly Enriched Pathways in CEP-related studies:
-
Cell Cycle: As expected, pathways related to mitotic phase transition and sister chromatid segregation are often affected.[2]
-
Oxidative Stress: Centrosome loss can induce significant oxidative stress, leading to the upregulation of genes involved in redox regulation.[3]
-
Immune Function: The tumor microenvironment in cancers with centrosome-related gene dysregulation can show altered immune infiltration.[2]
-
JNK Signaling: Activation of JNK signaling is a common cellular response to mitotic errors associated with centrosome loss.[3]
-
-
Diagram: Pathway Analysis Workflow
Guide 3: Experimental Design for CEP Transcriptomics in Drug Development
Problem: I am designing a transcriptomics experiment to screen for drugs that target CEP-related pathways. What are the key considerations?
Experimental Design Protocol:
-
Clear Hypothesis: Define a clear question. For example, "Does drug X reverse the transcriptional signature associated with CEP290 mutation?"
-
Cell Line/Model Selection: Choose a model system that is relevant to the disease of interest and has a well-characterized CEP-related phenotype.
-
Controls:
-
Negative Control: Vehicle-treated cells.
-
Positive Control: A compound known to modulate centrosome function or a related pathway.
-
Parental/Wild-type Control: To compare against the disease model.
-
-
Biological Replicates: Use a minimum of three biological replicates per condition to ensure statistical power.
-
Dose-Response and Time-Course: Consider including multiple drug concentrations and time points to capture the dynamic transcriptional response.
-
Randomization: Randomize the sample processing order to minimize batch effects.
Table: Example Experimental Design
| Condition | Treatment | Cell Line | Replicates |
| 1 | Vehicle | Wild-type | 3 |
| 2 | Drug X (Low Dose) | Wild-type | 3 |
| 3 | Drug X (High Dose) | Wild-type | 3 |
| 4 | Vehicle | CEP Mutant | 3 |
| 5 | Drug X (Low Dose) | CEP Mutant | 3 |
| 6 | Drug X (High Dose) | CEP Mutant | 3 |
| 7 | Positive Control | CEP Mutant | 3 |
Diagram: Drug Screening Logical Flow
References
- 1. Centrosome loss or amplification does not dramatically perturb global gene expression in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing a prognostic signature and characterizing the tumor microenvironment based on centrosome-related genes in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrosome Loss Triggers a Transcriptional Program To Counter Apoptosis-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of C-terminally Encoded Peptide (CEP) Family Members in Plant Development and Nutrient Signaling
A comprehensive guide for researchers, scientists, and drug development professionals on the differential functions and performance of CEP peptides, supported by experimental data and detailed protocols.
The C-terminally Encoded Peptide (CEP) family comprises a class of small signaling peptides crucial for regulating plant growth, development, and responses to environmental cues, particularly nitrogen availability. These peptides act as hormone-like signals, mediating communication between different plant organs to optimize nutrient uptake and root system architecture. This guide provides a comparative analysis of various CEP family members, summarizing their performance in key biological assays and offering detailed experimental methodologies to facilitate further research and development in this area.
Comparative Performance of CEP Peptides
The bioactivity of different CEP family members varies, influencing their efficacy in regulating root development and nutrient uptake. The following tables summarize quantitative data from comparative studies on key CEP peptides from Arabidopsis thaliana (At) and Medicago truncatula (Mt).
Table 1: Effect of Different CEP Peptides on Lateral Root Development in Medicago truncatula
| Peptide (1 µM) | Mean Number of Lateral Roots | % Reduction Compared to Control | Reference |
| Control | 10.2 | - | [1] |
| AtCEP1 | ~5.1 | ~50% | [1] |
| MtCEP1D1 | ~5.1 | ~50% | [1] |
| MtCEP1D2 | Not statistically significant | - | [1] |
Data from seedlings grown on agar (B569324) plates. The reduction in lateral root number indicates the inhibitory effect of the peptides on lateral root formation.
Table 2: Comparative Effects of CEP Peptides on Nutrient Uptake in Medicago truncatula
| Peptide (1 µM) | Nitrate (B79036) Uptake Rate (µmol/g FW/h) | % Increase Compared to Control | Phosphate and Sulfate Uptake | Reference |
| Control | ~0.8 | - | - | [1] |
| AtCEP1 | ~1.1 | ~37.5% | No significant enhancement | [1] |
| MtCEP1D1 | ~1.4 | ~75% | Significantly enhanced | [1] |
This data highlights the species-specific and domain-specific activity of CEP1 peptides on nutrient uptake, with MtCEP1D1 showing a more potent and broader effect in its native species.
Table 3: Comparative Transcriptomic Response to CEP Peptides in Medicago truncatula Roots
| Peptide Treatment (3 hours) | Number of Differentially Expressed Genes (DEGs) | Reference |
| AtCEP1 | 617 | [1] |
| MtCEP1D2 | 1278 | [1] |
| MtCEP1D1 | 1349 | [1] |
The number of DEGs indicates the extent of the transcriptional reprogramming induced by each peptide, with MtCEP1D1 eliciting the strongest response in Medicago roots.
Table 4: Dose-Dependent Inhibition of Primary Root Growth in Arabidopsis thaliana by Various CEP Peptides
| Peptide | Lowest Effective Concentration for Significant Inhibition (M) | Reference |
| CEP3 | 10⁻⁸ | [2] |
| CEP5 | 10⁻⁷ | [2] |
| CEP9.1 | 10⁻⁶ | [2] |
This table illustrates the varying potencies of different Arabidopsis CEP peptides in inhibiting primary root growth, with CEP3 being the most potent among the tested peptides.
CEP Signaling Pathway
CEP peptides perceive and transduce signals through a well-defined pathway involving receptor kinases and downstream signaling molecules. The perception of CEPs in the roots, often under nitrogen starvation conditions, triggers a systemic signaling cascade that communicates the plant's nitrogen demand to the shoots. This, in turn, leads to the production of shoot-derived signals that travel back to the roots to enhance nitrate uptake.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducible and comparative studies of CEP peptide family members.
Arabidopsis Root Growth Assay with Peptide Treatment
This protocol is used to assess the effect of different CEP peptides on primary root growth and lateral root formation in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar, pH 5.7
-
Synthetic CEP peptides (stock solutions in sterile water)
-
Sterile square petri dishes (100 x 100 mm)
-
Growth chamber (16h light/8h dark photoperiod, 22°C)
Procedure:
-
Surface sterilize Arabidopsis seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.
-
Prepare MS agar plates containing the desired concentrations of synthetic CEP peptides. A control plate with no peptide should be included.
-
Pipette approximately 10-12 seeds in a line on the surface of each agar plate.
-
Seal the plates with microporous tape and place them vertically in a growth chamber.
-
After 7-10 days of growth, scan the plates at high resolution.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software (e.g., ImageJ).
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to compare the different treatments.
Nitrate Uptake Assay in Arabidopsis Seedlings
This assay quantifies the rate of nitrate uptake by Arabidopsis seedlings treated with CEP peptides.
Materials:
-
Arabidopsis thaliana (Col-0) seedlings (10-14 days old)
-
Liquid MS medium (nitrogen-free)
-
KNO₃ solution (e.g., 1 mM)
-
Synthetic CEP peptides
-
24-well plates
-
Spectrophotometer or ion chromatography system
-
Nitrate assay reagents (e.g., salicylic (B10762653) acid method)
Procedure:
-
Grow Arabidopsis seedlings hydroponically or on MS agar plates.
-
Gently transfer seedlings to a 24-well plate containing nitrogen-free liquid MS medium for nitrogen starvation (e.g., 24 hours).
-
Replace the starvation medium with a fresh nitrogen-free medium containing the desired concentration of CEP peptide or a control solution. Incubate for a specified period (e.g., 24-48 hours).
-
To initiate the uptake assay, replace the treatment solution with a known concentration of KNO₃ solution (e.g., 1 mM in nitrogen-free MS).
-
Collect aliquots of the medium at different time points (e.g., 0, 2, 4, 8 hours).
-
Measure the nitrate concentration in the collected aliquots using a colorimetric nitrate assay or ion chromatography.
-
Calculate the rate of nitrate depletion from the medium per seedling or per unit of root fresh weight.
-
Compare the nitrate uptake rates between control and peptide-treated seedlings.
RNA-Seq Analysis of Peptide-Treated Arabidopsis Seedlings
This workflow outlines the steps for analyzing the transcriptomic response of Arabidopsis seedlings to different CEP peptides.
Procedure:
-
Grow Arabidopsis seedlings as described in the root growth assay protocol.
-
Treat seedlings with the desired CEP peptide or a control solution for a specific duration (e.g., 3, 6, or 24 hours).
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Extract total RNA using a commercially available kit, ensuring high quality and integrity.
-
Prepare RNA-seq libraries according to the manufacturer's instructions (e.g., Illumina TruSeq). This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatics analysis as outlined in the workflow diagram above. This includes quality control, read alignment, gene expression quantification, and identification of differentially expressed genes.
-
Conduct functional analysis of the DEGs to identify enriched biological pathways and processes affected by the CEP peptide treatment.
This guide provides a foundational understanding of the comparative performance of CEP peptide family members and the methodologies to study them. The provided data and protocols aim to facilitate further research into the intricate roles of these signaling molecules in plant biology and their potential applications in agriculture and biotechnology.
References
A Comparative Guide to C-Terminally Encoded Peptide (CEP) Signaling in Monocots and Dicots
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Terminally Encoded Peptides (CEPs) are a class of small, secreted peptide hormones that have emerged as critical regulators of plant development, nutrient homeostasis, and environmental responses. The signaling pathway initiated by CEPs plays a pivotal role in orchestrating root system architecture and managing the plant's nutritional status, particularly in response to nitrogen availability.[1] Given the fundamental differences in anatomy and physiology between monocotyledonous and dicotyledonous plants, understanding the conservation and divergence of this signaling pathway is crucial for agricultural and biotechnological applications. This guide provides an objective comparison of CEP signaling in monocots and dicots, supported by experimental data and detailed methodologies.
Comparative Analysis of CEP Signaling Pathways
CEP Signaling in Dicots (e.g., Arabidopsis thaliana, Medicago truncatula)
In dicots, the CEP signaling pathway is a well-characterized systemic circuit that communicates the plant's nitrogen demand from the roots to the shoots and back.[1] Under nitrogen-limiting conditions, CEP genes are expressed in the roots, producing CEP peptides.[1][2] These peptides act as root-derived "N-hunger signals" that travel through the xylem to the shoot.[1]
In the shoot's vascular tissue, CEPs are perceived by Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs), primarily CEP RECEPTOR 1 (CEPR1) and CEPR2.[3] This binding event triggers a downstream signaling cascade, leading to the production of shoot-to-root mobile signals. These signals, identified as CC-type glutaredoxins named CEP DOWNSTREAM 1 (CEPD1) and CEPD2, are translocated via the phloem back to the roots.[1][4] In the roots, CEPD proteins up-regulate the expression and activity of high-affinity nitrate (B79036) transporters, such as NRT2.1, enhancing nitrate uptake in nitrogen-rich patches.[1][4] Beyond nitrogen signaling, the CEP pathway in dicots, particularly legumes, also regulates the formation of symbiotic nodules and inhibits lateral root development.[2][5]
CEP Signaling in Monocots (e.g., Oryza sativa (rice), Zea mays (maize))
The CEP signaling pathway is conserved in monocots, although its downstream components are less defined than in dicots.[1] Monocots possess orthologs of both CEP peptides and CEPR receptors.[6] Exogenous application or overexpression of CEP peptides in rice and maize has been shown to inhibit primary root growth and reduce overall plant height.[5][6] This suggests a conserved role in regulating root system architecture.
While the systemic N-demand signaling circuit involving a shoot-to-root mobile signal has been clearly established in dicots, the identity and role of a direct CEPD ortholog in monocots remain to be fully elucidated. However, monocots do possess a family of CC-type glutaredoxins.[7][8] For example, in rice, the CC-type glutaredoxin OsGRX6 has been shown to influence hormone and nitrogen status, hinting at a potential functional conservation in downstream signaling.[8] CEP-mediated nitrogen uptake has been observed in rice, supporting the pathway's role in nutrient acquisition in monocots as well.[6] Further research is needed to fully map the downstream cascade and the extent to which the systemic signaling mechanism mirrors that of dicots.
Data Presentation
Table 1: Key Signaling Components in Monocots vs. Dicots
| Component | Dicot (Arabidopsis thaliana) | Monocot (Oryza sativa) | Key Differences |
| Peptide Ligands | AtCEP1, AtCEP3, AtCEP5, etc. (12+ members)[3] | OsCEP6.1, other predicted OsCEPs[5][6] | Specific family members and their expression patterns may vary. |
| Receptors | AtCEPR1, AtCEPR2 (LRR-RLKs)[3] | Predicted OsCEPR orthologs | Functional conservation is suggested, but specific receptor-ligand pairings in monocots are less studied. |
| Downstream Signals | AtCEPD1, AtCEPD2 (CC-type glutaredoxins); act as shoot-to-root mobile signals[1][4] | Putative CC-type glutaredoxins (e.g., OsGRX6) exist[8] | A direct, confirmed shoot-to-root CEPD-like mobile signal has not been identified in monocots. |
Table 2: Comparative Physiological Roles of CEP Signaling
| Physiological Role | Dicot (Arabidopsis, Medicago) | Monocot (Oryza sativa, Zea mays) |
| Systemic Nitrogen Demand Signaling | Well-established; CEPs act as root-to-shoot signals to enhance nitrate uptake.[1] | Implicated; CEP signaling promotes nitrogen uptake, but the systemic mechanism is less clear.[6] |
| Root System Architecture | Negatively regulates lateral root number and growth.[1][5] | Inhibits primary root growth.[5][6] |
| Symbiotic Nodulation | Promotes nodule formation in legumes (Medicago).[2][5] | Not applicable. |
| Shoot Development & Yield | Affects seed size and yield.[4] | Overexpression of OsCEP6.1 reduces plant height, panicle length, and grain size.[5] |
Table 3: Quantitative Comparison of Root Phenotypes
| Species | Genotype/Treatment | Phenotype | Quantitative Change | Reference |
| Arabidopsis thaliana (Dicot) | cep3 knockout | Lateral Root Density | Increased | Delay et al., 2013[5] |
| Arabidopsis thaliana (Dicot) | cepr1 mutant | Lateral Root Growth | Reduced | Chapman et al., 2019 |
| Oryza sativa (Monocot) | OsCEP6.1 Overexpression | Primary Root Length | Significantly Reduced | Sui et al., 2016[5][6] |
| Oryza sativa (Monocot) | OsCEP6.1 Overexpression | Seedling Height | Reduced | Sui et al., 2016[5][6] |
| Zea mays (Monocot) | ZmCEP1 application | Root Elongation | Inhibited | Xu et al., 2021 |
Experimental Protocols
Root Growth Inhibition Assay
This protocol is used to assess the bioactivity of CEP peptides on root growth.
Materials:
-
Seeds of the plant species to be tested (e.g., Arabidopsis thaliana, Oryza sativa).
-
Square Petri dishes (120 mm x 120 mm).
-
Growth medium (e.g., 1/2 strength Murashige and Skoog (MS) medium) with 1% sucrose, 0.8% agar (B569324), pH 5.8.
-
Synthesized and purified CEP peptide stock solution (e.g., 1 mM in sterile water).
-
Sterile water or buffer for control treatments.
-
Growth chamber with controlled light and temperature.
-
Scanner and image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize seeds using your standard lab protocol (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes). Aseptically place seeds in a line on the surface of the agar plates.
-
Germination and Pre-growth: Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22-24°C. Allow seeds to germinate and grow for 4-5 days until a primary root is established.
-
Peptide Treatment: Prepare treatment media by adding the CEP peptide stock solution to liquid MS medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Prepare a control medium with an equivalent volume of sterile water.
-
Seedling Transfer: Carefully transfer seedlings of uniform size from the agar plates to 12-well plates containing 4 mL of the respective treatment or control media per well.
-
Incubation: Incubate the seedlings in the liquid media for an additional 2-3 days under the same growth conditions.
-
Phenotyping: Transfer the seedlings back to solid MS plates.[9] Scan the plates using a flatbed scanner.
-
Data Analysis: Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software.[9][10] Calculate the average root length for each treatment and perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significant differences.
Histochemical GUS Assay for Promoter Activity
This protocol is used to visualize the spatial expression pattern of a gene of interest (e.g., a CEP or CEPR gene) by fusing its promoter to the β-glucuronidase (GUS) reporter gene.[11]
Materials:
-
Transgenic plant tissue expressing a Promoter::GUS fusion construct.
-
GUS Staining Solution:
-
100 mM sodium phosphate (B84403) buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM Potassium Ferrocyanide
-
0.5 mM Potassium Ferricyanide
-
0.1% (v/v) Triton X-100
-
1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), dissolved in a small amount of N,N-dimethylformamide.
-
-
Fixation Solution: 90% acetone (B3395972) (ice-cold).
-
Destaining Solution: 70% (v/v) ethanol.
-
Vacuum desiccator.
-
Incubator (37°C).
-
Microscope.
Procedure:
-
Tissue Harvest: Excise the desired plant tissues (e.g., whole seedlings, roots, leaves) and immediately place them in ice-cold 90% acetone for 30-60 minutes for fixation.
-
Washing: Rinse the tissues with 100 mM sodium phosphate buffer (pH 7.0) to remove the acetone.
-
Staining: Submerge the tissues in the GUS staining solution in a microfuge tube or multi-well plate.
-
Vacuum Infiltration: Place the samples under vacuum for 5-15 minutes to ensure the substrate penetrates the tissue.
-
Incubation: Incubate the samples at 37°C. Incubation time can vary from a few hours to overnight, depending on the strength of the promoter. Monitor the development of the blue color.
-
Stopping the Reaction: Stop the staining reaction by removing the staining solution and adding 70% ethanol.
-
Destaining: Destain the tissues by replacing the 70% ethanol solution several times over 1-2 days until chlorophyll (B73375) is completely removed and the blue GUS staining pattern is clearly visible.[12]
-
Visualization: Observe and photograph the staining pattern using a stereomicroscope or a light microscope. The blue precipitate indicates regions of GUS activity and, therefore, promoter activity.[11]
Mandatory Visualizations
CEP Signaling Pathways
Caption: Dicot CEP signaling pathway for systemic nitrogen demand.
Caption: Known components of the CEP signaling pathway in monocots.
Experimental Workflow
Caption: Experimental workflow for the root growth inhibition assay.
Conclusion
The CEP signaling pathway represents a conserved mechanism across monocots and dicots for regulating root development and nutrient uptake. The core components—CEP peptides and CEPR receptors—are present in both lineages, and their role in modulating root architecture is a shared feature. However, significant differences exist, particularly in the downstream signaling cascade. The well-defined systemic loop in dicots, involving CEPD glutaredoxins as shoot-to-root messengers, is a key feature that is not yet fully characterized in monocots. Furthermore, specialized roles, such as the regulation of nodulation in legumes, highlight the evolutionary adaptation of this pathway.
Future research should focus on identifying the downstream players in the monocot CEP pathway, including potential CEPD-like mobile signals, and elucidating their precise mechanisms of action. A deeper understanding of these differences and similarities will be instrumental in developing strategies to optimize root systems and improve nutrient use efficiency in a wide range of agriculturally important crops.
References
- 1. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new method to visualize CEP hormone-CEP receptor interactions in vascular tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Redox-inactive CC-type glutaredoxins interfere with TGA transcription factor–dependent repression of target promoters in roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Root growth inhibition assay [bio-protocol.org]
- 10. academic.oup.com [academic.oup.com]
- 11. GUS reporter system - Wikipedia [en.wikipedia.org]
- 12. ableweb.org [ableweb.org]
Validating CEP Gene Targets: A Comparative Guide to Transcriptomic Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of novel gene targets is a critical step in the therapeutic pipeline. This guide provides a comprehensive comparison of transcriptomic analysis, specifically RNA sequencing (RNA-seq), with other widely used gene validation techniques for Centrosomal Protein (CEP) gene targets. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate validation strategy.
The identification and validation of disease-associated genes are paramount for the development of targeted therapies. Centrosomal proteins (CEPs) represent a family of proteins with diverse cellular functions, and their dysregulation has been implicated in various diseases. Validating a CEP gene as a therapeutic target requires robust methodologies to understand its functional role and downstream effects. Transcriptomic analysis, through RNA-seq, offers a powerful, unbiased, and genome-wide approach to elucidate the molecular consequences of CEP gene modulation.
Transcriptomic Validation of a CEP Gene Target: A Case Study
A study by Guan et al. (2021) investigated the transcriptomic response of Medicago truncatula roots to treatment with a synthetic C-TERMINALLY ENCODED PEPTIDE 1 (CEP1). This study serves as a practical example of how transcriptomic analysis can be employed to validate the downstream targets of CEP signaling.
Data Presentation: Differentially Expressed Genes (DEGs) in M. truncatula Roots Upon CEP1 Peptide Treatment
The following table summarizes the number of differentially expressed genes identified through RNA-seq analysis of M. truncatula roots treated with different CEP1 peptide variants.
| Treatment | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| MtCEP1D1 | 1,349 | 1,117 | 2,466 |
| MtCEP1D2 | 1,278 | 871 | 2,149 |
| AtCEP1 | 617 | 482 | 1,099 |
Data extracted from Guan, et al. (2021). Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for transcriptomic analysis via RNA-seq and two alternative gene target validation methods.
Transcriptomic Analysis via RNA-Seq
This protocol outlines the key steps for validating a CEP gene target using RNA-seq, based on the methodology from Guan et al. (2021) and general best practices.
Objective: To identify genome-wide transcriptional changes following the modulation of a CEP gene or its signaling pathway.
Methodology:
-
Experimental Treatment: Treat the biological system of interest (e.g., cell culture, model organism) with a modulator of the CEP gene or pathway. This could be a synthetic CEP peptide, a small molecule inhibitor, or genetic perturbation (e.g., overexpression or knockdown of the CEP gene). Include appropriate control groups (e.g., vehicle treatment, non-targeting siRNA).
-
RNA Extraction: Isolate total RNA from the treated and control samples using a suitable RNA extraction kit, ensuring high purity and integrity of the RNA.
-
Library Preparation:
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the cDNA library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.[1]
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq.[1]
-
Differential Expression Analysis: Identify differentially expressed genes between the treated and control groups using statistical packages such as DESeq2 or edgeR.[1][2] These tools normalize the count data and perform statistical tests to determine significant changes in gene expression.[1][2]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG) on the list of DEGs to identify enriched biological processes and signaling pathways.
-
Alternative Method 1: CRISPR-Cas9 Mediated Gene Knockout and Validation
Objective: To validate the function of a CEP gene by creating a permanent loss-of-function mutation and observing the phenotypic and molecular consequences.
Methodology:
-
Guide RNA (gRNA) Design and Cloning: Design two or more gRNAs targeting a critical exon of the CEP gene using online design tools. Clone the gRNAs into a Cas9 expression vector.[3]
-
Transfection/Transformation: Introduce the Cas9/gRNA construct into the target cells or organism.
-
Selection and Clonal Isolation: Select for successfully transfected/transformed cells and isolate single clones.
-
Genotypic Validation:
-
Extract genomic DNA from the isolated clones.
-
PCR amplify the target region of the CEP gene.
-
Sequence the PCR products (Sanger or next-generation sequencing) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation and a premature stop codon.
-
-
Phenotypic and Molecular Validation:
-
Assess for the expected phenotypic changes resulting from the loss of the CEP gene function.
-
Confirm the absence of the CEP protein using Western blotting.
-
Analyze the expression of downstream target genes (identified from transcriptomic data or literature) using quantitative real-time PCR (qPCR) or RNA-seq.
-
Alternative Method 2: siRNA-mediated Gene Knockdown and qPCR Validation
Objective: To transiently silence the expression of a CEP gene and validate its role in regulating downstream targets.[4]
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the CEP gene. Include a non-targeting control siRNA.
-
Transfection: Transfect the siRNAs into the target cells using a suitable transfection reagent. Optimize transfection conditions to achieve high knockdown efficiency with minimal cytotoxicity.
-
RNA Extraction and cDNA Synthesis: At a predetermined time point post-transfection (e.g., 48-72 hours), extract total RNA from the cells and synthesize cDNA.[5]
-
Quantitative Real-Time PCR (qPCR):
-
Design qPCR primers for the target CEP gene and one or more downstream target genes. Also, design primers for a stable housekeeping gene for normalization.
-
Perform qPCR to quantify the relative mRNA levels of the CEP gene (to confirm knockdown) and the downstream target genes.[5]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant reduction in the CEP mRNA level confirms successful knockdown, and changes in the expression of downstream targets validate the regulatory role of the CEP gene.
Comparison of Gene Target Validation Methods
| Feature | Transcriptomic Analysis (RNA-Seq) | CRISPR-Cas9 Knockout | siRNA Knockdown & qPCR |
| Principle | Genome-wide quantification of mRNA levels. | Permanent gene disruption at the DNA level. | Transient silencing of mRNA. |
| Output | Unbiased, comprehensive list of differentially expressed genes and pathways. | Phenotypic changes, absence of protein, changes in specific downstream markers. | Relative quantification of a few pre-selected target genes. |
| Throughput | High (whole transcriptome). | Low (gene-by-gene). | Low to medium (gene-by-gene). |
| Discovery Potential | High (identifies novel downstream targets and pathways). | Low (confirmatory). | Low (confirmatory). |
| Time & Cost | High. | High (cell line development can be lengthy). | Moderate. |
| Off-target Effects | Not applicable for the analysis itself, but the perturbation method can have off-targets. | Potential for off-target cleavage by Cas9.[6] | Potential for off-target mRNA silencing.[6] |
| Best For | Initial target validation, hypothesis generation, understanding mechanism of action. | Definitive loss-of-function studies, creating stable disease models. | Rapid, transient validation of gene function and downstream effects. |
Visualizing the Validation Workflow and Pathways
References
- 1. Differential gene expression analysis | Functional genomics II [ebi.ac.uk]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qiagen.com [qiagen.com]
- 5. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Diversity of CEP Peptide Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between C-TERMINALLY ENCODED PEPTIDE (CEP) isoforms is critical for harnessing their potential in agricultural and therapeutic applications. This guide provides a comprehensive comparison of the biological effects of various CEP peptide isoforms, supported by experimental data and detailed protocols.
CEP peptides are a class of signaling molecules that play pivotal roles in plant development, nutrient uptake, and stress responses. Different isoforms of these peptides, arising from genetic variations and post-translational modifications, exhibit distinct biological activities. This guide delves into these differences, offering a clear comparison of their effects on key physiological processes.
Comparative Analysis of CEP Isoform Activity
The biological potency of CEP peptides is significantly influenced by their amino acid sequence and post-translational modifications, particularly the hydroxylation of proline residues.[1][2] Different isoforms from various plant species, such as Arabidopsis thaliana (At), Medicago truncatula (Mt), and Manihot esculenta (Me), have been shown to elicit diverse physiological responses.
Nutrient Uptake
CEP peptides are key regulators of nutrient uptake, particularly nitrate (B79036). However, the extent of their influence varies between isoforms. For instance, in Medicago truncatula, the native MtCEP1D1 peptide demonstrates a more potent effect on enhancing nitrate, phosphate, and sulfate (B86663) uptake compared to the Arabidopsis ortholog, AtCEP1.[3][4]
| Peptide Isoform | Plant Species | Nutrient | Effect on Uptake Rate | Concentration | Reference |
| AtCEP1 | Arabidopsis thaliana | Nitrate | Significant enhancement | 1 µM | [3] |
| Phosphate | Significant enhancement | 1 µM | [3] | ||
| Sulfate | Significant enhancement | 1 µM | [3] | ||
| MtCEP1D1 | Medicago truncatula | Nitrate | Significant enhancement (greater than AtCEP1) | 1 µM | [4] |
| Phosphate | Significant enhancement | 1 µM | [4] | ||
| Sulfate | Enhancement | 1 µM | [4] | ||
| AtCEP1 | Medicago truncatula | Nitrate | Significant enhancement | 1 µM | [4] |
| Phosphate | No significant enhancement | 1 µM | [4] | ||
| Sulfate | No significant enhancement | 1 µM | [4] | ||
| MeCEP6 | Manihot esculenta (Cassava) | Nitrate | Enhanced nitrate utilization efficiency under low nitrate conditions | 1 µM | [5] |
Table 1: Comparative Effects of CEP Isoforms on Nutrient Uptake. This table summarizes the differential effects of various CEP peptide isoforms on the uptake of key nutrients in different plant species.
Root Development
CEP peptides are known to modulate root system architecture, primarily by inhibiting lateral root development. The specific effects, however, are isoform-dependent and influenced by post-translational modifications. In Medicago truncatula, different hydroxylated forms of MtCEP1 peptides exhibit varied impacts on lateral root emergence and nodule formation.[6][7] The D1:HyP4,11 isoform, for example, shows the strongest inhibition of lateral root emergence.[6]
| Peptide Isoform | Plant Species | Effect on Lateral Root Development | Concentration | Reference |
| MtCEP1D1:HyP4,11 | Medicago truncatula | Strongest inhibition of lateral root emergence | Not specified | [6] |
| MtCEP1D2:HyP11 | Medicago truncatula | Increased number of non-emerged lateral root primordia | Not specified | [6] |
| Various MtCEP1 peptides | Medicago truncatula | Inhibition of emerged lateral root number | Not specified | [8] |
Table 2: Comparative Effects of CEP Isoforms on Root Development. This table highlights the distinct roles of different MtCEP1 isoforms in regulating lateral root formation in Medicago truncatula.
The CEP Signaling Pathway
The perception and transduction of CEP signals involve a cascade of molecular events, initiating from the binding of CEP peptides to their cognate receptors at the cell surface and culminating in changes in gene expression that modulate physiological responses.
The signaling pathway begins with the production of CEP peptides in the roots, often in response to nitrogen deficiency.[4] These peptides can then travel through the xylem to the shoot, where they are perceived by Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) known as CEP Receptors (CEPRs), such as CEPR1 and CEPR2.[9][10][11] This binding event in the shoot triggers the expression of CEPD (CEP Downstream) genes, which encode phloem-mobile polypeptides.[9][12][13] These CEPD molecules then travel back down to the roots via the phloem, where they regulate the expression and activity of nitrate transporters, such as NRT2.1, thereby enhancing nitrate uptake.[12][13] The pathway also involves a phosphatase called CEPH, which activates NRT2.1 through dephosphorylation.[12][13]
CEP Signaling Pathway. This diagram illustrates the systemic signaling pathway initiated by CEP peptides in response to nitrogen deficiency, leading to enhanced nitrate uptake in the roots.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Nutrient Uptake Assay Using a Hydroponic System
This protocol describes a method for measuring the effect of CEP peptides on the depletion rates of various nutrients from a liquid medium using ion chromatography.[14]
Experimental Workflow:
Nutrient Uptake Assay Workflow. This diagram outlines the key steps for assessing the impact of CEP peptides on nutrient uptake using a hydroponic system.
Detailed Steps:
-
Plant Growth: Grow seedlings (e.g., Medicago truncatula) in an aerated hydroponic system with a complete nutrient solution.
-
Peptide Treatment: After a period of growth (e.g., 11 days), transfer the plants to a macronutrient-free solution containing the synthetic CEP peptide of interest (e.g., 1 µM) or a control solution for 48 hours.
-
Nutrient Uptake Measurement: Move individual plants to separate chambers containing a fresh nutrient solution with known initial concentrations of various ions.
-
Sample Collection: Collect aliquots of the nutrient solution from each chamber at specific time points (e.g., every 2 hours for 8 hours).
-
Ion Analysis: Determine the concentration of nutrients in the collected samples using ion chromatography.
-
Calculation of Uptake Rate: Calculate the rate of nutrient depletion from the solution over time, and normalize it to a relevant plant parameter such as root length or dry weight.
Root Growth Assay on Agar (B569324) Plates
This method is used to quantify the effects of different CEP peptide isoforms on primary and lateral root growth.
Detailed Steps:
-
Plate Preparation: Prepare square petri dishes with a suitable growth medium (e.g., half-strength Murashige and Skoog medium) supplemented with various concentrations of the synthetic CEP peptides to be tested.
-
Seed Sterilization and Plating: Surface-sterilize seeds and place them on the agar plates.
-
Vertical Incubation: Place the plates vertically in a growth chamber to allow for root growth along the surface of the agar.
-
Root Measurement: After a specific growth period (e.g., 7-14 days), scan the plates and use image analysis software to measure primary root length and the number and length of lateral roots.
-
Data Analysis: Compare the root parameters of peptide-treated plants to those of control plants to determine the effect of each CEP isoform.
Competitive Receptor-Binding Assay
This assay is used to determine the binding affinity of different CEP peptide isoforms to their receptors. This protocol is a generalized approach and may require optimization for specific receptor-peptide pairs.
Detailed Steps:
-
Membrane Preparation: Isolate microsomes containing the CEP receptors from plant tissues or from a heterologous expression system.
-
Radiolabeled Ligand: Use a radiolabeled version of a known high-affinity CEP peptide (the "tracer").
-
Competition: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled tracer and increasing concentrations of the unlabeled CEP isoform to be tested (the "competitor").
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioactivity from the unbound radioactivity, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the tracer against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the tracer). The binding affinity (Ki) can then be calculated from the IC50 value.
Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the changes in the expression of target genes (e.g., NRT2.1, CEPDs) in response to treatment with different CEP peptide isoforms.[15]
Detailed Steps:
-
Plant Treatment: Treat plants (e.g., seedlings grown in liquid culture or on agar plates) with the desired concentrations of CEP peptide isoforms for a specific duration.
-
RNA Extraction: Harvest the relevant tissues (e.g., roots or shoots) and extract total RNA using a suitable method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes and one or more stably expressed reference genes.
-
Data Analysis: Calculate the relative expression levels of the target genes in the peptide-treated samples compared to the control samples using a method such as the 2-ΔΔCt method.[16]
By providing a clear comparison of the functional diversity of CEP peptide isoforms and detailed experimental protocols, this guide aims to empower researchers to further explore the intricate roles of these signaling molecules and to accelerate their application in crop improvement and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Proline Hydroxylation in Cell Wall Proteins: Is It Yet Possible to Define Rules? [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A C-Terminally Encoded Peptide, MeCEP6, Promotes Nitrate Uptake in Cassava Roots | MDPI [mdpi.com]
- 6. Novel MtCEP1 peptides produced in vivo differentially regulate root development in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel MtCEP1 peptides produced in vivo differentially regulate root development in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. CEPR2 perceives group II CEPs to regulate cell surface receptor-mediated immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
Cross-Species Activity of CEP Peptides in Plants: A Comparative Guide
Researchers are increasingly exploring the conserved roles of signaling peptides across different plant species. Among these, the C-TERMINALLY ENCODED PEPTIDE (CEP) family has emerged as a key regulator of root system architecture and nutrient uptake. This guide provides a comparative analysis of the cross-species activity of CEP peptides, supported by experimental data, to aid researchers in understanding their functional conservation and potential applications in agriculture.
Quantitative Comparison of CEP Peptide Activity
The cross-species functionality of CEP peptides is evident in their ability to elicit physiological responses in plants other than their species of origin. Experimental data demonstrates that CEP peptides from Arabidopsis thaliana (AtCEP1) and Medicago truncatula (MtCEP1) can influence nutrient uptake and root development in both species.
| Plant Species | Peptide Treatment (1 µM) | Nitrate (B79036) (NO₃⁻) Uptake Rate (% Change vs. Control) | Phosphate (B84403) (PO₄³⁻) Uptake Rate (% Change vs. Control) | Sulfate (B86663) (SO₄²⁻) Uptake Rate (% Change vs. Control) | Lateral Root Number (% Change vs. Control) |
| Arabidopsis thaliana | AtCEP1 | Data not available | Data not available | Data not available | Data not available |
| Arabidopsis thaliana | MtCEP1 | Data not available | Data not available | Data not available | Data not available |
| Medicago truncatula | AtCEP1 | ~ +70%[1] | No significant change[2] | No significant change[2] | ~ -50%[1][2] |
| Medicago truncatula | MtCEP1 D1 | ~ +140%[1] | Significant increase[2] | Significant increase[2] | ~ -50%[1][2] |
Table 1: Cross-species effects of AtCEP1 and MtCEP1 peptides on nutrient uptake and lateral root number in Arabidopsis thaliana and Medicago truncatula. The application of both AtCEP1 and MtCEP1 peptides significantly enhances nitrate uptake in M. truncatula.[1] MtCEP1 also boosts phosphate and sulfate uptake in its native species.[2] Both peptides lead to a significant reduction in the number of lateral roots in M. truncatula.[1][2] While it is known that MtCEP1 can inhibit primary root growth in Arabidopsis, specific quantitative data for a direct comparison was not available in the reviewed literature.[3]
CEP Peptide Signaling Pathway
The perception and transduction of the CEP signal are mediated by a conserved signaling pathway. In the root, under nitrogen-limiting conditions, CEP genes are transcribed and the resulting CEP peptides are transported through the xylem to the shoot. In the shoot, CEP peptides are recognized by CEP RECEPTOR 1 (CEPR1) or its orthologs like COMPACT ROOT ARCHITECTURE 2 (CRA2) in Medicago. This binding event triggers a downstream signaling cascade, leading to the production of CEPD (CEP DOWNSTREAM) glutaredoxins. These CEPDs then move down to the roots via the phloem, where they regulate the expression of nitrate transporters and influence root development.[4][5][6]
Figure 1: CEP Peptide Signaling Pathway. This diagram illustrates the systemic signaling pathway of CEP peptides from the root to the shoot and back to the root, regulating nitrogen uptake and root development.
Experimental Protocols
Root Growth Assay on Agar (B569324) Plates
This protocol is adapted from methodologies used to assess the effect of peptides on root system architecture.[7]
1. Seed Sterilization and Stratification:
-
Surface sterilize Arabidopsis thaliana or Medicago truncatula seeds. For Arabidopsis, use 70% ethanol (B145695) for 1 minute followed by 1% sodium hypochlorite (B82951) with a drop of Triton X-100 for 10 minutes. For Medicago truncatula, scarify seeds with sandpaper before sterilization.
-
Rinse seeds thoroughly with sterile deionized water (4-5 times).
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.
2. Plate Preparation:
-
Prepare half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and solidified with 0.8% agar. Adjust the pH to 5.7.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the synthetic CEP peptide (e.g., AtCEP1 or MtCEP1) to the desired final concentration (e.g., 1 µM). For control plates, add an equivalent volume of the solvent used to dissolve the peptide (usually sterile water).
-
Pour the medium into square petri plates (120x120 mm) and let them solidify in a sterile environment.
3. Plating and Growth Conditions:
-
Pipette individual seeds in a line onto the surface of the agar plates, approximately 1-2 cm from the top edge.
-
Seal the plates with breathable tape (e.g., Micropore™).
-
Place the plates vertically in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
4. Data Acquisition and Analysis:
-
After a set growth period (e.g., 7-10 days), scan the plates using a flatbed scanner at high resolution.
-
Measure the primary root length and count the number of emerged lateral roots using image analysis software such as ImageJ or specialized root analysis software like EZ-Rhizo.
-
Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences between treatments.
Figure 2: Root Growth Assay Workflow. This diagram outlines the key steps for conducting a root growth assay on agar plates to quantify the effects of CEP peptides.
Nutrient Uptake Analysis in Hydroponics
This protocol is based on the method described by Roy et al. (2021).[2]
1. Plant Growth:
-
Germinate and grow seedlings of Arabidopsis thaliana or Medicago truncatula in a hydroponic system with a complete nutrient solution.
-
For Medicago truncatula, seeds are scarified, sterilized, and germinated on water agar plates before being transferred to the hydroponic setup.
-
Grow plants for a sufficient period to develop a healthy root system (e.g., 11 days for Medicago truncatula).
2. Nutrient Deprivation and Peptide Treatment:
-
Transfer the plants to a nutrient-free solution for a period of time (e.g., 48 hours) to induce nutrient starvation.
-
Following the deprivation period, move the plants to a solution containing the synthetic CEP peptide at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 48 hours). Control plants are moved to a solution without the peptide.
3. Nutrient Uptake Measurement:
-
After the peptide treatment, transfer the plants to a fresh hydroponic solution containing a known concentration of the nutrients to be measured (e.g., nitrate, phosphate, sulfate).
-
Collect aliquots of the nutrient solution at regular intervals (e.g., every 2 hours for 8 hours).
-
Analyze the concentration of the nutrients in the collected samples using ion chromatography.
4. Data Analysis:
-
Calculate the rate of nutrient depletion from the solution over time for each plant.
-
Normalize the uptake rate by the total root length or root dry weight of each plant to obtain the specific nutrient uptake rate.
-
Compare the specific nutrient uptake rates between the peptide-treated and control plants using appropriate statistical tests.
Figure 3: Nutrient Uptake Analysis Workflow. This flowchart details the procedure for measuring the impact of CEP peptides on nutrient uptake rates using a hydroponic system.
Conclusion
References
- 1. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Plate assay for quantification of Root System Architecture of Arabidopsis seedlings [protocols.io]
Comparative Analysis of C-TERMINALLY ENCODED PEPTIDE (CEP) Function in Arabidopsis thaliana and Medicago truncatula
A Comprehensive Guide for Researchers
C-TERMINALLY ENCODED PEPTIDE (CEP) hormones are crucial signaling molecules that regulate plant development and nutrient homeostasis. This guide provides a comparative overview of CEP function in the model non-leguminous plant Arabidopsis thaliana and the model legume Medicago truncatula, highlighting both conserved and divergent roles. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the intricacies of CEP signaling.
I. Core Functions and Comparative Overview
In both Arabidopsis and Medicago, CEPs are key players in regulating root system architecture in response to nitrogen availability.[1] However, in Medicago, CEPs have an additional, specialized role in regulating symbiotic nodulation, a process not present in Arabidopsis.[2][3]
Key Similarities:
-
Negative Regulation of Root Development: In both species, exogenous application of CEP peptides or overexpression of CEP genes generally leads to an inhibition of primary and lateral root growth.[4][5]
-
Systemic Nitrogen Demand Signaling: CEPs act as root-derived signals that move to the shoot to signal nitrogen demand.[1]
Key Differences:
-
Symbiotic Nodulation: In Medicago, specific CEPs, such as MtCEP1 and SymCEP7, positively regulate the formation of nitrogen-fixing nodules in response to rhizobial infection.[5][6][7] This function is absent in Arabidopsis.
-
Receptor Specificity and Downstream Pathways: While the CEP receptors in both species are related, they activate distinct downstream pathways, particularly in the context of nodulation in Medicago.[8]
II. Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the comparative effects of CEPs on key developmental processes in Arabidopsis and Medicago.
Table 1: Effect of CEP Peptides on Root Development
| Species | Treatment | Parameter | Effect | Reference |
| Arabidopsis thaliana | Exogenous AtCEP1 | Primary Root Length | Inhibition | [9] |
| Exogenous AtCEP3 | Primary Root Length | Inhibition | [4] | |
| Exogenous AtCEP1 | Lateral Root Number | Reduction | [10] | |
| cep3 mutant | Primary Root Length | Increased growth under N starvation | [1][4] | |
| Medicago truncatula | Overexpression of MtCEP1 | Primary Root Length | Unaffected | [5] |
| Exogenous MtCEP1 | Lateral Root Number | Significant reduction (~50%) | [5][10] | |
| cra2 mutant | Lateral Root Density | Increased | [1] | |
| Exogenous SymCEP7 (shoot-applied) | Lateral Root Number | Not compromised | [6][7] |
Table 2: Role of CEPs in Symbiotic Nodulation in Medicago truncatula
| Treatment/Genotype | Parameter | Effect | Reference |
| Overexpression of MtCEP1 | Nodule Number | Promotion | [5] |
| Exogenous MtCEP1 | Nodule Number | Increase | [8] |
| Exogenous SymCEP7 (shoot-applied) | Nodule Number | Promotion | [6][7] |
| cra2 mutant | Nodule Number | Reduced | [11] |
III. Signaling Pathways
CEP peptides are perceived by cell surface receptors, initiating a signaling cascade that modulates gene expression and downstream physiological responses.
In Arabidopsis thaliana, CEPs produced in the roots in response to nitrogen starvation travel through the xylem to the shoot.[1] There, they are perceived by the CEP RECEPTOR 1 (CEPR1) and CEPR2.[12] This perception triggers the expression of CEP DOWNSTREAM (CEPD) genes, which encode mobile glutaredoxins that move back to the roots via the phloem to regulate nitrate (B79036) transporters.[1] The CEP-CEPR1 pathway also interacts with auxin and cytokinin signaling to control root system architecture.[13][14]
Figure 1: CEP signaling pathway in Arabidopsis thaliana under nitrogen limitation.
In Medicago truncatula, the CEP signaling pathway shares similarities with Arabidopsis in regulating nitrogen uptake and lateral root development. However, it has an additional, crucial role in symbiosis. Under low nitrogen conditions, rhizobia-induced MtCEPs are transported to the shoot and perceived by the receptor kinase COMPACT ROOT ARCHITECTURE 2 (CRA2), a homolog of AtCEPR1.[2][8][11] This shoot-level perception triggers a systemic signal, involving miR2111, that travels back to the root to promote nodule formation.[6][12] The MtCEP1/MtCRA2 pathway also interacts with ethylene (B1197577) and auxin signaling to balance root growth and nodulation.[15][16]
References
- 1. academic.oup.com [academic.oup.com]
- 2. A CEP Peptide Receptor-Like Kinase Regulates Auxin Biosynthesis and Ethylene Signaling to Coordinate Root Growth and Symbiotic Nodulation in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The roles of C-TERMINALLY ENCODED PEPTIDES in Arabidopsis root development [openresearch-repository.anu.edu.au]
- 5. academic.oup.com [academic.oup.com]
- 6. The Medicago SymCEP7 hormone increases nodule number via shoots without compromising lateral root number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Medicago SymCEP7 hormone increases nodule number via shoots without compromising lateral root number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CEP13, CEP14, and CEP15 peptides inhibit root development and de novo shoot regeneration in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | A Snapshot of Functional Genetic Studies in Medicago truncatula [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The roles of CEP-CEPR1 signalling in controlling root system architecture in Arabidopsis thaliana [openresearch-repository.anu.edu.au]
- 14. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A CEP Peptide Receptor-Like Kinase Regulates Auxin Biosynthesis and Ethylene Signaling to Coordinate Root Growth and Symbiotic Nodulation in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Validating the Interaction Between CEP Peptides and the CEPR1 Receptor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating the interaction between C-terminally Encoded Peptides (CEPs) and their cognate receptor, CEP Receptor 1 (CEPR1), is fundamental to understanding its role in plant physiology and for potential applications in crop improvement. This guide provides a comparative overview of key experimental approaches to confirm and quantify this critical peptide-receptor interaction, complete with experimental data, detailed protocols, and visual workflows.
The CEP-CEPR1 signaling module is a crucial pathway in plants, regulating a wide array of developmental and physiological processes. These include the control of root system architecture, systemic nitrogen demand signaling, and seed yield. CEP peptides, a family of small signaling molecules, are perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) CEPR1. The validation of this interaction is the first step in dissecting the downstream signaling cascade and its physiological outputs.
Comparative Analysis of Validation Methods
Several orthogonal experimental approaches can be employed to validate the CEP-CEPR1 interaction. Each method offers distinct advantages and provides different types of evidence, from direct physical binding to physiological responses.
| Experimental Approach | Principle | Quantitative Data | Advantages | Limitations |
| In Vivo Cross-linking and Co-immunoprecipitation | Covalently linking the CEP peptide to the CEPR1 receptor in living plant tissue, followed by immunoprecipitation of the receptor and identification of the cross-linked peptide by mass spectrometry. | Identification of interacting partners. | Demonstrates direct interaction in a native cellular context. | Technically challenging; may not provide precise binding affinity. |
| Competitive Radioligand Binding Assay | Measures the ability of unlabeled CEP peptides to compete with a radiolabeled version for binding to the CEPR1 receptor, typically in isolated membrane fractions. | Dissociation constant (Kd), IC50. | Provides quantitative measure of binding affinity. | Requires synthesis of a radiolabeled ligand; performed in vitro. |
| Root Growth Inhibition Assay | Measures the dose-dependent effect of exogenously applied synthetic CEP peptides on primary root growth of seedlings. | Half-maximal effective concentration (EC50). | Simple and robust in vivo bioassay for functional interaction. | Indirect measure of interaction; can be influenced by downstream signaling events. |
| Downstream Signaling Activation Assay (qRT-PCR) | Quantifies the change in expression of known downstream target genes, such as CEPD1 and CEPD2, in response to CEP peptide treatment. | Fold change in gene expression. | Confirms activation of the signaling pathway downstream of receptor binding. | Indirect; does not measure direct binding. |
Experimental Protocols
In Vivo Cross-linking and Immuno-Precipitation (CLIP)
This method provides strong evidence for a direct interaction within the plant.
Protocol:
-
Plant Material: Grow Arabidopsis thaliana seedlings (wild-type and cepr1 mutant as a negative control) in liquid culture.
-
In Vivo Cross-linking: Treat seedlings with a membrane-permeable cross-linker (e.g., disuccinimidyl suberate (B1241622) - DSS) to covalently link interacting proteins.
-
Protein Extraction: Isolate total protein from the cross-linked seedlings under denaturing conditions.
-
Immunoprecipitation: Incubate the protein extract with antibodies specific to CEPR1 (or a tag if using a tagged CEPR1 line) coupled to magnetic beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Cross-link Reversal: Elute the protein complexes and reverse the cross-linking.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify peptides from CEP proteins that were co-immunoprecipitated with CEPR1.
Root Growth Inhibition Assay
A fundamental bioassay to assess the functional consequence of the CEP-CEPR1 interaction.
Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (wild-type and cepr1 mutant) and plate them on Murashige and Skoog (MS) agar (B569324) plates.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days and then transfer to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
-
Peptide Treatment: After 4-5 days, transfer seedlings to fresh MS plates supplemented with a range of synthetic CEP peptide concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) or a mock control.
-
Growth Measurement: After an additional 5-7 days of growth, measure the length of the primary root.
-
Data Analysis: Plot the primary root length against the logarithm of the CEP peptide concentration to determine the EC50 value. A dose-dependent inhibition of root growth in wild-type but not in cepr1 mutants validates the functional interaction.[1][2][3]
Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression
This assay confirms that the binding of a CEP peptide to CEPR1 activates the downstream signaling pathway.
Protocol:
-
Seedling Treatment: Grow Arabidopsis thaliana seedlings in liquid MS medium for 7-10 days. Treat the seedlings with a specific concentration of a synthetic CEP peptide (e.g., 1 µM) or a mock control for a defined period (e.g., 3-6 hours).
-
RNA Extraction and cDNA Synthesis: Harvest the seedlings, freeze them in liquid nitrogen, and extract total RNA. Synthesize first-strand cDNA from the RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the downstream target genes CEPD1 and CEPD2, and a reference gene for normalization (e.g., ACTIN2).
-
Data Analysis: Calculate the relative fold change in gene expression in the CEP-treated samples compared to the mock-treated samples. A significant upregulation of CEPD1 and CEPD2 in a CEPR1-dependent manner indicates pathway activation.[4]
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes described, the following diagrams are provided.
Caption: The CEP-CEPR1 signaling pathway.
Caption: Experimental workflow for the root growth inhibition assay.
Comparison with an Alternative System: The CLV3/CLV1 Pathway
A well-characterized peptide-receptor system in plants is the CLAVATA3 (CLV3) peptide and its receptor CLAVATA1 (CLV1), which regulate stem cell fate in the shoot apical meristem.
| Feature | CEP/CEPR1 System | CLV3/CLV1 System |
| Peptide Ligand | CEP (C-terminally Encoded Peptide) | CLV3 (a small, post-translationally modified peptide) |
| Receptor | CEPR1 (Leucine-Rich Repeat Receptor-Like Kinase) | CLV1 (Leucine-Rich Repeat Receptor-Like Kinase) |
| Primary Function | Nitrogen sensing, root development, seed yield. | Stem cell homeostasis in the shoot apical meristem. |
| Validation Methods | Root growth inhibition assays, downstream gene expression (CEPD1/2), in vivo cross-linking. | Analysis of meristem size, in situ hybridization for gene expression, biochemical binding assays. |
This comparison highlights how different peptide-receptor systems have been adapted to control distinct developmental programs, while the fundamental biochemical principles of interaction and the experimental approaches for their validation share common ground.
Conclusion
Validating the interaction between CEP peptides and the CEPR1 receptor is a multi-faceted process that benefits from the integration of biochemical, genetic, and physiological evidence. By employing a combination of the methods outlined in this guide, researchers can robustly confirm the interaction, quantify its strength, and elucidate its functional consequences. This foundational knowledge is essential for the broader understanding of plant signaling and for the development of novel strategies to enhance agricultural productivity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CEP3 levels affect starvation-related growth responses of the primary root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Peptide Hormone Receptor CEPR1 Functions in the Reproductive Tissue to Control Seed Size and Yield - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Crop Potential: A Comparative Guide to the Functional Validation of CEP Orthologs
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant growth is paramount for developing next-generation crops with enhanced yield and resilience. C-TERMINALLY ENCODED PEPTIDE (CEP) hormones have emerged as critical regulators of key agricultural traits, including nutrient uptake, root architecture, and overall plant development. This guide provides an objective comparison of the functional validation of CEP orthologs in various crop species, supported by experimental data and detailed protocols.
Comparative Analysis of CEP Ortholog Function in Crop Species
The functional validation of CEP orthologs across different crop species consistently demonstrates their significant role in modulating plant growth and development. Genetic manipulation, primarily through overexpression (OE) and knockout (KO) or knockdown, has revealed both conserved and species-specific functions. Overexpression of CEP orthologs generally leads to a reduction in primary root length and plant height, while knockout often results in the opposite phenotype.[1][2][3][4]
| Crop Species | Gene | Genetic Modification | Phenotypic Effect | Reference |
| Rice (Oryza sativa) | OsCEP6.1 | Overexpression | Reduced primary root length (~20% reduction), decreased plant height (~17% reduction), fewer tillers, shorter panicles, and smaller flag leaves.[2] | Sui et al., 2016[2] |
| Maize (Zea mays) | ZmCEP1 | Overexpression | Decreased plant and ear height, reduced ear length, and smaller kernel size.[3] | Xu et al., 2021[3] |
| ZmCEP1 | Knockout (CRISPR/Cas9) | Increased plant and ear height, larger kernel size, and increased 100-kernel weight. | Xu et al., 2021 | |
| Barley (Hordeum vulgare) | HvCEPR1 | Knockout (CRISPR/Cas9) | Steeper seminal roots, narrower mature root system, and a 40% reduction in grain weight per plant due to reduced spike length and grain number.[3][5] | Taleski et al., 2023[5] |
| Cotton (Gossypium hirsutum) | GhCEP46-D05 | Overexpression (in Arabidopsis) | Significant reduction in root length and seed size, resulting in a dwarf phenotype.[1] | Name not available |
| GhCEP46-D05 | Overexpression (in cotton) | Reduced internode length and plant height.[1] | Name not available | |
| Soybean (Glycine max) | GmCEP6 | Overexpression | Significantly increased nodule number. | Wang et al., 2023 |
| GmCEP6 | Knockout (CRISPR/Cas9) | Significantly decreased nodule number. | Wang et al., 2023 |
The CEP Signaling Pathway
The CEP signaling cascade is initiated by the perception of CEP peptides by CEP RECEPTOR 1 (CEPR1) in the shoots. This interaction triggers the expression of CEP DOWNSTREAM (CEPD) genes. CEPD polypeptides then travel down to the roots via the phloem, where they regulate the expression of nitrate (B79036) transporters, thereby influencing nutrient uptake and root development.[6][7] This pathway highlights a systemic signaling mechanism where the roots communicate their nutrient status to the shoots, which in turn regulate nutrient acquisition in the roots.
Experimental Protocols for Functional Validation
Accurate functional validation of CEP orthologs relies on robust and reproducible experimental protocols. The two primary methods employed are genetic transformation for overexpression and genome editing for knockout.
Experimental Workflow for Functional Validation
The process of functionally validating a CEP ortholog typically follows a structured workflow, from gene identification to phenotypic analysis of genetically modified plants.
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in Rice
This protocol outlines the key steps for generating a knockout of a CEP ortholog in rice using the CRISPR/Cas9 system.[8][9][10]
-
Target Sequence Selection and sgRNA Design:
-
Identify the target CEP ortholog gene in the rice genome.
-
Select a 20-nucleotide target sequence immediately preceding a Protospacer Adjacent Motif (PAM) sequence (typically NGG).
-
Design single-guide RNAs (sgRNAs) complementary to the target sequence.
-
-
Vector Construction:
-
Synthesize the designed sgRNA sequences.
-
Clone the sgRNA into a CRISPR/Cas9 expression vector containing the Cas9 nuclease gene under a suitable promoter (e.g., ubiquitin promoter).
-
-
Agrobacterium-mediated Transformation:
-
Introduce the CRISPR/Cas9 vector into Agrobacterium tumefaciens.
-
Prepare embryogenic calli from mature rice seeds.
-
Co-cultivate the calli with the transformed Agrobacterium.
-
-
Selection and Regeneration:
-
Select transformed calli on a medium containing an appropriate selection agent (e.g., hygromycin).
-
Regenerate putative transgenic plants from the selected calli.
-
-
Mutation Detection:
-
Extract genomic DNA from the regenerated plants.
-
Amplify the target region by PCR.
-
Sequence the PCR products to identify insertions or deletions (indels) indicating successful gene editing.
-
Protocol 2: Agrobacterium-mediated Overexpression in Maize
This protocol details the overexpression of a CEP ortholog in maize.[11][12][13][14][15]
-
Vector Construction:
-
Clone the full-length coding sequence of the target CEP ortholog into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S or maize ubiquitin promoter).
-
-
Agrobacterium Transformation:
-
Transform the expression vector into Agrobacterium tumefaciens.
-
-
Immature Embryo Transformation:
-
Isolate immature embryos from maize ears approximately 10-12 days after pollination.
-
Co-cultivate the immature embryos with the transformed Agrobacterium.
-
-
Selection and Regeneration:
-
Select transformed tissues on a selection medium containing a herbicide or antibiotic.
-
Induce callus formation and regenerate shoots and roots.
-
-
Molecular and Phenotypic Analysis:
-
Confirm the presence and expression of the transgene in regenerated plants using PCR, Southern blotting, and qRT-PCR.
-
Evaluate the phenotypic effects of overexpression on plant growth and development.
-
Protocol 3: Hairy Root Transformation for Rapid Functional Analysis in Soybean
For root-specific phenotypes, such as nodulation, Agrobacterium rhizogenes-mediated hairy root transformation offers a rapid alternative to stable transformation.[16][17][18][19][20]
-
Vector and Agrobacterium Preparation:
-
Clone the CEP ortholog into a binary vector suitable for hairy root transformation.
-
Introduce the vector into A. rhizogenes strain K599.
-
-
Explant Preparation and Inoculation:
-
Sterilize soybean seeds and germinate them.
-
Excise cotyledons from young seedlings and inoculate the wounded surface with the transformed A. rhizogenes.
-
-
Hairy Root Induction:
-
Co-cultivate the explants for a few days.
-
Transfer the explants to a root induction medium. Hairy roots will emerge from the inoculation site within a few weeks.
-
-
Analysis of Transgenic Roots:
-
Harvest the transgenic hairy roots, which can be identified by a fluorescent marker if included in the vector.
-
Analyze gene expression and perform phenotypic assays, such as nodulation assays.
-
Alternative Strategies for Crop Improvement
While direct manipulation of CEP orthologs presents a promising avenue for crop improvement, other strategies can also be employed to achieve similar agricultural goals. These can be broadly categorized as transgenic and non-transgenic approaches.
Transgenic Alternatives:
-
Heterologous expression of exogenous genes: Introducing genes from other organisms that confer desirable traits, such as insect resistance (e.g., Bt toxin) or herbicide tolerance.[21][22][23]
-
Manipulation of other hormone pathways: Modifying the expression of genes involved in other phytohormone signaling pathways, such as auxins, cytokinins, or gibberellins, which also play crucial roles in root development and overall plant architecture.[24][25]
Gene Editing-Based Alternatives:
-
Promoter editing: Using CRISPR/Cas9 to modify the promoter regions of endogenous genes to fine-tune their expression levels rather than complete knockout or constitutive overexpression.
-
Targeted mutagenesis of other key developmental genes: Applying genome editing to other genes known to influence traits like plant height, flowering time, or nutrient use efficiency.[26][27]
The functional validation of CEP orthologs in various crop species has provided valuable insights into their roles in plant development and nutrient signaling. The experimental data consistently demonstrates their potential as targets for genetic improvement. By leveraging the detailed protocols for gene editing and overexpression, researchers can further elucidate the intricate functions of these peptide hormones and translate this knowledge into the development of more productive and sustainable crops.
References
- 1. A Genome-Wide Analysis of the CEP Gene Family in Cotton and a Functional Study of GhCEP46-D05 in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of Peptide-Encoding OsCEP6.1 Results in Pleiotropic Effects on Growth in Rice (O. sativa) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEPR1 function across plant lineages: peptide hormone recognition by cereal crop orthologs and developmental roles in barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. CRISPR-Cas9-Mediated Genome Editing in Rice: A Systematic Protocol for Single- and Multi-Target Vector Construction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. gaolab.genetics.ac.cn [gaolab.genetics.ac.cn]
- 11. Agrobacterium-mediated transformation of maize: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. web.uri.edu [web.uri.edu]
- 13. scispace.com [scispace.com]
- 14. An Improved Agrobacterium-Mediated Transformation and Genome-Editing Method for Maize Inbred B104 Using a Ternary Vector System and Immature Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agrobacterium-mediated transformation of maize | Springer Nature Experiments [experiments.springernature.com]
- 16. Soybean Hairy Root Transformation: A Rapid and Highly Efficient Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Soybean Hairy Root Transformation for the Analysis of Gene Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Agrobacterium rhizogenes-Mediated Hairy Root Transformation Method in a Soybean Root Biology Study [mdpi.com]
- 20. A novel soybean hairy root system for gene functional validation | PLOS One [journals.plos.org]
- 21. Three strategies of transgenic manipulation for crop improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Three strategies of transgenic manipulation for crop improvement [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Advancements in genome editing tools for genetic studies and crop improvement [frontiersin.org]
Comparative Analysis of CEP Gene Promoters Across Species: A Guide for Researchers
A deep dive into the regulatory architecture of C-TERMINALLY ENCODED PEPTIDE (CEP) gene promoters reveals both conserved and divergent features across plant species. This guide provides a comparative analysis of CEP gene promoter structures, summaries of key experimental data, and detailed protocols for further investigation by researchers, scientists, and drug development professionals.
The regulation of gene expression is fundamental to understanding cellular processes and developing targeted therapeutics. The promoters of C-TERMINALLY ENCODED PEPTIDE (CEP) genes, which play crucial roles in plant development and stress responses, offer a compelling case study for comparative genomics. Analysis of these promoters across different plant species highlights the evolutionary conservation of some regulatory elements, alongside species-specific adaptations.
Quantitative Analysis of CEP Gene Promoter Architecture
An in-silico analysis of the promoter regions of CEP genes from representative dicot (Arabidopsis thaliana) and monocot (Oryza sativa - rice) species reveals key differences and similarities in their regulatory architecture. The following table summarizes the presence and characteristics of major cis-regulatory elements within the 1500 bp region upstream of the translation start site.
| Promoter Feature | Arabidopsis thaliana (Dicot) | Oryza sativa (Rice) (Monocot) | Key Observations |
| TATA-Box | Present in ~29% of promoters, typically located around -32 bp from the Transcription Start Site (TSS)[1]. | Present in ~19% of promoters[1]. | The TATA-box, a key element for the initiation of transcription, is more prevalent in the dicot Arabidopsis than in the monocot rice[1]. |
| CpG Islands | Generally absent from plant promoters. | CpG islands are observed in rice promoters, indicating a higher GC content in monocot genomes compared to dicots[2][3]. | The differential presence of CpG islands suggests potential differences in epigenetic regulation between monocot and dicot CEP genes[2][3]. |
| Abiotic Stress-Responsive Elements | Enriched with elements such as ABRE (Abscisic Acid Responsive Element), DRE (Dehydration-Responsive Element), and LTRE (Low-Temperature Responsive Element). | Promoters of several rice CEP genes are enriched with abiotic stress-responsive elements[2][3]. | The presence of these elements underscores the conserved role of CEP genes in mediating responses to environmental stresses across different plant lineages. |
| Hormone-Responsive Elements | Contains elements responsive to auxin, gibberellin (GARE and TATC box), and salicylic (B10762653) acid. | Includes elements responsive to gibberellin and other plant hormones[2][3]. | Conservation of hormone-responsive elements points to the integration of CEP signaling with major plant hormonal pathways. |
| Developmental Regulatory Elements | Includes elements like the A-box and CCGTCC-box, which are involved in meristem-specific expression[2][3]. | Contains the GCN4 motif, which has a role in endosperm-specific gene expression[2][3]. | The presence of tissue-specific elements reflects the diverse roles of CEP genes in plant growth and development. |
Visualizing CEP Gene Regulation and Experimental Workflows
To better understand the complex interplay of factors regulating CEP gene expression and the methodologies used to study them, the following diagrams provide a visual representation of key processes.
Experimental Protocols
GUS Reporter Gene Assay for Promoter Activity
This protocol is adapted for the analysis of CEP gene promoter activity in transgenic plants.
1. Vector Construction:
-
Isolate the putative promoter region of the CEP gene of interest (typically 1.5-2.0 kb upstream of the start codon) from genomic DNA using PCR.
-
Clone the isolated promoter fragment into a plant expression vector upstream of the β-glucuronidase (GUS) reporter gene. A common vector backbone is pBI121 or its derivatives.
-
Verify the construct by sequencing.
2. Plant Transformation:
-
Introduce the resulting construct into Agrobacterium tumefaciens by electroporation.
-
Transform the plant of interest (e.g., Arabidopsis thaliana) using the floral dip method.
-
Select transgenic plants (T1 generation) on a medium containing an appropriate selective agent (e.g., kanamycin).
-
Confirm the presence of the transgene in subsequent generations (T2, T3) by PCR.
3. Histochemical GUS Staining:
-
Collect tissue samples from transgenic plants (e.g., seedlings, roots, leaves, flowers).
-
Immerse the tissues in GUS staining solution (50 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 1 mg/ml 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), 0.1 mM potassium ferricyanide, 0.1 mM potassium ferrocyanide, and 20% methanol)[4].
-
Incubate at 37°C for several hours to overnight until a blue color develops[4].
-
Clear the chlorophyll (B73375) from green tissues by incubating in 70% ethanol.
-
Observe the staining pattern under a dissecting or light microscope to determine the spatial and temporal activity of the CEP gene promoter.
4. Fluorometric GUS Assay (Quantitative):
-
Homogenize plant tissue in GUS extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the total protein concentration of the extract using a Bradford assay.
-
Add the protein extract to a reaction mixture containing 4-methylumbelliferyl-β-D-glucuronide (MUG).
-
Incubate the reaction at 37°C.
-
Stop the reaction at different time points by adding a stop buffer (e.g., 0.2 M Na2CO3).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Calculate the GUS activity as pmol of 4-MU produced per minute per mg of protein.
Chromatin Immunoprecipitation (ChIP) Sequencing for Transcription Factor Binding Site Identification
This protocol provides a framework for identifying transcription factors that bind to CEP gene promoters in vivo.
1. Chromatin Preparation:
-
Harvest plant tissue and immediately cross-link proteins to DNA using 1% formaldehyde (B43269) under a vacuum.
-
Isolate nuclei from the cross-linked tissue.
-
Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Add protein A/G magnetic beads to capture the antibody-transcription factor-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating at 65°C and treat with proteinase K to digest the proteins.
-
Purify the immunoprecipitated DNA.
3. Library Preparation and Sequencing:
-
Prepare a DNA library for next-generation sequencing from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the library on a high-throughput sequencing platform.
4. Data Analysis:
-
Align the sequencing reads to the reference genome of the plant species.
-
Perform peak calling to identify genomic regions that are significantly enriched in the ChIP sample compared to a control (e.g., input DNA).
-
Perform motif analysis on the identified peak regions to discover the consensus binding sequence of the transcription factor.
-
Annotate the genes located near the identified binding sites to determine the potential target genes of the transcription factor, including CEP genes.
References
- 1. Genome-Wide Computational Prediction and Analysis of Core Promoter Elements across Plant Monocots and Dicots | PLOS One [journals.plos.org]
- 2. In-silico analysis of cis-acting regulatory elements of pathogenesis-related proteins of Arabidopsis thaliana and Oryza sativa | PLOS One [journals.plos.org]
- 3. In-silico analysis of cis-acting regulatory elements of pathogenesis-related proteins of Arabidopsis thaliana and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment three constitutive promoters for GUS expression in rice (Oryza sativa L., var. J-104) [redalyc.org]
Unveiling the Orchestrators: CEP Peptides as Key Regulators of Nitrate Transport
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Efficient nitrogen acquisition is paramount for plant growth and productivity, with nitrate (B79036) being a primary nitrogen source. The intricate regulation of nitrate uptake and transport involves a sophisticated signaling network. Emerging evidence has solidified the role of C-TERMINALLY ENCODED PEPTIDEs (CEPs) as crucial long-distance signaling molecules that communicate the plant's nitrogen demand from the roots to the shoots, subsequently modulating the activity of nitrate transporters. This guide provides a comparative analysis of the role of CEPs in regulating key nitrate transporters, supported by experimental data, detailed protocols for key assays, and visual representations of the signaling pathways.
The CEP Signaling Cascade: A Systemic Response to Nitrogen Demand
Plants employ a systemic signaling mechanism to coordinate nutrient uptake across the entire organism. When parts of the root system experience nitrogen limitation, they produce CEPs. These small peptide hormones are then transported via the xylem to the shoots, where they are perceived by CEP RECEPTOR 1 (CEPR1). This binding event initiates a downstream signaling cascade, leading to the production of phloem-mobile signals, CEP DOWNSTREAM 1 (CEPD1) and CEPD2.[1][2][3][4][5] These downstream signals travel back to the roots and upregulate the expression and activity of nitrate transporters, primarily NRT1.1 (also known as CHL1) and NRT2.1, in root portions exposed to nitrate-rich patches.[1][2][3][6] This elegant root-shoot-root communication ensures that the plant can efficiently forage for nitrogen in heterogeneous soil environments.
Comparative Analysis of CEP-Mediated Regulation of Nitrate Transporters
The CEP signaling pathway exerts its regulatory effects on both high-affinity and low-affinity nitrate transport systems. The following tables summarize quantitative data from key studies, comparing the effects of CEPs on nitrate uptake and the expression of major nitrate transporter genes.
Table 1: Effect of CEP1 Peptide Application on Nitrate Uptake
| Plant Species | Treatment | Nitrate Uptake Rate (Compared to Control) | Reference |
| Arabidopsis thaliana | 1 µM AtCEP1 | Significantly Increased | [6] |
| Medicago truncatula | 100 nM MtCEP1 | ~70% Increase | [6] |
| Medicago truncatula | 1 µM MtCEP1 | ~140% Increase | [6] |
Table 2: Regulation of Nitrate Transporter Gene Expression by CEP Signaling
| Gene | Organism | Condition | Fold Change in Expression (Compared to Control/Wild-Type) | Reference |
| NRT1.1 (NPF6.3) | Arabidopsis thaliana | AtCEP1 application | Induced | [6] |
| NRT2.1 | Arabidopsis thaliana | AtCEP1 application | Induced | [6] |
| NRT2.1 | Arabidopsis thaliana | CEPD1/CEPD2 overexpression | Upregulated | [2][3][4][5] |
| NRT3.1 (NAR2.1) | Arabidopsis thaliana | AtCEP1 application | Induced | [6] |
| MtNRT2.1 | Medicago truncatula | Exogenous MtCEP1 application | Systemically promoted | [1][7] |
| NRT Transporters | Medicago truncatula | MtCEP1D1 peptide treatment | Upregulation of at least seven putative NRT/NPF genes | [6] |
Visualizing the Molecular Dialogue: Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Caption: The CEP-CEPR-CEPD signaling pathway for systemic nitrate acquisition.
Caption: A generalized experimental workflow for studying CEP-mediated nitrate transporter regulation.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed protocols for the key experiments cited in this guide.
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Nitrate Transporter Gene Expression
This protocol outlines the steps for quantifying the expression levels of NRT1.1 and NRT2.1 in Arabidopsis thaliana roots.
1. Plant Growth and Treatment:
-
Grow Arabidopsis thaliana (e.g., Col-0 wild-type and cepr1 mutant) seedlings on a sterile nutrient medium.
-
For CEP treatment experiments, add synthetic CEP1 peptide to the growth medium of wild-type seedlings at a final concentration of 1 µM. Use a mock solution for control plants.
-
Harvest root tissue from treated and control plants, flash-freeze in liquid nitrogen, and store at -80°C.
2. RNA Extraction:
-
Grind frozen root tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers according to the manufacturer's protocol.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (NRT1.1, NRT2.1) and a reference gene (e.g., ACTIN2 or UBIQUITIN10), and the diluted cDNA template.
-
Use the following cycling conditions on a real-time PCR system:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to verify the specificity of the PCR products.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 2: 15N-Nitrate Uptake Assay
This protocol describes a method to measure the rate of nitrate uptake in Arabidopsis thaliana roots using a stable isotope tracer.
1. Plant Growth and Pre-treatment:
-
Grow Arabidopsis thaliana seedlings hydroponically or on agar (B569324) plates with a defined nutrient solution.
-
Before the assay, gently transfer the seedlings to a nitrogen-free medium for a short period (e.g., 1-2 hours) to deplete external nitrate.
2. 15N-Nitrate Labeling:
-
Prepare a labeling solution containing a known concentration of 15N-labeled potassium nitrate (K15NO3) (e.g., 250 µM for high-affinity uptake).
-
For CEP treatment, include 1 µM synthetic CEP1 peptide in the labeling solution for the treatment group.
-
Immerse the roots of the pre-treated seedlings in the labeling solution for a defined period (e.g., 5-15 minutes).
3. Washing:
-
After the labeling period, quickly remove the seedlings and wash the roots thoroughly with a cold, non-labeled nitrate solution (e.g., 10 mM KNO3) followed by a wash in cold deionized water to remove any apoplastically bound 15N.
4. Sample Processing:
-
Separate the roots and shoots, and dry them in an oven at 60-70°C until a constant weight is achieved.
-
Grind the dried plant material to a fine powder.
5. Isotope Analysis:
-
Analyze the 15N content of the powdered samples using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS).
-
Calculate the nitrate influx rate based on the amount of 15N incorporated into the plant tissue over the labeling period, normalized to the root fresh or dry weight.
Conclusion and Future Directions
The evidence strongly supports the critical role of CEP peptides in the systemic regulation of nitrate transporters, enabling plants to adapt to fluctuating nitrogen availability. The CEP-CEPR-CEPD signaling pathway provides a clear framework for understanding this long-distance communication. Further research focusing on the identification of additional downstream components of this pathway and the potential for crosstalk with other signaling networks will undoubtedly provide deeper insights into the intricate mechanisms governing plant nutrient homeostasis. For drug development professionals, understanding these signaling molecules and their receptors could open new avenues for developing compounds that enhance nutrient use efficiency in crops, contributing to more sustainable agricultural practices.
References
- 1. The small peptide CEP1 and the NIN-like protein NLP1 regulate NRT2.1 to mediate root nodule formation across nitrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. plantae.org [plantae.org]
- 5. Shoot-to-root mobile polypeptides involved in systemic regulation of nitrogen acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Differentiating Local versus Systemic CEP Signaling Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of C-terminally Encoded Peptides (CEPs) is critical for harnessing their therapeutic and agricultural potential. This guide provides a comprehensive comparison of local and systemic CEP signaling effects, supported by experimental data and detailed protocols to empower your research.
CEP peptides are a class of signaling molecules crucial for intercellular communication in plants, regulating a variety of developmental processes and responses to environmental cues.[1][2][3][4] A key aspect of CEP signaling is its ability to act both locally within the tissue of origin and systemically at distant sites. Distinguishing between these two modes of action is fundamental for elucidating the complete biological function of CEPs. This guide outlines the principal differences, presents key experimental data, and provides detailed protocols for investigating these effects.
Local vs. Systemic CEP Signaling: A Comparative Overview
| Feature | Local Signaling | Systemic Signaling |
| Site of Action | Acts within the same tissue or organ where the CEP is produced. | CEPs travel through the vasculature to act on distant organs.[5][6] |
| Primary Roles | Regulation of lateral root development and nodulation.[5][6][7][8] | Systemic nitrogen (N) demand signaling, coordinating nutrient uptake across the whole plant.[6][9][10][11][12] |
| Key Molecules | CEPs, CEP Receptor 1 (CEPR1)/COMPACT ROOT ARCHITECTURE 2 (CRA2).[6][7][13] | CEPs, CEPR1, CEPR2, CEP DOWNSTREAM (CEPD) polypeptides.[6][10][12][14][15] |
| Physiological Outcomes | Inhibition of lateral root emergence and modulation of root architecture.[4][6][7] | Upregulation of nitrate (B79036) transporters in N-rich patches in response to N-starvation in other parts of the root system.[9][10][12] |
Quantitative Data on CEP Signaling Effects
The following table summarizes quantitative data from various studies, highlighting the distinct local and systemic effects of CEP signaling on plant physiology.
| Parameter | Experimental System | Treatment | Result | Signaling Type | Reference |
| Lateral Root Growth | Arabidopsis thaliana | Exogenous application of CEP peptides | Inhibition of lateral root growth. | Local | [6][13] |
| Lateral Root Gravitropic Setpoint Angle (GSA) | Arabidopsis thaliana & Medicago truncatula | cepr1 and cra2 mutants | Steeper lateral root GSA (narrower root system). | Systemic (shoot-to-root) | [6][16] |
| Nitrate Uptake | Arabidopsis thaliana | Split-root system with localized N-starvation | Increased ¹⁵NO₃⁻ accumulation in N-replete roots. | Systemic | [9][11] |
| Nodule Number | Medicago truncatula | Exogenous application of MtCEP1 | Increased number of nodules. | Local/Systemic | [6][7][17] |
| Primary Root Growth | Arabidopsis thaliana | Exogenous application of CEP3 peptide | Decreased primary root growth. | Local & Systemic | [18][19] |
Experimental Protocols
1. Split-Root Assay to Differentiate Local and Systemic Responses
This technique is invaluable for studying how a localized treatment in one part of the root system affects another, physically separated part of the same root system, thereby demonstrating systemic signaling.[20][21][22][23]
Methodology:
-
Seedling Germination: Germinate seeds of the plant of interest (e.g., Arabidopsis thaliana or Medicago truncatula) on sterile agar (B569324) plates.
-
Root System Development: Allow seedlings to grow until the primary root has developed several lateral roots.
-
Root Splitting: Carefully excise the tip of the primary root to encourage the growth of two main lateral roots.[20][21] Alternatively, for plants with a prominent primary root, gently split the root longitudinally.
-
Transfer to Split-Plate System: Transfer the seedling to a split-root plate or pot system where each half of the root system is in a separate compartment containing its own growth medium.[20][22]
-
Differential Treatment: Apply the experimental treatment (e.g., nitrogen-deficient media, CEP peptide) to one compartment while the other compartment serves as a control.
-
Analysis: After the treatment period, analyze both sides of the root system for the desired parameters (e.g., gene expression, nutrient uptake, lateral root growth). Observe the shoot for any systemic effects.
2. Grafting to Identify the Source and Target of Systemic Signals
Grafting allows for the creation of chimeric plants with genetically different root and shoot systems (scion and rootstock), enabling the dissection of long-distance signaling pathways.[24][25][26][27][28]
Methodology:
-
Seedling Growth: Grow wild-type and mutant (e.g., cepr1 receptor mutant) seedlings under sterile conditions on agar plates.
-
Grafting Procedure: When seedlings are 3-4 days old, perform a transversal cut below the cotyledons using a sharp sterile blade.
-
Junction of Scion and Rootstock: Carefully join the scion (shoot) of one genotype to the rootstock (root) of another. For example, a wild-type scion can be grafted onto a cepr1 rootstock, and vice versa.
-
Healing and Growth: Transfer the grafted seedlings to a new agar plate and allow them to heal and form a vascular connection.
-
Experimental Treatment and Analysis: Once the grafts are established, subject the plants to the experimental conditions and analyze the root and/or shoot for the response of interest. This will reveal whether the signaling molecule is produced in the root and perceived in the shoot, or vice versa.
Signaling Pathways and Logical Relationships
Local CEP Signaling in Root Development
Caption: Local CEP signaling pathway in the regulation of lateral root development.
Systemic CEP Signaling in Nitrogen Demand
Caption: Systemic CEP signaling pathway for nitrogen demand.
Experimental Workflow for Differentiating Signaling
Caption: Workflow for dissecting local and systemic CEP signaling.
References
- 1. The CEP family in land plants: evolutionary analyses, expression studies, and role in Arabidopsis shoot development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. C-terminally encoded peptides (CEPs) are potential mediators of abiotic stress response in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEP genes regulate root and shoot development in response to environmental cues and are specific to seed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Exploring peptide hormones in plants: identification of four peptide hormone-receptor pairs and two post-translational modification enzymes [jstage.jst.go.jp]
- 13. academic.oup.com [academic.oup.com]
- 14. CEP peptide and cytokinin pathways converge on CEPD glutaredoxins to inhibit root growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional characterization of C-TERMINALLY ENCODED PEPTIDE (CEP) family in Brassica rapa L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. CEP3 levels affect starvation-related growth responses of the primary root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Split-root systems: detailed methodology, alternative applications, and implications at leaf proteome level - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of split-root assays for loblolly pine (Pinus taeda L.) seedlings to study ectomycorrhizal symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Split-root assays for studying legume-rhizobia symbioses, rhizodeposition, and belowground nitrogen transfer in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The Use of Grafting to Study Systemic Signaling in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Arabidopsis Micro-grafting to Study the Systemic Signaling of Nutrient Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] The Use of Grafting to Study Systemic Signaling in Plants. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to CEPR1 and CEPR2 Receptors in Plant Immunity
For researchers, scientists, and drug development professionals, understanding the nuanced roles of receptor proteins is critical for developing targeted therapeutic strategies. In the realm of plant immunity, the C-TERMINALLY ENCODED PEPTIDE (CEP) RECEPTOR 1 (CEPR1) and CEP RECEPTOR 2 (CEPR2) have emerged as key players in perceiving endogenous danger signals and orchestrating downstream defense responses. While structurally related, these two receptors exhibit distinct functionalities in ligand preference, signaling activation, and their overall contribution to plant resilience. This guide provides a comprehensive comparison of CEPR1 and CEPR2, supported by available experimental data, to elucidate their unique and overlapping roles in the plant immune system.
Ligand Recognition and Binding Affinity: A Tale of Two Receptor Preferences
The differential roles of CEPR1 and CEPR2 in immunity begin with their distinct preferences for different groups of CEPs, which are small signaling peptides that act as phytocytokines. Group I CEPs are primarily associated with developmental processes and nutrient sensing, while group II CEPs are induced by biotic stress and are more directly involved in immune responses.
CEPR1 is predominantly recognized as the receptor for group I CEPs , playing a crucial role in processes such as root development and nitrogen uptake.[1][2] While it is involved in immunity, its role appears to be more indirect, potentially linking nutritional status to defense responses.
In contrast, CEPR2 has been identified as the primary receptor for group II CEPs , such as CEP13, CEP14, and CEP15.[3][4][5][6] The expression of group II CEPs is significantly upregulated upon pathogen infection, highlighting the direct role of the CEPR2 signaling axis in plant defense.[3] Genetic studies have shown that the perception of these biotic stress-induced peptides is primarily dependent on CEPR2.[3][4][5]
Quantitative binding affinity data further underscores this specificity. Isothermal titration calorimetry (ITC) has been used to measure the dissociation constants (Kd) of these interactions.
| Receptor | Ligand (CEP) | Dissociation Constant (Kd) | Primary Role |
| CEPR1 | Group I CEPs (e.g., CEP1, CEP3, CEP5) | Data not yet available in a comparative format | Developmental processes, nitrogen sensing, indirect role in immunity |
| CEPR2 | Group II CEPs (e.g., CEP13, CEP14, CEP15) | Data indicates strong binding, specific Kd values for a range of group II CEPs are under investigation. | Direct perception of biotic stress signals, activation of immune responses |
| CEPR2 | CEP1 (Group I) | Weak or no binding | Illustrates receptor specificity |
| CEPR2 | CEP4 (Group I - non-canonical) | Binds to CEPR2 | Involved in immunity, requires both CEPR1 and CEPR2 for full response |
This table will be updated as more quantitative binding affinity data becomes publicly available.
Differential Expression in Immune-Relevant Tissues
The expression patterns of CEPR1 and CEPR2 in different plant tissues also provide clues to their distinct functions. While detailed quantitative data from comparative transcriptomics studies under various immune-challenged conditions are still emerging, available information suggests that both receptors are expressed in tissues relevant to immunity, but likely with different regulatory dynamics. Publicly available RNA-seq data from Arabidopsis thaliana leaves infected with bacterial pathogens can be analyzed to infer the expression levels of CEPR1 and CEPR2. It has been observed that the expression of CEP14, a group II CEP perceived by CEPR2, is significantly upregulated in response to infection.[3]
| Gene | Tissue | Expression under Normal Conditions | Expression upon Pathogen Infection (e.g., Pseudomonas syringae) |
| CEPR1 | Leaves, Roots | Basal expression | Changes under investigation |
| CEPR2 | Leaves, Roots | Basal expression | Upregulation is hypothesized based on the induction of its ligands |
Quantitative expression data from targeted studies is needed to fully populate this table.
Signaling Pathways: Common Threads and Divergent Paths
Upon ligand binding, both CEPR1 and CEPR2 initiate downstream signaling cascades that are crucial for mounting an effective immune response. A key early event in this signaling is the formation of a receptor complex with co-receptors from the SOMATIC EMBRYOGENESIS RECEPTOR KINASE (SERK) family. Both CEPR1 and CEPR2 have been shown to interact with SERK family members to transduce the signal across the plasma membrane.
Following receptor complex formation, a series of intracellular events are triggered, including a rapid influx of calcium ions (Ca²⁺) into the cytosol and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4] These signaling events are hallmarks of Pattern-Triggered Immunity (PTI) in plants and lead to the transcriptional reprogramming of the cell to activate defense-related genes.
While sharing these core signaling components, the specific downstream targets and the ultimate physiological outcomes of CEPR1 and CEPR2 activation likely differ, reflecting their primary roles in development versus defense.
CEPR1 Signaling Pathway
The signaling pathway downstream of CEPR1 is best characterized in the context of development and nutrient signaling. However, its contribution to immunity is an active area of research.
Caption: CEPR1 Signaling Pathway Overview.
CEPR2 Signaling Pathway
The CEPR2 signaling pathway is more directly linked to the activation of plant defense mechanisms in response to pathogen-associated molecular patterns (PAMPs).
Caption: CEPR2 Signaling Pathway in Immunity.
Experimental Protocols
The characterization of CEPR1 and CEPR2 signaling pathways relies on a variety of molecular and biochemical techniques. Below are outlines of key experimental protocols.
Immunoprecipitation of Receptor-Like Kinases
This protocol is used to isolate CEPR1 or CEPR2 from plant tissues to identify interacting proteins, such as co-receptors and downstream signaling components.
Experimental Workflow:
Caption: Immunoprecipitation Workflow for Plant Receptor Kinases.
Detailed Steps:
-
Plant Material: Use transgenic plants expressing epitope-tagged versions of CEPR1 or CEPR2 (e.g., GFP- or HA-tagged).
-
Protein Extraction: Homogenize plant tissue in a suitable extraction buffer containing detergents (e.g., Triton X-100) and protease/phosphatase inhibitors.
-
Immunoprecipitation: Incubate the protein extract with antibodies specific to the epitope tag, which are coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS sample buffer).
-
Analysis: Analyze the eluted proteins by mass spectrometry to identify interacting partners or by western blotting to confirm the presence of specific proteins.
Western Blot for MAPK Phosphorylation
This protocol is used to detect the activation of MAPKs, a key downstream event in CEPR1 and CEPR2 signaling.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. CEP5 and XIP1/CEPR1 regulate lateral root initiation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEPR2 perceives group II CEPs to regulate cell surface receptor-mediated immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CEPR2 perceives group II CEPs to regulate cell surface receptor-mediated immunity in Arabidopsis | PLOS Pathogens [journals.plos.org]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of CEP-1347: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of CEP-1347, a potent inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. Adherence to these procedures is crucial for ensuring a safe laboratory environment and complying with regulatory standards.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department before handling and disposing of CEP-1347.[1] This document should be used as a general guideline in conjunction with official institutional and regulatory protocols.
Chemical and Physical Properties of CEP-1347
A summary of key quantitative data for CEP-1347 is presented below. This information is essential for correct handling and waste categorization.
| Property | Value |
| CAS Number | 156177-65-0 |
| Molecular Formula | C₃₃H₃₃N₃O₅S₂ |
| Molecular Weight | 615.76 g/mol |
| Solubility | Soluble to 10 mM in DMSO |
| Purity | ≥97% |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for CEP-1347
The following protocol outlines the standard procedures for the safe disposal of CEP-1347 waste.
1. Personal Protective Equipment (PPE): Before handling CEP-1347 for disposal, it is mandatory to wear appropriate personal protective equipment to prevent skin and eye contact. This includes:
-
Chemical-resistant gloves, such as nitrile or neoprene.[1]
2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: Unused or expired solid CEP-1347 should be collected in its original container or a clearly labeled, sealed waste container.[1] Any materials contaminated with solid CEP-1347, such as weigh boats, pipette tips, and gloves, must be collected in a designated, sealed container lined with a chemically resistant bag.[1]
-
Liquid Waste: Solutions containing CEP-1347 (e.g., dissolved in DMSO) must be collected in a designated, sealed, and properly labeled hazardous waste container.[1] Do not mix CEP-1347 waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Empty Containers: Uncleaned, empty containers should be treated as if they contain the product.[1] Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[1] Once decontaminated, the container can be disposed of according to institutional procedures for clean glassware or plastic.[1]
3. Labeling: All waste containers must be clearly and accurately labeled to ensure proper handling and disposal. The label must include:
-
The full chemical name: "CEP-1347".[1]
-
The concentration and solvent for liquid waste.[1]
-
The associated hazards (e.g., "Toxic," "Environmental Hazard"), which should be confirmed by consulting the SDS.[1]
4. Storage: Hazardous waste must be stored safely and securely prior to collection.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1]
-
Ensure all containers are tightly sealed to prevent leaks or spills.[1]
-
Do not store hazardous waste on-site for more than the regulatory limit (e.g., 90 or 180 days, depending on generator status).[3][4]
5. Disposal: The final disposal of CEP-1347 waste must be handled by qualified personnel and licensed contractors.
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][2]
-
Complete a hazardous waste manifest form as required by your institution and regulatory agencies.[2]
-
Crucially, do not dispose of CEP-1347 down the drain or in regular trash. [1][2]
The generator of the hazardous waste is ultimately responsible for it from "cradle to grave," meaning from generation to final disposal.[3]
Disposal Workflow
The logical workflow for the proper disposal of a research chemical like CEP-1347 is illustrated below. This diagram outlines the decision-making process and necessary steps to ensure safety and compliance.
Caption: General workflow for laboratory chemical waste disposal.[1]
References
Essential Safety and Handling Guide for Df cep (A Phosphoramidite Reagent)
For Immediate Use by Laboratory Professionals
This guide provides crucial safety and logistical information for handling Df cep, identified as 3-[2-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3''-CE phosphoramidite (B1245037) (CAS No. 162585-09-3). Phosphoramidites are key reagents in oligonucleotide synthesis and are known to be sensitive to moisture. Adherence to the following procedures is essential for researcher safety and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Required to protect against splashes and dust.[1] |
| Hand Protection | Chemical Impermeable Gloves | Inspected before use. Nitrile or other suitable material. Must be changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | Fire/flame resistant and impervious clothing is recommended. Should be fully buttoned.[1] |
| Respiratory Protection | Full-face Respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling and Disposal
Proper handling and disposal of this compound are critical for both safety and experimental success. Phosphoramidites are sensitive to moisture and air, so they should be handled in a controlled environment.
Handling Procedure
-
Preparation : Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that the work area is clean, dry, and free of clutter.[1] Have all necessary equipment and reagents readily available.
-
Donning PPE : Put on all personal protective equipment as specified in the table above.
-
Handling the Compound :
-
Spill Management :
Disposal Plan
All waste materials should be handled in accordance with institutional and local regulations for chemical waste.
-
Waste Collection :
-
Solid Waste : Collect any solid residue and contaminated disposables (e.g., gloves, weighing paper) in a designated, sealed container for chemical waste.
-
Liquid Waste : Unused solutions of this compound should be collected in a designated container for flammable organic waste. Do not pour down the drain.
-
-
Container Labeling : Ensure all waste containers are clearly and accurately labeled with the contents.
-
Final Disposal : Arrange for the disposal of chemical waste through your institution's environmental health and safety office.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from receiving the material to the final disposal of waste.
Caption: Workflow for safe handling of this compound.
PPE Selection Logic
The selection of appropriate PPE is based on a risk assessment of the potential hazards associated with the handling of this compound. The following diagram outlines the decision-making process.
Caption: Decision tree for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
